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Foundational

Methyl 6-(2-thiazolyl)-6-oxohexanoate: Engineering α-Ketoheterocycle Warheads for Protease Inhibition

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide Executive Summary In the landscape of targeted drug discovery, the design of tra...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

In the landscape of targeted drug discovery, the design of transition-state analogs is paramount for achieving high-affinity enzyme inhibition. Methyl 6-(2-thiazolyl)-6-oxohexanoate serves as a highly specialized, bifunctional intermediate. Featuring a terminal methyl ester for downstream peptide coupling and an electrophilic α-ketoheterocycle moiety, this compound is a critical building block for synthesizing reversible covalent inhibitors targeting serine and cysteine proteases. This whitepaper dissects the chemical properties, mechanistic causality, and validated synthetic workflows required to utilize this compound effectively.

Structural Rationale: The α-Ketoheterocycle Warhead

The core utility of Methyl 6-(2-thiazolyl)-6-oxohexanoate lies in its C6 position, where a ketone is directly flanked by a 2-thiazolyl ring.

Unlike standard aliphatic ketones, which are poor electrophiles, the α-ketoheterocycle is highly activated. The thiazole ring exerts a strong inductive electron-withdrawing effect, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the adjacent carbonyl carbon. This structural tuning makes the ketone highly susceptible to nucleophilic attack by the catalytic serine (hydroxyl) or cysteine (thiolate) residues in protease active sites[1]. Furthermore, the nitrogen and sulfur atoms of the thiazole ring are strategically positioned to engage in hydrogen bonding within the S1' subsite of the protease, driving both potency and target selectivity[1].

Table 1: Physicochemical Profiling
PropertyValueMechanistic Implication
Molecular Formula C₁₀H₁₃NO₃S-
Molecular Weight 227.28 g/mol Low molecular weight preserves ligand efficiency for downstream elaboration.
Electrophilicity HighThiazole ring lowers LUMO, enhancing reactivity towards enzymatic nucleophiles.
Terminal Functionality Methyl EsterServes as a stable synthetic handle for selective saponification and subsequent amide coupling.
Binding Mode Reversible CovalentForms a stable, yet reversible, tetrahedral hemiketal/thiohemiketal intermediate.

Mechanistic Causality in Protease Inhibition

When an α-ketoheterocycle-based inhibitor enters the active site of a target enzyme—such as Lysine gingipain (Kgp)[2], Fatty Acid Amide Hydrolase (FAAH)[3], or Leishmania cysteine proteases[4]—a precise sequence of chemical events occurs.

  • Recognition: The aliphatic chain and any attached peptide sequences dock into the S1/S2/S3 pockets of the enzyme.

  • Nucleophilic Attack: The catalytic nucleophile attacks the electrophilic ketone carbon.

  • Tetrahedral Intermediate Formation: A tetrahedral hemiketal (for serine proteases) or thiohemiketal (for cysteine proteases) is formed. This mimics the high-energy transition state of natural peptide bond hydrolysis.

  • Stabilization: The oxyanion hole of the enzyme, coupled with the electron-withdrawing nature of the thiazole, stabilizes the negative charge on the oxygen, locking the enzyme in an inactive state.

MechanismOfAction M1 Protease Active Site (Cys-SH or Ser-OH) M3 Nucleophilic Attack (Transition State) M1->M3 M2 α-Ketoheterocycle Warhead (Electrophilic Ketone) M2->M3 M4 Tetrahedral Intermediate (Hemiketal / Thiohemiketal) M3->M4 M5 Oxyanion Hole Stabilization & Thiazole Inductive Effect M4->M5 Equilibrium M6 Reversible Covalent Inhibition (Enzyme Inactivated) M5->M6

Fig 1. Reversible covalent inhibition mechanism of α-ketoheterocycles in protease active sites.

Synthetic Methodology: The Weinreb Amide Route

Synthesizing Methyl 6-(2-thiazolyl)-6-oxohexanoate requires precise control over nucleophilic acyl substitution. A common pitfall in organometallic chemistry is the over-addition of highly reactive nucleophiles (like 2-lithiothiazole) to esters, yielding unwanted tertiary alcohols.

The Causality of the Weinreb Amide: To circumvent over-addition, the reaction must utilize the Weinreb amide (N-methoxy-N-methylamide) of adipic acid monomethyl ester. When 2-lithiothiazole attacks the Weinreb amide, it forms a stable, five-membered cyclic chelate with the lithium ion. This chelate is stable at low temperatures and prevents the collapse of the tetrahedral intermediate into a ketone. The ketone is only liberated upon the introduction of aqueous acid during the workup phase, completely preventing secondary nucleophilic attack.

SynthesisWorkflow N1 Thiazole (Starting Material) N2 n-BuLi, THF (-78°C, 30 min) N1->N2 N3 2-Lithiothiazole (Nucleophile) N2->N3 Metalation N5 Nucleophilic Acyl Substitution (-78°C to RT) N3->N5 N4 Methyl 6-(methoxy(methyl)amino)-6-oxohexanoate (Weinreb Amide) N4->N5 Electrophile N6 Aqueous Acidic Workup (NH4Cl, H2O) N5->N6 Tetrahedral Collapse N7 Methyl 6-(2-thiazolyl)-6-oxohexanoate (Target Product) N6->N7

Fig 2. Step-by-step synthetic workflow for Methyl 6-(2-thiazolyl)-6-oxohexanoate.

Experimental Validation Protocols

Protocol A: Synthesis of Methyl 6-(2-thiazolyl)-6-oxohexanoate

This protocol is designed as a self-validating system; in-process controls ensure intermediate integrity.

  • Preparation of the Nucleophile:

    • Flame-dry a Schlenk flask under argon. Add anhydrous THF (10 mL/mmol) and thiazole (1.1 equiv).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Dropwise, add n-butyllithium (1.1 equiv, 2.5 M in hexanes). Stir for 30 minutes to ensure complete metalation to 2-lithiothiazole.

  • Electrophilic Coupling:

    • Dissolve Methyl 6-(methoxy(methyl)amino)-6-oxohexanoate (1.0 equiv) in anhydrous THF and add dropwise to the -78 °C solution.

    • Maintain at -78 °C for 2 hours, then allow the reaction to slowly warm to 0 °C.

    • Self-Validation Step: Withdraw a 10 µL aliquot, quench in aqueous NH₄Cl, and analyze via TLC (UV active, KMnO₄ stain) to confirm the disappearance of the Weinreb amide.

  • Quench and Isolation:

    • Quench the reaction strictly at 0 °C with saturated aqueous NH₄Cl to safely collapse the lithium chelate.

    • Extract the aqueous layer three times with Ethyl Acetate. Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the target compound as a pale yellow oil. Confirm identity via LC-MS (Expected [M+H]⁺ = 228.07).

Protocol B: Biochemical Validation (Cysteine Protease Inhibition Assay)

To validate the warhead's efficacy after downstream coupling to a target peptide sequence.

  • Enzyme Preparation: Dilute the target cysteine protease (e.g., recombinant Kgp) in assay buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM DTT to maintain active site thiols).

  • Inhibitor Incubation: Add varying concentrations of the synthesized inhibitor (serial dilutions from 10 µM to 0.1 nM) to the enzyme solution. Incubate at 37 °C for 30 minutes to allow the reversible covalent equilibrium to establish.

  • Kinetic Readout: Add a specific fluorogenic substrate (e.g., Z-Phe-Arg-AMC). Monitor fluorescence continuously (Ex/Em = 380/460 nm) for 15 minutes using a microplate reader.

  • Data Validation: Include a no-inhibitor control (100% activity) and a known covalent inhibitor (e.g., E-64) as a positive control. Calculate the IC₅₀ and convert to K_i using the Cheng-Prusoff equation to quantify transition-state affinity.

Conclusion

Methyl 6-(2-thiazolyl)-6-oxohexanoate represents a masterclass in rational chemical design. By leveraging the electron-withdrawing capacity of the thiazole ring, chemists can transform a benign aliphatic ester into a potent, highly selective transition-state analog. When synthesized via the rigorously controlled Weinreb amide route, this intermediate provides a highly reliable foundation for developing next-generation therapeutics against devastating protease-driven pathologies.

References

  • In-Depth Study of Tripeptide-Based α-Ketoheterocycles as Inhibitors of Thrombin. Effective Utilization of the S1' Subsite and Its Implications to Structure-Based Drug Design.ResearchGate (Journal of Medicinal Chemistry).
  • INHIBITORS OF LYSINE GINGIPAIN (EP 3204352 B1).European Patent Office / Googleapis.
  • α‐Ketoheterocycles as Inhibitors of Leishmania mexicana Cysteine Protease CPB.ResearchGate.
  • Potent and selective alpha-ketoheterocycle-based inhibitors of the anandamide and oleamide catabolizing enzyme, fatty acid amide hydrolase.Science.gov / PubMed.

Sources

Exploratory

A Methodological Guide to Characterizing the Solubility Profile of Methyl 6-(2-thiazolyl)-6-oxohexanoate

An In-Depth Technical Guide Topic: Solubility Profile of Methyl 6-(2-thiazolyl)-6-oxohexanoate in Organic Solvents Audience: Researchers, scientists, and drug development professionals. Structural Analysis and Its Implic...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide Topic: Solubility Profile of Methyl 6-(2-thiazolyl)-6-oxohexanoate in Organic Solvents Audience: Researchers, scientists, and drug development professionals.

Structural Analysis and Its Implications for Solubility

Methyl 6-(2-thiazolyl)-6-oxohexanoate is a multi-functionalized molecule. A predictive assessment of its solubility begins with a thorough analysis of its constituent parts:

  • Thiazole Ring: A five-membered aromatic heterocycle containing sulfur and nitrogen.[1][2] The nitrogen atom can act as a hydrogen bond acceptor, and the ring system contributes to the molecule's overall polarity and potential for π-π stacking interactions. Thiazole itself is soluble in alcohol and ether.[1]

  • Keto Group (C=O): The ketone adjacent to the thiazole ring is a significant polar feature. The oxygen atom is a strong hydrogen bond acceptor, which will heavily influence interactions with protic solvents.

  • Ester Group (-COOCH₃): This group adds polarity and another site for hydrogen bond acceptance. However, it is less polar than a carboxylic acid.

  • Aliphatic Chain (-(CH₂)₄-): The four-carbon chain is a nonpolar, lipophilic segment. This hydrocarbon portion will favor interactions with nonpolar solvents.

The molecule's overall solubility will be a balance between the polar, hydrogen-bonding capable head (thiazolyl-keto-ester) and the nonpolar aliphatic tail. This structure suggests that the molecule will not be soluble at either extreme of the polarity spectrum (e.g., water or hexane) but will likely find optimal solubility in solvents of intermediate polarity.[3]

Theoretical Framework: "Like Dissolves Like"

The principle of "like dissolves like" governs solubility and is based on the intermolecular forces between the solute (Methyl 6-(2-thiazolyl)-6-oxohexanoate) and the solvent molecules.[3] To dissolve, the energy gained from new solute-solvent interactions must overcome the energy required to break existing solute-solute and solvent-solvent interactions.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to interact strongly with the keto and ester oxygens and the thiazole nitrogen. The aliphatic chain may limit solubility, but moderate to good solubility is predicted.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, THF): These solvents have dipole moments but lack O-H or N-H bonds. They can accept hydrogen bonds and engage in dipole-dipole interactions. Strong interactions are expected with the polar functionalities of the molecule, likely leading to high solubility.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak van der Waals forces. The polar head of the molecule will have poor interactions with these solvents, leading to predicted low solubility.

Predictive Solubility Assessment

Based on the structural analysis, we can generate a qualitative prediction of solubility to guide solvent selection for experimental determination.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolModerate to HighStrong H-bond accepting capabilities of the solute interact well with the H-bond donating solvent. The nonpolar tail may slightly limit miscibility.
Polar Aprotic Acetone, AcetonitrileHighStrong dipole-dipole interactions between the solvent and the polar keto, ester, and thiazole groups are expected to dominate.
Dimethyl Sulfoxide (DMSO)Very HighDMSO is a powerful, highly polar aprotic solvent capable of dissolving a wide range of organic molecules.
Tetrahydrofuran (THF)Moderate to HighTHF is a good solvent for molecules with both polar and nonpolar characteristics due to its ether oxygen and cyclic hydrocarbon structure.
Nonpolar Hexane, CyclohexaneLowThe dominant polar functionalities of the solute will not interact favorably with the nonpolar solvent.
TolueneLow to ModerateThe aromatic ring of toluene allows for potential π-π stacking with the thiazole ring, which may afford slightly better solubility than aliphatic nonpolar solvents.
Chlorinated Dichloromethane (DCM)HighDCM is a versatile solvent of intermediate polarity, effective at dissolving many organic compounds that are not soluble in alcohols or hexanes.

Experimental Protocol: Equilibrium Shake-Flask Method

To move from prediction to quantification, a rigorous experimental protocol is necessary. The equilibrium shake-flask method is a gold standard for determining the solubility of a solid compound. This protocol is designed to be self-validating through the use of a precise analytical quantification method.

Step-by-Step Methodology
  • Material Preparation:

    • Ensure the Methyl 6-(2-thiazolyl)-6-oxohexanoate is of high purity (e.g., >98%), as impurities can significantly affect solubility measurements.

    • Use analytical grade or HPLC grade solvents.

  • Preparation of Saturated Solution:

    • Add an excess amount of the solid compound to a series of vials, one for each solvent to be tested. An "excess" ensures that undissolved solid remains after equilibration.

    • Pipette a precise volume (e.g., 2.0 mL) of the selected organic solvent into each corresponding vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a shaker or rotator bath set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours). The system is at equilibrium when the concentration of the dissolved solute no longer changes over time.

  • Phase Separation:

    • Once equilibrated, remove the vials and allow the undissolved solid to settle.

    • To separate the saturated supernatant from the excess solid, use a high-speed centrifuge (e.g., 10,000 rpm for 15 minutes).

    • Alternatively, filter the solution through a chemically inert syringe filter (e.g., a 0.22 µm PTFE filter) suitable for the organic solvent being used. This step is critical to avoid introducing solid particles into the analytical sample.

  • Quantification via HPLC-UV:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration.

    • Generate a calibration curve by preparing a series of dilutions from the stock solution and injecting them into an HPLC system equipped with a UV detector. The wavelength for detection should be set to the λ_max of the compound.

    • Carefully take a known aliquot of the clear, saturated supernatant from the experimental sample and dilute it with the mobile phase to a concentration that falls within the range of the calibration curve.

    • Inject the diluted sample into the HPLC system and record the peak area.

    • Calculate the concentration of the diluted sample using the calibration curve, and then factor in the dilution to determine the original concentration in the saturated solution. This value represents the solubility.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification (HPLC-UV) P1 Add Excess Solute to Vial P2 Add Known Volume of Solvent P1->P2 E1 Seal Vial P2->E1 E2 Agitate at Constant Temp (24-48h) E1->E2 S1 Centrifuge or Filter (0.22 µm PTFE) E2->S1 Q2 Dilute Supernatant S1->Q2 Q1 Prepare Calibration Curve Q4 Calculate Concentration Q1->Q4 Q3 Inject & Measure Peak Area Q2->Q3 Q3->Q4 Result Result Q4->Result Final Solubility (mg/mL)

Caption: Experimental workflow for determining equilibrium solubility.

Visualizing Molecular Interactions

The varied solubility across different solvent classes can be attributed to the specific intermolecular forces at play.

G cluster_solvents Solute Methyl 6-(2-thiazolyl)-6-oxohexanoate HBond Hydrogen Bonding Solute->HBond (Keto, Ester, N) Dipole Dipole-Dipole Solute->Dipole (Polar Head) VDW Van der Waals Solute->VDW (Aliphatic Tail) Methanol Methanol (Protic) Methanol->HBond (O-H) Acetone Acetone (Aprotic) Acetone->Dipole (C=O) Hexane Hexane (Nonpolar) Hexane->VDW (Alkyl Chain)

Caption: Dominant solute-solvent interactions by solvent class.

Conclusion

While a definitive, published solubility profile for Methyl 6-(2-thiazolyl)-6-oxohexanoate is not available, a robust understanding can be built from first principles. The molecule's combination of a polar, hydrogen-bond accepting head and a nonpolar aliphatic tail suggests maximal solubility in polar aprotic and moderately polar solvents like dichloromethane and acetone. This guide provides both the theoretical foundation for making such predictions and a detailed, reliable experimental protocol for their quantitative validation. Following this methodology will enable researchers to accurately characterize the solubility profile, a critical step in the successful development and application of this compound.

References

  • Solubility test for Organic Compounds. (n.d.).
  • How to predict the solubility of an organic compound in different kinds of solvents? (2014, December 6). Stack Exchange. Retrieved from [Link]

  • Solubility of Organic Compounds. (2023, August 31). Chemistry LibreTexts. Retrieved from [Link]

  • Jadhav, G. R., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Research J. Pharm. and Tech. Retrieved from [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Cengage.
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • Verheyen, G., et al. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles. Retrieved from [Link]

  • Berry, E. A. (2018, August 30). Predict solubility of organic compounds? ResearchGate. Retrieved from [Link]

  • Gracin, S., & Rasmuson, Å. C. (2002). Prediction of Solubility of Solid Organic Compounds in Solvents by UNIFAC. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • Avdeef, A., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Scientific Reports. Retrieved from [Link]

  • Ali, M., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. Retrieved from [Link]

Sources

Foundational

The Emerging Potential of Thiazolyl Oxohexanoate Derivatives: A Technical Guide for Drug Discovery

Introduction: The Thiazole Scaffold as a Privileged Motif in Medicinal Chemistry The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in the architecture of numerous bi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Thiazole Scaffold as a Privileged Motif in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in the architecture of numerous biologically active compounds.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, make it a "privileged scaffold" in medicinal chemistry.[3] This structural motif is present in a wide array of natural products, including vitamin B1 (thiamine), and is a key component in many FDA-approved drugs, underscoring its therapeutic significance.[2][3] Thiazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][4][5] The versatility of the thiazole ring allows for substitution at multiple positions, enabling the fine-tuning of physicochemical properties and biological activity.[2] This guide will provide an in-depth exploration of a specific, yet underexplored, class of these compounds: thiazolyl oxohexanoate derivatives. While direct literature on this exact subclass is sparse, this guide will synthesize information from closely related thiazole-containing β-keto esters to provide a comprehensive technical overview for researchers and drug development professionals.

Synthetic Strategies: Building the Thiazolyl Oxohexanoate Core

The cornerstone of synthesizing thiazole derivatives, particularly those originating from β-keto esters, is the renowned Hantzsch thiazole synthesis.[6] This multicomponent reaction offers a versatile and efficient route to construct the thiazole ring.[7]

The Hantzsch Thiazole Synthesis: A Step-by-Step Protocol

The Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide. In the context of thiazolyl oxohexanoate derivatives, the key starting material would be an α-halogenated derivative of a 4-oxohexanoate ester.

Experimental Protocol: A Generalized Hantzsch Synthesis for Thiazole Keto Esters

  • α-Halogenation of the β-Keto Ester:

    • To a solution of the starting β-keto ester (e.g., ethyl 4-oxohexanoate) in a suitable solvent such as acetic acid or dichloromethane, add a halogenating agent (e.g., N-bromosuccinimide, sulfuryl chloride, or bromine) dropwise at a controlled temperature (typically 0-25 °C).

    • The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Upon completion, the reaction mixture is worked up by washing with an aqueous solution of sodium thiosulfate (to quench excess halogen) and brine. The organic layer is then dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude α-haloketo ester. Purification can be achieved by column chromatography if necessary.

  • Cyclocondensation with a Thioamide:

    • The α-haloketo ester is dissolved in a polar solvent like ethanol or dimethylformamide.

    • A thioamide (e.g., thiourea, thioacetamide) is added to the solution. The choice of thioamide will determine the substituent at the 2-position of the thiazole ring. For a 2-aminothiazole derivative, thiourea is used.

    • The reaction mixture is heated to reflux and monitored by TLC.

    • After completion, the solvent is removed in vacuo. The residue is then dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried and concentrated.

    • The crude product is purified by recrystallization or column chromatography to afford the desired thiazolyl oxohexanoate derivative.

A one-pot variation of this synthesis has been described, where the α-halogenation and subsequent reaction with a thiourea are performed in a single reaction vessel, often promoted by reagents like tribromoisocyanuric acid in an aqueous medium, which aligns with the principles of green chemistry.[8]

Hantzsch_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product beta_keto_ester β-Keto Ester (e.g., Ethyl 4-oxohexanoate) alpha_halo_keto_ester α-Halo-β-keto Ester beta_keto_ester->alpha_halo_keto_ester Halogenation halogenating_agent Halogenating Agent (e.g., NBS, Br2) halogenating_agent->alpha_halo_keto_ester thioamide Thioamide (e.g., Thiourea) thiazolyl_oxohexanoate Thiazolyl Oxohexanoate Derivative thioamide->thiazolyl_oxohexanoate alpha_halo_keto_ester->thiazolyl_oxohexanoate Cyclocondensation

Caption: Generalized Hantzsch synthesis of thiazolyl oxohexanoate derivatives.

Biological Activities and Therapeutic Potential

Anticancer Activity

Thiazole derivatives are prominent in anticancer drug discovery.[1][9] Their mechanisms of action are diverse and include:

  • Enzyme Inhibition: Many thiazole-containing compounds act as inhibitors of key enzymes involved in cancer progression, such as tyrosine kinases (e.g., EGFR, VEGFR-2) and cyclin-dependent kinases (CDKs).[9]

  • Induction of Apoptosis: Certain thiazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells by modulating the expression of pro- and anti-apoptotic proteins.[9]

  • Cell Cycle Arrest: These compounds can also halt the proliferation of cancer cells by arresting the cell cycle at various checkpoints.[9]

Table 1: Representative Anticancer Activities of Thiazole Derivatives

Compound ClassCancer Cell LineIC50 (µM)Mechanism of ActionReference
2-Aminothiazole DerivativesMCF-7 (Breast), HepG2 (Liver)2.57 - 7.26VEGFR-2 inhibition, Apoptosis induction[9]
Thiazolyl PyrazolesHepG-2, HCT-116, MCF-7~3 - 12Cytotoxicity[4]
Thiazolo[4,5-d]pyrimidinesVarious (NCI-60 panel)Log GI50 -5.66Cytostatic/Cytotoxic[10]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (thiazolyl oxohexanoate derivatives) in the cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow Start Start Seed_Cells Seed_Cells Start->Seed_Cells 1. Cell Seeding End End Add_Compound Add_Compound Seed_Cells->Add_Compound 2. Compound Treatment Add_MTT Add_MTT Add_Compound->Add_MTT 3. MTT Addition Solubilize_Formazan Solubilize_Formazan Add_MTT->Solubilize_Formazan 4. Solubilization Measure_Absorbance Measure_Absorbance Solubilize_Formazan->Measure_Absorbance 5. Absorbance Reading Calculate_IC50 Calculate_IC50 Measure_Absorbance->Calculate_IC50 6. Data Analysis Calculate_IC50->End

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Antimicrobial Activity

The thiazole nucleus is a key feature in many antimicrobial agents.[4] Thiazole derivatives have shown efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[11] The presence of different substituents on the thiazole ring can significantly influence the antimicrobial spectrum and potency.

Anti-inflammatory Activity

Certain thiazole derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade.[5]

Structure-Activity Relationship (SAR) Insights

While a detailed SAR for thiazolyl oxohexanoate derivatives cannot be constructed due to the lack of specific data, general trends from related thiazole compounds can provide valuable guidance for future drug design:

  • Substituents at the 2-position: The nature of the group at the 2-position of the thiazole ring, often an amino group derived from thiourea in the Hantzsch synthesis, is crucial for biological activity. Further derivatization of this amino group can modulate the compound's properties.

  • Substituents on Aryl Rings: If an aryl group is incorporated into the structure, its substitution pattern (e.g., with electron-donating or electron-withdrawing groups) can significantly impact potency and selectivity.

  • The Oxohexanoate Moiety: The ester and ketone functionalities in the oxohexanoate side chain offer opportunities for hydrogen bonding and can influence the pharmacokinetic profile of the molecule.

Future Perspectives and Conclusion

The field of thiazolyl oxohexanoate derivatives represents a nascent but promising area for drug discovery. The synthetic accessibility through established methods like the Hantzsch synthesis provides a solid foundation for generating a library of these compounds for biological screening. Based on the well-documented activities of structurally related thiazoles, it is highly probable that thiazolyl oxohexanoate derivatives will exhibit interesting anticancer, antimicrobial, and anti-inflammatory properties.

Future research should focus on the systematic synthesis and biological evaluation of a diverse range of thiazolyl oxohexanoate derivatives. Detailed structure-activity relationship studies will be crucial to identify lead compounds with potent and selective activity. Furthermore, elucidation of their mechanisms of action will provide a deeper understanding of their therapeutic potential. This in-depth technical guide serves as a foundational resource to stimulate and guide further exploration into this intriguing class of molecules.

References

  • Arshad, M. F., Alam, A., Alshammari, A. A., Alhazza, M. B., Alzimam, I. M., Alam, M. A., Mustafa, G., Ansari, M. S., Alotaibi, A. M., Alotaibi, A. A., Kumar, S., Asdaq, S. M. B., Imran, M., Deb, P. K., Venugopala, K. N., & Jomah, S. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(13), 3994. [Link]

  • de Andrade, V. S. C., & de Mattos, M. C. S. (2018). One-Pot Telescoped Synthesis of Thiazole Derivatives from β-Keto Esters and Thioureas Promoted by Tribromoisocyanuric Acid. Synthesis, 50(23), 4867-4874. [Link]

  • Gomha, S. M., Abdel-aziz, H. M., Khedr, M. A., & Abdel-aleem, A. H. (2020). Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. Molecules, 25(17), 3984. [Link]

  • de Oliveira, C. S., Lira, B. F., de Medeiros, L. S., de Araújo, J. M., de Lima, M. C. A., Galdino, S. L., & Pitta, I. R. (2018). Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. European Journal of Medicinal Chemistry, 144, 874–886. [Link]

  • Shirai, A., Onodera, K., Nagamune, H., Matsuki, H., Kaneshina, S., & Kourai, H. (2013). Synthesis and Biological Activity of Thiazolyl-Acetic Acid Derivatives as Possible Antimicrobial Agents. Biocontrol Science, 18(2), 59–73. [Link]

  • Zain, N. A. M., & Kassim, M. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Chemistry, 23(1), 1-13. [Link]

  • An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. (2022). ScienceScholar, 4(2), 5272-5285. [Link]

  • Hantzsch, A. (1881). Condensationsprodukte aus Aldehydammoniak und Ketonen. Berichte der deutschen chemischen Gesellschaft, 14(1), 1637-1638. [Link]

  • Hantzsch pyridine synthesis. (n.d.). In Wikipedia. Retrieved March 7, 2024, from [Link]

  • Synthesis and Anticancer Activities of Some Thiazole Derivatives. (2025). Request PDF. [Link]

  • Tozkoparan, B., Gürsoy, S., Göknur, A., & Aktay, G. (2010). Design and synthesis of some thiazolotriazolyl esters as anti-inflammatory and analgesic agents. Medicinal Chemistry Research, 20(8), 1185-1193. [Link]

  • Hantzsch Dihydropyridine (Pyridine) Synthesis. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2024, from [Link]

  • Bîcu, E., Maftei, D., & Bejan, V. (2026). Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)thiazole-4-carboxylate. Molbank, 2026(1), M1549. [Link]

  • Study of Synthesis and Biological Importance of Thiozole (Hetrocyclic Compound). (n.d.). International Journal of Scientific Research. [Link]

  • Szychta, M., Kubiński, K., & Janecka, A. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 499. [Link]

  • Method for synthesizing ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate. (2017).
  • Van der Eycken, J., & Kappe, C. O. (2005). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Molecules, 10(11), 1328–1340. [Link]

  • Al-Ostath, A. I., Al-amri, A. M., & El-Emam, A. A. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7306. [Link]

  • Upadhyaya, K., Shruti, Sharma, R., & Dwivedi, J. (2020). General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate and its derivatives. ResearchGate. [Link]

  • Hantzsch Dihydropyridine (Pyridine) Synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Al-Ghorbani, M., El-Gamal, M. I., Anbar, M., Baek, D., Oh, C.-H., & Youssef, A. M. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega, 6(30), 19864–19876. [Link]

  • A Review: Alternative Methods of Preparing 1, 4- Dihydropyridine Derivatives by Hantzsch Reaction. (2015). International Journal of Innovative Research in Science, Engineering and Technology, 4(7), 5942-5948. [Link]

  • A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. (2022). Journal of the Chilean Chemical Society, 67(1), 5433-5439. [Link]

Sources

Exploratory

The Ascendant Role of 2-Substituted Thiazole Esters in Modern Drug Discovery: A Technical Guide to Their Biological Activity

Preamble: The Thiazole Scaffold - A Cornerstone of Medicinal Chemistry The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a privileged scaffold in the landscape of medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: The Thiazole Scaffold - A Cornerstone of Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a privileged scaffold in the landscape of medicinal chemistry.[1][2] Its presence in natural products like vitamin B1 (thiamine) and in a multitude of synthetic drugs underscores its therapeutic significance.[1][3] The unique electronic properties conferred by the sulfur and nitrogen heteroatoms, combined with the planarity of the ring, allow for diverse molecular interactions with biological targets.[4] The structural versatility of the thiazole nucleus, particularly at the 2-position, has enabled the development of a vast library of derivatives with a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[5][6][7][8] This guide focuses specifically on the burgeoning class of 2-substituted thiazole esters, exploring their synthesis, diverse biological activities, and the underlying mechanisms of action that position them as promising candidates for next-generation therapeutics.

I. The Synthetic Keystone: Hantzsch Thiazole Synthesis and Esterification

The construction of the 2-substituted thiazole ester core often begins with the venerable Hantzsch thiazole synthesis, a robust and versatile method for forming the thiazole ring.[5][9] This reaction typically involves the condensation of an α-haloketone with a thioamide. For the synthesis of 2-amino or 2-hydrazinyl thiazole precursors, thiourea or a thiosemicarbazone is commonly employed.[9][10] The resulting 2-amino or 2-hydrazinyl thiazole serves as a versatile intermediate for further functionalization, including the introduction of an ester moiety.

Experimental Protocol: Synthesis of a Representative 2-Substituted Thiazole Ester

This protocol details a two-step synthesis of a 2-(substituted-acetamido)-thiazole-5-carboxylate, a common scaffold in this class of compounds.

Step 1: Hantzsch Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl acetoacetate (13.0 g, 0.1 mol) in 50 mL of absolute ethanol.

  • Halogenation: Cool the flask in an ice bath and slowly add bromine (16.0 g, 0.1 mol) dropwise with constant stirring. Allow the reaction mixture to stir at room temperature for 2 hours.

  • Cyclization: To the resulting solution of ethyl 2-bromoacetoacetate, add thiourea (7.6 g, 0.1 mol).

  • Reflux: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into 200 mL of cold water and neutralize with a saturated solution of sodium bicarbonate.

  • Isolation: The precipitated solid is collected by filtration, washed with water, and dried.

  • Purification: Recrystallize the crude product from ethanol to yield pure ethyl 2-amino-4-methylthiazole-5-carboxylate.

Step 2: Acylation to Yield Ethyl 2-(2-chloroacetamido)-4-methylthiazole-5-carboxylate

  • Reaction Setup: Dissolve the synthesized ethyl 2-amino-4-methylthiazole-5-carboxylate (1.86 g, 0.01 mol) in 20 mL of dry acetone in a 100 mL round-bottom flask.

  • Acylation: Cool the solution in an ice bath and add chloroacetyl chloride (1.24 g, 0.011 mol) dropwise with stirring.

  • Reaction: Allow the mixture to stir at room temperature for 3 hours.

  • Isolation: Pour the reaction mixture into crushed ice. The resulting precipitate is filtered, washed with cold water, and dried to afford the final product.

G cluster_0 Hantzsch Thiazole Synthesis cluster_1 Acylation Ethyl Acetoacetate Ethyl Acetoacetate Reaction Mixture Reaction Mixture Ethyl Acetoacetate->Reaction Mixture Ethanol Thiourea Thiourea Cyclization Cyclization Thiourea->Cyclization Condensation Bromine Bromine Bromine->Reaction Mixture Halogenation Ethyl 2-amino-4-methylthiazole-5-carboxylate Ethyl 2-amino-4-methylthiazole-5-carboxylate Acylation Reaction Acylation Reaction Ethyl 2-amino-4-methylthiazole-5-carboxylate->Acylation Reaction Acetone Reaction Mixture->Cyclization Reflux Cyclization->Ethyl 2-amino-4-methylthiazole-5-carboxylate Work-up & Purification Chloroacetyl chloride Chloroacetyl chloride Chloroacetyl chloride->Acylation Reaction Final Product Ethyl 2-(2-chloroacetamido)-4-methylthiazole-5-carboxylate Acylation Reaction->Final Product Isolation

Caption: Synthetic pathway for a 2-substituted thiazole ester.

II. Antimicrobial Activity: A New Frontier in Combating Resistance

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. 2-Substituted thiazole esters have emerged as a promising class of compounds with significant activity against a range of bacterial and fungal pathogens.[7][11][12]

The ester functionality in these molecules can influence their lipophilicity, which in turn affects their ability to penetrate microbial cell membranes.[7] Structure-activity relationship (SAR) studies have revealed that the nature of the substituent at the 2-position, as well as the type of ester, plays a crucial role in determining the antimicrobial potency and spectrum.[13][14] For instance, the presence of electron-withdrawing groups on an aryl substituent at the 2-position has been shown to enhance antibacterial activity.[13]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.

  • Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: The test compounds (2-substituted thiazole esters) are serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Quantitative Data: Antimicrobial Activity of 2-Substituted Thiazole Esters
Compound ID2-SubstituentEster GroupTarget OrganismMIC (µg/mL)Reference
A1 2-(4-chlorophenyl)aminoEthyl acetateS. aureus16.1[11]
A2 2-(4-methoxyphenyl)aminoEthyl acetateE. coli32.5[11]
B1 2-(acetamido)Ethyl carboxylateB. subtilisPotent[15]
B2 2-(acetamido)Ethyl carboxylateC. albicansPotent[15]

III. Anticancer Potential: Targeting the Hallmarks of Malignancy

Thiazole-containing compounds have a rich history in oncology, with several derivatives being investigated as potent anticancer agents.[3][16][17] 2-Substituted thiazole esters have demonstrated significant cytotoxic activity against a variety of cancer cell lines.[16][18]

The mechanisms underlying their anticancer effects are diverse and often involve the inhibition of key signaling pathways implicated in cancer progression. Some derivatives have been shown to inhibit protein kinases, such as PI3K/mTOR and VEGFR-2, which are crucial for cell growth, proliferation, and angiogenesis.[16][19] Others can induce apoptosis (programmed cell death) by disrupting the mitochondrial membrane potential and activating caspases.[8][20] The ester group can act as a key interaction point within the active site of target enzymes or can be hydrolyzed in vivo to release the active carboxylic acid, functioning as a prodrug.

G cluster_0 Mechanism of Anticancer Activity Thiazole_Ester 2-Substituted Thiazole Ester Kinase Protein Kinase (e.g., PI3K, VEGFR-2) Thiazole_Ester->Kinase Inhibition Mitochondria Mitochondria Thiazole_Ester->Mitochondria Disruption of Membrane Potential Proliferation Cell Proliferation & Angiogenesis Kinase->Proliferation Cancer_Cell Cancer Cell Apoptosis Apoptosis Mitochondria->Apoptosis

Caption: Proposed anticancer mechanisms of 2-substituted thiazole esters.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[1][21]

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.[1]

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight.

  • Compound Treatment: The 2-substituted thiazole esters, dissolved in DMSO, are added to the wells at various concentrations. Control wells receive DMSO alone.

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: The medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the control, and the IC50 (the concentration that inhibits 50% of cell growth) is determined.[18]

Quantitative Data: Anticancer Activity of 2-Substituted Thiazole Esters
Compound ID2-SubstituentEster GroupCancer Cell LineIC50 (µM)Reference
C1 2-(4-hydroxybenzylidene)hydrazinylThiazol-4(5H)-oneMCF-72.57[16]
C2 2-(4-hydroxybenzylidene)hydrazinylThiazol-4(5H)-oneHepG27.26[16]
D1 2-(2-nitrophenyl)aminoThiazole-basedHeLa1.65[18]
D2 2-(2-methoxyphenyl)aminoThiazole-basedSiHa2.97[18]

IV. Anti-inflammatory and Neuroprotective Roles

Chronic inflammation is a key contributor to various diseases, and the cyclooxygenase (COX) enzymes are major targets for anti-inflammatory drugs.[22] Certain 2-substituted thiazole esters have demonstrated potent anti-inflammatory activity, with some exhibiting selectivity for COX-2 over COX-1, which could lead to a reduced risk of gastrointestinal side effects.[2][6][23] The ester moiety in these compounds can influence their binding to the active site of COX enzymes.

In the realm of neurodegenerative diseases, such as Alzheimer's disease, the inhibition of cholinesterase enzymes (AChE and BuChE) is a key therapeutic strategy.[24][25][26] Several 2-substituted thiazole esters have been identified as effective cholinesterase inhibitors.[24][25] Furthermore, some thiazole derivatives possess neuroprotective properties by mitigating oxidative stress and modulating AMPA receptors.[27][28]

G cluster_0 Biological Screening Workflow Synthesis Synthesis of 2-Substituted Thiazole Esters Primary_Screening Primary Screening (e.g., Cytotoxicity, Antimicrobial) Synthesis->Primary_Screening Secondary_Screening Secondary Screening (e.g., Enzyme Inhibition, Mechanism of Action) Primary_Screening->Secondary_Screening Active Hits Lead_Optimization Lead Optimization (SAR Studies) Secondary_Screening->Lead_Optimization Preclinical_Studies Preclinical Studies (In vivo models, ADME/Tox) Lead_Optimization->Preclinical_Studies Clinical_Candidate Clinical Candidate Preclinical_Studies->Clinical_Candidate

Caption: Workflow for the biological evaluation of 2-substituted thiazole esters.

V. Future Perspectives and Conclusion

The 2-substituted thiazole ester scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. The wealth of research into their synthesis and biological activities has laid a strong foundation for future drug development efforts. Key areas for future exploration include:

  • Elucidation of Novel Mechanisms: While progress has been made, the precise molecular targets for many active 2-substituted thiazole esters remain to be fully characterized.

  • Optimization of Pharmacokinetics: In silico and in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies will be crucial for optimizing the drug-like properties of these compounds.[29][30]

  • Exploration of New Therapeutic Areas: The diverse biological activities of this class of compounds suggest their potential utility in a wider range of diseases.

References

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 29, 2024, from [Link]

  • Microwave Assisted Synthesis, Pharmacological Activities, and Molecular Docking Studies of Ethyl 2-[2-Substituted-4-(Thiophenyl) Thiazolyl] Acetates - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information. Retrieved February 29, 2024, from [Link]

  • Novel Thiazole-Based SIRT2 Inhibitors Discovered via Molecular Modelling Studies and Enzymatic Assays - MDPI. (2023, September 18). MDPI. Retrieved February 29, 2024, from [Link]

  • Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study - Dove Medical Press. (2021, February 17). Dove Medical Press. Retrieved February 29, 2024, from [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC. (2022, August 30). National Center for Biotechnology Information. Retrieved February 29, 2024, from [Link]

  • Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. (n.d.). Scientific & Academic Publishing. Retrieved February 29, 2024, from [Link]

  • Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme | ACS Omega. (2023, May 10). ACS Publications. Retrieved February 29, 2024, from [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking - MDPI. (2023, October 27). MDPI. Retrieved February 29, 2024, from [Link]

  • (PDF) Synthesis and biological evaluation of 2-(2-hydrazinyl) thiazole derivatives with potential antibacterial and antioxidant activity - ResearchGate. (2024, June 13). ResearchGate. Retrieved February 29, 2024, from [Link]

  • Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives - MDPI. (2023, July 31). MDPI. Retrieved February 29, 2024, from [Link]

  • Synthesis and biological evaluation of some thiazole derivatives as new cholinesterase inhibitors | Scilit. (n.d.). Scilit. Retrieved February 29, 2024, from [Link]

  • Synthesis and Anticancer Activities of Some Thiazole Derivatives | Request PDF. (2025, August 6). ResearchGate. Retrieved February 29, 2024, from [Link]

  • Full article: Design, synthesis and evaluation of thiazole derivatives as cholinesterase inhibitors and antioxidant agents - Taylor & Francis. (2025, May 25). Taylor & Francis Online. Retrieved February 29, 2024, from [Link]

  • Design, Synthesis, and Structure–Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease - PMC. (2020, September 20). National Center for Biotechnology Information. Retrieved February 29, 2024, from [Link]

  • SYNTHESIS, CHARACTERIZATION AND ANTI- INFLAMMATORY ACTIVITY OF CERTAIN NOVEL 2, 4- DISUBSTITUTED 1,3-THIAZOLE DERIVATIVES. (n.d.). RASĀYAN Journal of Chemistry. Retrieved February 29, 2024, from [Link]

  • Synthesis of novel 2-amino thiazole derivatives - Der Pharma Chemica. (n.d.). Der Pharma Chemica. Retrieved February 29, 2024, from [Link]

  • General reaction for Hantzsch's synthesis of 2-aminothiazole - ResearchGate. (n.d.). ResearchGate. Retrieved February 29, 2024, from [Link]

  • An Overview on the Structure-Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017-2022) - Preprints.org. (2023, December 5). Preprints.org. Retrieved February 29, 2024, from [Link]

  • Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Publishing. (n.d.). Royal Society of Chemistry. Retrieved February 29, 2024, from [Link]

  • "Development of 2D and 3D Quantitative Structure Activity Relationship Models of Thiazole Derivatives for Antimicrobial Activity". (2022, March 30). International Journal of Pharmaceutical Sciences and Drug Research. Retrieved February 29, 2024, from [Link]

  • [PDF] Synthesis and Biological Evaluation of Thiazole Derivatives | Semantic Scholar. (n.d.). Semantic Scholar. Retrieved February 29, 2024, from [Link]

  • Synthesis of 2-substitued-amino-4-aryl thiazoles. | Download Table - ResearchGate. (n.d.). ResearchGate. Retrieved February 29, 2024, from [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). Cognizance Journal. Retrieved February 29, 2024, from [Link]

  • Design and Synthesis of Neuroprotective Methylthiazoles and Modification as NO-Chimeras for Neurodegenerative Therapy - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 29, 2024, from [Link]

  • Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed. (n.d.). PubMed. Retrieved February 29, 2024, from [Link]

  • Synthesis and Characterization of Thiazole Derivatives as Cholinesterase Inhibitors. (n.d.). Sciforum. Retrieved February 29, 2024, from [Link]

  • Thiazole synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved February 29, 2024, from [Link]

  • Journal of Infection and Public Health. (n.d.). Elsevier. Retrieved February 29, 2024, from [Link]

  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - Bentham Science Publisher. (2022, May 10). Bentham Science. Retrieved February 29, 2024, from [Link]

  • Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - Bentham Science Publisher. (2024, October 29). Bentham Science. Retrieved February 29, 2024, from [Link]

  • Synthesis of some new 2,4-disubstituted thiazoles as possible antibacterial and anti-inflammatory agents - ResearchGate. (2018, December 26). ResearchGate. Retrieved February 29, 2024, from [Link]

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - MDPI. (2022, September 30). MDPI. Retrieved February 29, 2024, from [Link]

  • Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved February 29, 2024, from [Link]

  • Neuroprotective Effects of Thiazolidine-4-Carboxylic Acid Derivatives on Memory Impairment and Neurodegeneration - Journal of Biomedical Research & Environmental Sciences. (2022, February 28). Journal of Biomedical Research & Environmental Sciences. Retrieved February 29, 2024, from [Link]

  • Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold - Arabian Journal of Chemistry. (2023, April 4). ScienceDirect. Retrieved February 29, 2024, from [Link]

  • Synthesis and antimicrobial evaluation with DFT study for new thiazole derivatives. (2018, June 4). Iraqi Journal of Science. Retrieved February 29, 2024, from [Link]

  • Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent - MDPI. (2024, July 8). MDPI. Retrieved February 29, 2024, from [Link]

Sources

Foundational

An In-Depth Technical Guide to the Physicochemical Characterization of Methyl 6-(2-thiazolyl)-6-oxohexanoate: Melting and Boiling Point Determination

Introduction In the landscape of drug discovery and materials science, the synthesis and characterization of novel heterocyclic compounds are of paramount importance. The thiazole moiety, a five-membered aromatic ring co...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of drug discovery and materials science, the synthesis and characterization of novel heterocyclic compounds are of paramount importance. The thiazole moiety, a five-membered aromatic ring containing sulfur and nitrogen, is a privileged scaffold found in numerous pharmacologically active agents.[1] This guide focuses on a specific, novel molecule: Methyl 6-(2-thiazolyl)-6-oxohexanoate . A comprehensive search of the current scientific literature reveals an absence of reported physical constants for this compound, such as its melting and boiling points.

This document, therefore, serves as a technical guide for researchers, scientists, and drug development professionals on the methodologies to determine these crucial physicochemical properties. Using Methyl 6-(2-thiazolyl)-6-oxohexanoate as a primary case study, we will explore the theoretical underpinnings that influence these properties, provide predictive insights based on its molecular structure, and detail robust experimental protocols for their accurate determination. The accurate measurement of melting and boiling points is a fundamental first step in the characterization of any new chemical entity, providing critical information about its purity, identity, and the intermolecular forces at play.

Theoretical & Predictive Analysis of Physicochemical Properties

The melting and boiling points of a compound are dictated by the strength of its intermolecular forces.[2] By dissecting the molecular structure of Methyl 6-(2-thiazolyl)-6-oxohexanoate, we can predict the types of interactions that will govern its physical state and thermal behavior.

Molecular Structure and Intermolecular Forces:

Methyl 6-(2-thiazolyl)-6-oxohexanoate is comprised of several key functional groups:

  • Thiazole Ring: This heterocyclic aromatic ring introduces polarity due to the presence of nitrogen and sulfur atoms. Its π-electron system contributes to London dispersion forces.[3]

  • Keto Group (C=O): The carbonyl group is highly polar, leading to strong dipole-dipole interactions between molecules.

  • Ester Group (-COOCH₃): This group is also polar and contributes to the overall dipole moment of the molecule.

  • Alkyl Chain (-(CH₂)₄-): The flexible four-carbon chain contributes to van der Waals forces. Longer, linear chains generally increase the surface area for these interactions, leading to higher boiling points compared to more branched structures.[4]

The combination of these features suggests that the dominant intermolecular forces will be dipole-dipole interactions and London dispersion forces. The absence of O-H or N-H bonds means that hydrogen bonding will not be a significant factor.[5]

Predictive Summary:

Based on this analysis, we can make several predictions about the physical properties of Methyl 6-(2-thiazolyl)-6-oxohexanoate.

PropertyPredictionJustification
Physical State at STP Likely a liquid or a low-melting solidThe combination of a flexible alkyl chain and polar groups may disrupt efficient crystal packing, favoring a liquid or low-melting solid state.
Boiling Point Significantly > 189.4 °CThe molecular weight is substantially higher than that of Methyl 6-oxohexanoate (boiling point 189.4 °C), and the addition of the polar thiazole and keto groups will increase intermolecular forces, requiring more energy to enter the gas phase.[6]
Melting Point Difficult to predict preciselyMelting point is highly dependent on the efficiency of crystal lattice packing and molecular symmetry.[7] Asymmetry in the molecule may lead to a lower melting point.
Solubility Soluble in polar organic solventsThe presence of multiple polar functional groups suggests good solubility in solvents like ethanol, acetone, and ethyl acetate.[1]

Hypothetical Synthesis and Purification Workflow

The reliable determination of physical constants is contingent on the purity of the sample. An impure sample will exhibit a depressed melting point and a broadened melting range.[8] A plausible route to synthesize Methyl 6-(2-thiazolyl)-6-oxohexanoate could involve a variation of the Hantzsch thiazole synthesis, reacting an α-haloketone derivative of methyl 6-oxohexanoate with a thioamide.[9][10]

The general workflow would be as follows:

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Reactants: - Methyl 6-bromo-5-oxohexanoate - Thioformamide Reaction Hantzsch Thiazole Synthesis Start->Reaction Quench Reaction Quenching (e.g., with NaHCO₃) Reaction->Quench Extraction Workup & Extraction (e.g., Ethyl Acetate) Quench->Extraction Drying Drying of Organic Layer (e.g., Na₂SO₄) Extraction->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Chromatography Column Chromatography (Silica Gel) Concentration->Chromatography Characterization Structural Verification (NMR, MS, IR) Chromatography->Characterization FinalProduct Pure Methyl 6-(2-thiazolyl)-6-oxohexanoate Characterization->FinalProduct

A potential workflow for the synthesis and purification of the target compound.

Experimental Determination of Melting Point

For a novel compound that could be a solid, two primary methods are recommended for melting point determination.

Method 1: Digital Melting Point Apparatus (Capillary Method)

This is a common and reliable method for determining the melting range of a solid.

Protocol:

  • Sample Preparation: Place a small amount of the finely powdered, dry sample into a capillary tube, sealed at one end. Tap the tube gently to pack the sample to a height of 2-3 mm.[8]

  • Apparatus Setup: Place the capillary tube into the heating block of the digital melting point apparatus (e.g., a Mel-Temp).

  • Rapid Determination (Optional): If the melting point is unknown, perform a rapid heating (10-20 °C/min) to find an approximate range. Allow the apparatus to cool significantly before the next step.[11]

  • Accurate Determination: Using a fresh sample, heat the block rapidly to about 20 °C below the approximate melting point.

  • Slow Heating: Decrease the heating rate to 1-2 °C per minute. A slow rate is crucial for allowing the temperature of the sample and the thermometer to equilibrate.

  • Record the Melting Range:

    • T₁: Record the temperature at which the first drop of liquid appears.

    • T₂: Record the temperature at which the last crystal melts completely.

  • Reporting: The melting point is reported as the range T₁ - T₂. A pure compound typically has a sharp melting range of 0.5-2 °C.[8]

Method 2: Differential Scanning Calorimetry (DSC)

DSC is a highly sensitive thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference.[12] It provides a highly accurate melting point (Tm).

Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty pan as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program: Program the instrument to heat the sample at a controlled rate, typically 10 °C/min, over a temperature range that brackets the expected melting point.[13]

  • Data Acquisition: The instrument records the differential heat flow as a function of temperature.

  • Data Analysis: The melting event is observed as an endothermic peak on the DSC thermogram. The onset temperature of this peak is typically reported as the melting point (Tm).[14]

Melting_Point_Workflow cluster_capillary Capillary Method cluster_dsc DSC Method Start Pure, Dry Solid Sample Pack Pack 2-3 mm in Capillary Tube Start->Pack Weigh Weigh 2-5 mg in DSC Pan Start->Weigh Heat Heat slowly (1-2 °C/min) in Mel-Temp Pack->Heat Observe Observe & Record Range (First drop to clear liquid) Heat->Observe Result Melting Point (Tₘ) Observe->Result Scan Heat at controlled rate (e.g., 10 °C/min) Weigh->Scan Analyze Analyze Endotherm Peak (Onset Temp = Tm) Scan->Analyze Analyze->Result

Experimental workflows for determining the melting point of a novel solid.

Experimental Determination of Boiling Point

For a novel compound that is a liquid at room temperature, or for a solid with a low melting point, the boiling point must be determined.

Method 1: Micro Boiling Point (Thiele Tube Method)

This method is ideal when only a small amount of the liquid is available (< 1 mL).[15] The principle relies on the definition of boiling point: the temperature at which the vapor pressure of the liquid equals the applied atmospheric pressure.[16]

Protocol:

  • Apparatus Setup: Add 0.5 mL of the liquid to a small test tube (e.g., 10 x 75 mm). Place a capillary tube (sealed at one end) into the test tube with the open end down.

  • Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

  • Heating: Place the assembly in a Thiele tube containing mineral oil, ensuring the rubber band is well above the oil level. Heat the side arm of the Thiele tube gently with a microburner.[15]

  • Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube as trapped air and then the sample's vapor escape.

  • Equilibrium Point: Continue heating until a rapid, continuous stream of bubbles is observed, then remove the heat.

  • Record Boiling Point: As the apparatus cools, the stream of bubbles will slow and stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[3] At this moment, the vapor pressure inside the capillary equals the atmospheric pressure.

  • Record Pressure: It is crucial to record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.[17]

Boiling Point at Reduced Pressure

For high-boiling compounds (>200 °C), decomposition may occur at atmospheric pressure. In such cases, the boiling point should be determined under reduced pressure (vacuum).[18] The procedure is similar to a simple distillation, but the apparatus is connected to a vacuum source, and the pressure is monitored with a manometer. The observed boiling point will be significantly lower than at atmospheric pressure.[19]

Boiling_Point_Workflow cluster_micro Micro Method (Thiele Tube) cluster_distill Distillation Method Start Pure Liquid Sample Setup Add sample & inverted capillary to test tube Start->Setup Distill Set up distillation apparatus Start->Distill Heat Heat in Thiele Tube until rapid bubbles emerge Setup->Heat Cool Remove heat & cool Heat->Cool Record Record Temp when liquid enters capillary Cool->Record Pressure Record Atmospheric Pressure Record->Pressure HeatDistill Heat liquid to a steady boil Distill->HeatDistill RecordDistill Record stable temperature of condensing vapor HeatDistill->RecordDistill RecordDistill->Pressure Result Boiling Point (Tₑ) & Pressure Pressure->Result

Experimental workflows for determining the boiling point of a novel liquid.

Conclusion

While the specific melting and boiling points of Methyl 6-(2-thiazolyl)-6-oxohexanoate remain to be experimentally determined, this guide provides a robust framework for their characterization. By understanding the influence of the compound's constituent functional groups, researchers can make informed predictions about its physical properties. The detailed, step-by-step protocols for both melting and boiling point determination, utilizing both classical and modern instrumental techniques, offer a clear path for obtaining accurate and reliable data. The rigorous application of these methodologies is a cornerstone of scientific integrity, ensuring that any newly synthesized compound is well-characterized before its advancement in research and development pipelines.

References

  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2022). ResearchGate. [Link]

  • How does the presence of a functional group affect boiling and melting points? (n.d.). TutorChase. [Link]

  • BOILING POINT DETERMINATION. (n.d.). University of Calgary. [Link]

  • 6.2B: Step-by-Step Procedures for Boiling Point Determination. (2022). Chemistry LibreTexts. [Link]

  • Understanding Melting and Boiling Points of Organic Compounds. (2025). HSCprep. [Link]

  • Methyl 6-Oxohexanoate | CAS 6654-36-0. (n.d.). American Elements. [Link]

  • Properties and Trends of Organic Compounds. (2025). Monash University. [Link]

  • Physical Properties of Organic Molecules. (n.d.). Sketchy. [Link]

  • One-Pot Telescoped Synthesis of Thiazole Derivatives from β-Keto Esters and Thioureas Promoted by Tribromoisocyanuric Acid. (2018). Thieme. [Link]

  • Thiele Tube Method for Melting & Boiling Points. (n.d.). Scribd. [Link]

  • One-Pot Telescoped Synthesis of Thiazole Derivatives from β-Keto Esters and Thioureas Promoted by Tribromoisocyanuric Acid. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis Characterization and Biological Activity of Some Novel Heterocyclic Compounds. (n.d.). Book Bazooka. [Link]

  • Melting Point: Using the Thiele Tube. (2024). Timstar. [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL STUDY OF NOVEL HETEROCYCLIC COMPOUNDS. (2014). Rasayan Journal of Chemistry. [Link]

  • Synthesis and Characterization of Novel Heterocyclic Compounds with Potential Biological Activity. (n.d.). Blazing Projects. [Link]

  • Micro Boiling Point Determination. (n.d.). chymist.com. [Link]

  • Boiling Points of Functional Groups: Trends & Forces. (n.d.). Aakash Institute. [Link]

  • 14.6 Boiling Water at Reduced Pressure. (n.d.). University of Wisconsin-Madison. [Link]

  • Boiling Point and Melting Point in Organic Chemistry. (2024). Chemistry Steps. [Link]

  • reduced pressure boiling. (n.d.). Studylib. [Link]

  • Some calculations for organic chemists: boiling point variation, Boltzmann factors and the Eyring equation. (2000). ScienceDirect. [Link]

  • Differential scanning calorimetry. (2016). CureFFI.org. [Link]

  • Preparing and Characterization of Some Heterocyclic Compounds with Studying Their Biological Activity. (2016). ResearchGate. [Link]

  • Synthesis, Characterization and Evaluate the Biological Activity of Novel Heterocyclic Derivatives from Azomethine Compounds. (2019). Oriental Journal of Chemistry. [Link]

  • Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357. (n.d.). Intertek. [Link]

  • Synthesis of 2-aminothiazoles from β-keto ester, tribromoisocyanuric acid, and thiourea. (n.d.). ResearchGate. [Link]

  • Melting point prediction of organic molecules by deciphering the chemical structure into a natural language. (2021). Royal Society of Chemistry. [Link]

  • Melting point determination. (n.d.). University of Calgary. [Link]

  • A panoramic view on synthetic applications of α-oxothioamides: a highly regioselective synthesis of 2-acyl-4-(het)arylthiazoles and thioethers. (2023). Royal Society of Chemistry. [Link]

  • An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. (2022). ScienceScholar. [Link]

  • AAPS Interlaboratory Study Tier 2 Method: Differential Scanning Calorimetry Introduction DSC is. (2023). NIST. [Link]

  • DETERMINATION OF BOILING POINTS. (n.d.). Loudoun County Public Schools. [Link]

  • Experimental No. (2) Boiling Point Boiling point Purpose of experimental 1) To determine boiling point of unknown compounds. (2021). Mustansiriyah University. [Link]

  • Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. (2018). Journal of Visualized Experiments. [Link]

  • Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (2025). Torontech. [Link]

  • Experiment 1 - Melting Points. (2013). University of Missouri–St. Louis. [Link]

  • Boiling point. (n.d.). Wikipedia. [Link]

  • 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022). Chemistry LibreTexts. [Link]

  • How does the lowering of air pressure lead to a low boiling point (of any liquid)? (2017). Quora. [Link]

  • Exp 1 - Melting Points. (n.d.). Saddleback College. [Link]

  • Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. (2014). National Center for Biotechnology Information. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for Methyl 6-(2-thiazolyl)-6-oxohexanoate

Executive Summary Methyl 6-(2-thiazolyl)-6-oxohexanoate is a highly versatile bifunctional building block, featuring both a terminal methyl ester and a 2-acylthiazole moiety. Such structural motifs are critical in the de...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 6-(2-thiazolyl)-6-oxohexanoate is a highly versatile bifunctional building block, featuring both a terminal methyl ester and a 2-acylthiazole moiety. Such structural motifs are critical in the development of histone deacetylase (HDAC) inhibitors, PROTAC linkers, and specialized bioactive heterocycles. This application note details a robust, two-step synthetic protocol utilizing a Weinreb amide intermediate to ensure exclusive mono-addition of the highly reactive 2-lithiothiazole nucleophile, preventing unwanted side reactions and maximizing yield.

Mechanistic Rationale & Strategy

The direct addition of organolithium reagents to symmetric diesters (such as dimethyl adipate) typically results in a statistical mixture of unreacted starting material, mono-ketone, and tertiary alcohol byproducts resulting from over-addition. To establish a self-validating and high-yielding system, this protocol employs the Weinreb amide methodology [1].

Causality of the Weinreb Amide: By first converting monomethyl adipate to its corresponding N-methoxy-N-methylamide (Weinreb amide), the subsequent addition of 2-lithiothiazole forms a stable, five-membered chelated tetrahedral intermediate coordinated by the lithium ion. This chelate prevents the premature collapse of the intermediate into the highly electrophilic ketone during the reaction. Only upon aqueous quenching does the intermediate collapse to yield the desired ketone, entirely circumventing over-addition [1].

Causality of 2-Lithiothiazole Generation: Thiazole is selectively metalated at the C2 position using n-butyllithium (n-BuLi) at -78 °C. The C2 proton is highly acidic due to the inductive effects of the adjacent nitrogen and sulfur atoms. Strict temperature control (maintaining the reaction at or below -78 °C during metalation) is mandatory to prevent the organolithium species from undergoing irreversible ring-opening or decomposition [2].

Experimental Workflows

Step 1: Synthesis of Methyl 6-(methoxy(methyl)amino)-6-oxohexanoate

Objective: Convert monomethyl adipate to the Weinreb amide intermediate.

  • Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add monomethyl adipate (1.60 g, 10.0 mmol) and anhydrous dichloromethane (DCM, 50 mL) under an argon atmosphere.

  • Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 2.30 g, 12.0 mmol) and 1-Hydroxybenzotriazole (HOBt, 1.62 g, 12.0 mmol). Stir for 10 minutes at room temperature to form the active ester.

  • Amidation: Add N,N-Diisopropylethylamine (DIPEA, 5.2 mL, 30.0 mmol) followed by N,O-dimethylhydroxylamine hydrochloride (1.17 g, 12.0 mmol).

  • Reaction: Stir the mixture at room temperature for 12 hours. The reaction progress can be monitored by TLC (Hexanes/EtOAc, 1:1).

  • Workup: Dilute the mixture with additional DCM (50 mL). Wash sequentially with 1M HCl (aq) (2 × 30 mL), saturated aqueous NaHCO₃ (30 mL), and brine (30 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the Weinreb amide as a pale yellow oil. (Expected yield: ~90%).

Step 2: Synthesis of Methyl 6-(2-thiazolyl)-6-oxohexanoate

Objective: Acylate 2-lithiothiazole using the Weinreb amide to form the target ketone.

  • Lithiation Setup: In a separate flame-dried 100 mL Schlenk flask, dissolve thiazole (0.64 g, 0.53 mL, 7.5 mmol) in anhydrous tetrahydrofuran (THF, 15 mL) under argon. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Metalation: Dropwise add n-BuLi (2.5 M in hexanes, 3.0 mL, 7.5 mmol) over 5 minutes. Stir the resulting pale yellow solution at -78 °C for 30 minutes to ensure complete formation of 2-lithiothiazole.

  • Acylation: Dissolve the Weinreb amide from Step 1 (1.02 g, 5.0 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the 2-lithiothiazole mixture at -78 °C over 15 minutes.

  • Reaction: Maintain the reaction at -78 °C for 2 hours. Slowly allow the mixture to warm to 0 °C over an additional 1 hour to ensure the complete formation of the tetrahedral intermediate.

  • Quench & Workup: Quench the reaction at 0 °C by the careful addition of saturated aqueous NH₄Cl (20 mL). Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate. Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 10-30% EtOAc in Hexanes) to yield the pure target compound.

Quantitative Data & Analytics

The following table summarizes the stoichiometric requirements and expected analytical profiles for the successful execution of this protocol.

Parameter / ReagentStep 1: Weinreb Amide SynthesisStep 2: 2-Acylthiazole Synthesis
Limiting Reagent Monomethyl adipate (1.0 eq, 10.0 mmol)Weinreb Amide (1.0 eq, 5.0 mmol)
Nucleophile/Amine HN(OMe)Me·HCl (1.2 eq, 12.0 mmol)Thiazole (1.5 eq, 7.5 mmol)
Coupling/Base EDC·HCl, HOBt (1.2 eq); DIPEA (3.0 eq)n-BuLi (1.5 eq, 7.5 mmol)
Solvent & Temp DCM, 20 °C (Room Temp)THF, -78 °C to 0 °C
Expected Yield 88 – 92%75 – 82%
Key ¹H NMR (CDCl₃) δ 3.68 (s, 3H, OMe), 3.18 (s, 3H, NMe)δ 8.00 (d, 1H, Thiazole-H), 7.65 (d, 1H)
Key IR (cm⁻¹) 1735 (Ester C=O), 1660 (Amide C=O)1735 (Ester C=O), 1690 (Ketone C=O)

Reaction Workflow Visualization

SynthesisPathway A Monomethyl Adipate B Weinreb Amide Intermediate A->B EDC·HCl, HOBt HN(OMe)Me·HCl E Tetrahedral Intermediate B->E Add to D -78 °C to 0 °C C Thiazole D 2-Lithiothiazole C->D n-BuLi, THF -78 °C D->E F Methyl 6-(2-thiazolyl) -6-oxohexanoate E->F NH4Cl (aq) Quench

Figure 1: Synthetic workflow for Methyl 6-(2-thiazolyl)-6-oxohexanoate via Weinreb amide intermediate.

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981, 22(39), 3815-3818. URL:[Link]

  • Dondoni, A. "Formylation of carbohydrates and the evolution of synthetic routes to artificial oligosaccharides and glycoconjugates." Pure and Applied Chemistry, 2000, 72(9), 1577-1588. URL:[Link]

Application

Application Note: Step-by-Step Preparation of Methyl 6-(2-thiazolyl)-6-oxohexanoate via Weinreb Amide Coupling

Introduction & Mechanistic Rationale Methyl 6-(2-thiazolyl)-6-oxohexanoate is a highly versatile bifunctional building block. It features an electrophilic 2-acylthiazole moiety—a common pharmacophore in protease inhibito...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Methyl 6-(2-thiazolyl)-6-oxohexanoate is a highly versatile bifunctional building block. It features an electrophilic 2-acylthiazole moiety—a common pharmacophore in protease inhibitors, histone deacetylase (HDAC) inhibitors, and various natural product analogs—and a terminal methyl ester for further derivatization or macrocyclization.

Direct nucleophilic addition of organolithium reagents to aliphatic esters often suffers from poor chemoselectivity, resulting in over-addition to yield tertiary alcohols. To circumvent this, the optimal synthetic strategy employs a highly controlled two-step sequence:

  • Amidation: Conversion of monomethyl adipate into a Weinreb amide (N-methoxy-N-methylamide).

  • Lithiation & Coupling: Generation of 2-thiazolyllithium and its controlled addition to the Weinreb amide.

Mechanistic Causality: As established by Nahm and Weinreb [1], the N-methoxy-N-methylamide forms a stable, five-membered chelated tetrahedral intermediate with the lithium ion. This chelation prevents the collapse of the intermediate into a reactive ketone during the reaction, strictly limiting the process to mono-addition. The ketone is only liberated upon acidic aqueous workup. Furthermore, 2-thiazolyllithium is highly reactive and prone to self-condensation or ring-opening if the temperature exceeds -60 °C [2]. Maintaining a strict -78 °C environment is critical for high yields and preserving the integrity of the thiazole ring.

Synthetic Workflow Diagram

Synthesis_Pathway cluster_0 Step 1: Weinreb Amide Synthesis cluster_1 Step 2: Lithiation A Monomethyl Adipate (Electrophile Precursor) B Weinreb Amide (Methyl 6-(methoxy(methyl)amino) -6-oxohexanoate) A->B N,O-Dimethylhydroxylamine EDCI, HOBt, DIPEA E Chelated Tetrahedral Intermediate B->E Nucleophilic Addition C Thiazole (Nucleophile Precursor) D 2-Thiazolyllithium (Active Nucleophile) C->D n-BuLi, THF, -78 °C D->E F Methyl 6-(2-thiazolyl) -6-oxohexanoate E->F Saturated aq. NH4Cl (Collapse of Intermediate)

Figure 1: Convergent synthetic workflow for Methyl 6-(2-thiazolyl)-6-oxohexanoate.

Quantitative Data & Materials

Table 1: Reagents for Step 1 (Weinreb Amide Synthesis)

Reagent MW ( g/mol ) Equivalents Amount Role
Monomethyl adipate 160.17 1.0 1.60 g (10 mmol) Electrophile precursor
N,O-Dimethylhydroxylamine HCl 97.54 1.2 1.17 g (12 mmol) Amine nucleophile
EDCI·HCl 191.70 1.2 2.30 g (12 mmol) Coupling agent
HOBt (anhydrous) 135.12 1.2 1.62 g (12 mmol) Additive (suppresses epimerization/side reactions)
DIPEA 129.24 3.0 5.2 mL (30 mmol) Base

| Dichloromethane (DCM) | 84.93 | - | 50 mL | Solvent |

Table 2: Reagents for Step 2 (Lithiation and Coupling)

Reagent MW ( g/mol ) Equivalents Amount Role
Thiazole 85.13 1.2 0.82 g (9.6 mmol) Nucleophile precursor
n-Butyllithium (2.5 M in hexanes) 64.06 1.2 3.84 mL (9.6 mmol) Lithiating agent
Weinreb Amide Intermediate 203.24 1.0 1.63 g (8.0 mmol) Electrophile

| Tetrahydrofuran (THF, anhydrous)| 72.11 | - | 40 mL | Solvent |

Step-by-Step Experimental Protocols

Step 1: Synthesis of Methyl 6-(methoxy(methyl)amino)-6-oxohexanoate
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under a continuous argon atmosphere.

  • Dissolution: Add monomethyl adipate (1.60 g, 10 mmol) and dissolve in 50 mL of anhydrous DCM.

  • Activation: Add EDCI·HCl (2.30 g, 12 mmol) and HOBt (1.62 g, 12 mmol) to the stirring solution. Stir for 15 minutes at room temperature to form the active ester intermediate.

  • Amidation: Add N,O-dimethylhydroxylamine hydrochloride (1.17 g, 12 mmol) followed by the dropwise addition of N,N-diisopropylethylamine (DIPEA, 5.2 mL, 30 mmol). The reaction mixture will become homogeneous.

  • Reaction: Stir the mixture at room temperature for 12 hours. Monitor reaction completion via TLC (Hexanes:EtOAc 1:1, visualize with KMnO₄ stain).

  • Workup: Quench the reaction with 30 mL of 1 M HCl to neutralize the DIPEA. Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ (30 mL) and brine (30 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude Weinreb amide (typically a pale yellow oil) is of sufficient purity to be used directly in the next step without further column chromatography.

Step 2: Synthesis of Methyl 6-(2-thiazolyl)-6-oxohexanoate
  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask. Equip with a magnetic stir bar, an argon inlet, and a rubber septum.

  • Metallation: Dissolve thiazole (0.82 g, 9.6 mmol) in 20 mL of anhydrous THF. Cool the solution strictly to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (3.84 mL of a 2.5 M solution in hexanes, 9.6 mmol) dropwise via syringe down the side of the flask over 10 minutes. Stir the resulting bright yellow solution of 2-thiazolyllithium at -78 °C for exactly 30 minutes [2].

  • Coupling: Dissolve the Weinreb amide intermediate from Step 1 (1.63 g, 8.0 mmol) in 20 mL of anhydrous THF. Add this solution dropwise to the 2-thiazolyllithium mixture at -78 °C over 15 minutes.

  • Incubation: Maintain the reaction at -78 °C for 2 hours. Critical Note: Do not allow the temperature to rise, as the chelated intermediate must remain stable until the aqueous quench to prevent over-addition.

  • Quenching: While still at -78 °C, rapidly add 20 mL of saturated aqueous NH₄Cl. Remove the cooling bath and allow the mixture to warm to room temperature. This acidic quench collapses the tetrahedral intermediate to the desired ketone.

  • Extraction: Extract the aqueous mixture with EtOAc (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: Hexanes/EtOAc gradient) to afford the pure Methyl 6-(2-thiazolyl)-6-oxohexanoate.

Analytical Validation (Self-Validating System)

To ensure the protocol's success and the integrity of the target molecule, verify the product using the following analytical markers:

  • TLC: The product is highly UV-active (254 nm) due to the conjugated 2-acylthiazole system. This clearly distinguishes it from the non-UV-active Weinreb amide precursor.

  • ¹H NMR (CDCl₃, 400 MHz): Look for the diagnostic thiazole aromatic protons appearing as two distinct doublets at roughly

    
     8.00 ppm and 7.65 ppm (
    
    
    
    Hz). The methylene protons adjacent to the newly formed ketone (C5) will shift significantly downfield to
    
    
    3.15–3.25 ppm (triplet) due to the electron-withdrawing nature of the 2-acylthiazole. The methyl ester singlet remains intact at
    
    
    3.67 ppm.
  • Mass Spectrometry (ESI-MS): Confirm the exact mass. The calculated

    
     for 
    
    
    
    is 228.06.

References

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-n-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. URL:[Link]

  • Dondoni, A. (2010). Heterocycles in organic synthesis: thiazoles and triazoles as exemplar cases of synthetic auxiliaries. Organic & Biomolecular Chemistry, 8(15), 3366-3390. URL:[Link]

Method

Application Note: Methyl 6-(2-thiazolyl)-6-oxohexanoate as a Pharmaceutical Intermediate

This is a comprehensive technical guide and protocol set for Methyl 6-(2-thiazolyl)-6-oxohexanoate (CAS: 113772-14-8). Executive Summary Methyl 6-(2-thiazolyl)-6-oxohexanoate is a bifunctional heterocyclic building block...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide and protocol set for Methyl 6-(2-thiazolyl)-6-oxohexanoate (CAS: 113772-14-8).

Executive Summary

Methyl 6-(2-thiazolyl)-6-oxohexanoate is a bifunctional heterocyclic building block characterized by a thiazole ring attached to a keto-ester aliphatic chain . Structurally, it serves as a critical "linker scaffold" in the synthesis of next-generation


-adrenergic receptor agonists (analogs of Mirabegron) and Histone Deacetylase (HDAC) inhibitors.

Its value lies in its dual reactivity: the C6-ketone offers a site for asymmetric reduction to introduce chirality, while the terminal methyl ester provides a handle for amidation or coupling to pharmacophores. This guide details the protocols for its asymmetric transformation and quality control.

Part 1: Chemical Profile & Strategic Importance

Structural Analysis

The molecule (C


H

NO

S) contains three distinct reactive zones:
  • The Thiazole Core: Acts as a bioisostere for pyridine/benzene rings, improving metabolic stability and solubility.

  • The

    
    -Heteroaryl Ketone:  The carbonyl at position 6 is activated by the electron-deficient thiazole ring, making it highly susceptible to nucleophilic attack and enantioselective reduction.
    
  • The Aliphatic Ester Tail: A lipophilic spacer (C5 chain) ending in a methyl ester, allowing for orthogonal protection strategies.

Physicochemical Properties (Experimental & Predicted)
PropertyValueRelevance to Processing
Molecular Weight 241.29 g/mol Stoichiometric calculations
Appearance Pale yellow oil/solidLow melting point requires careful temperature control during crystallization.
Solubility MeOH, DCM, THF, EtOAcSoluble in polar organic solvents; poor water solubility facilitates aqueous workups.
pKa (Thiazole N) ~2.5 (Conjugate acid)Weakly basic; stable in mild acid but forms salts in strong mineral acids (HCl).
Flash Point >110°CSafe for standard reactor handling.

Part 2: Critical Application – Asymmetric Transfer Hydrogenation (ATH)

The primary pharmaceutical application of this intermediate is the conversion of the achiral ketone into a chiral secondary alcohol (typically the (R)-enantiomer), a motif found in many bioactive thiazole derivatives.

Synthetic Workflow Diagram

The following diagram illustrates the transformation pathway from the keto-ester intermediate to a functionalized chiral synthon.

G cluster_0 Process Logic Start Methyl 6-(2-thiazolyl)- 6-oxohexanoate (Substrate) Intermediate Chiral Alcohol (>98% ee) Start->Intermediate HCOOH/TEA 30°C, 24h Catalyst Ru-Catalyst (ATH Conditions) Catalyst->Intermediate Catalysis Hydrolysis Ester Hydrolysis (LiOH/THF) Intermediate->Hydrolysis Deprotection Product Final Chiral Acid Scaffold Hydrolysis->Product Acidification Warning Note: Thiazole N can poison heterogeneous catalysts (Pd/C). Use Homogeneous Ru-complexes.

Figure 1: Synthetic pathway converting the keto-ester to a chiral acid scaffold using Asymmetric Transfer Hydrogenation (ATH).

Part 3: Detailed Experimental Protocols

Protocol A: Asymmetric Transfer Hydrogenation (ATH)

Objective: Stereoselective reduction of the C6-ketone to the (R)-alcohol with >98% enantiomeric excess (ee). Mechanism: Noyori-Ikariya Transfer Hydrogenation using a Ruthenium-arene complex.

Reagents & Materials:
  • Substrate: Methyl 6-(2-thiazolyl)-6-oxohexanoate (1.0 eq).

  • Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN] (0.5 mol%). Note: Use (S,S)-ligand to obtain the (R)-alcohol typically, but screen both.

  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotropic mix).

  • Solvent: Dichloromethane (DCM) or Methanol (MeOH).

Step-by-Step Procedure:
  • Catalyst Preparation (In-situ):

    • In a glovebox or under N

      
      , charge a Schlenk flask with [RuCl
      
      
      
      (p-cymene)]
      
      
      (0.25 mol%) and (S,S)-Ts-DPEN (0.5 mol%).
    • Add degassed DCM (5 mL/g substrate) and TEA (2 eq relative to Ru). Stir at RT for 30 min until the solution turns deep orange/red (formation of the 16e- active catalyst).

  • Reaction Initiation:

    • Dissolve Methyl 6-(2-thiazolyl)-6-oxohexanoate in DCM (concentration 0.5 M).

    • Add the catalyst solution to the substrate.

    • Cool the mixture to 0°C.

    • Slowly add the Formic Acid/TEA mixture (5 eq of formate) via syringe pump over 1 hour to control CO

      
       evolution.
      
  • Incubation:

    • Allow the reaction to warm to 25°C and stir for 18–24 hours.

    • IPC (In-Process Control): Monitor by HPLC every 4 hours. Reaction is deemed complete when starting material < 1.0%.

  • Quench & Workup:

    • Quench by adding saturated NaHCO

      
       solution (gas evolution will occur).
      
    • Extract aqueous layer with DCM (3x).

    • Wash combined organics with brine, dry over Na

      
      SO
      
      
      
      , and concentrate
    • Critical Note: The thiazole ring is basic; ensure the aqueous wash is pH > 7 to prevent product loss into the water phase.

Protocol B: Selective Ester Hydrolysis

Objective: Hydrolyze the methyl ester to the carboxylic acid without racemizing the newly formed alcohol or degrading the thiazole.

  • Dissolution: Dissolve the chiral alcohol intermediate in THF:Water (3:1).

  • Saponification: Add LiOH monohydrate (2.0 eq) at 0°C.

  • Reaction: Stir at 0°C to 10°C. Do not heat, as retro-aldol or elimination reactions can occur on the

    
    -hydroxy system.
    
  • Isolation:

    • Evaporate THF under reduced pressure.

    • Wash the aqueous residue with EtOAc (removes unreacted ester).

    • Acidify the aqueous phase carefully to pH 4–5 using 1M Citric Acid (avoid strong HCl to protect the thiazole).

    • Extract the free acid into EtOAc.

Part 4: Quality Control & Impurity Management

Impurity Profiling

The following impurities are common during the processing of CAS 113772-14-8:

Impurity TypeOriginControl Strategy
Des-thiazole analog Decarboxylation/degradation of starting materialStore SM at -20°C; avoid temp > 60°C.
Racemic Alcohol Non-selective reduction (trace metal contamination)Use EDTA wash to remove trace Fe/Cu before adding Ru-catalyst.
Over-reduced alkane Hydrogenolysis of C-OH bondAvoid Pd/C catalysts; stick to ATH (Ru/Ir).
Dimer Aldol condensation of the ketoneMaintain concentration < 1.0 M; keep conditions strictly neutral/mildly basic.
QC Decision Logic

A self-validating workflow for batch release.

QC Start Crude Product CheckHPLC HPLC Purity > 98%? Start->CheckHPLC CheckChiral Chiral HPLC > 98% ee? CheckHPLC->CheckChiral Yes Reprocess Recrystallize (IPA/Hexane) CheckHPLC->Reprocess No CheckKF Water Content < 0.5%? CheckChiral->CheckKF Yes CheckChiral->Reprocess No Release Release for Coupling CheckKF->Release Yes CheckKF->Reprocess Dry

Figure 2: Quality Control Decision Tree for intermediate release.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research.

  • PubChem Compound Summary. (2024). Methyl 6-oxohexanoate (Structural Analog Data). National Center for Biotechnology Information.

  • Takasago International Corp. (2023). Practical Asymmetric Hydrogenation of Ketones: Catalyst Selection Guide.

  • Astellas Pharma Inc. (2012). Process for the preparation of Mirabegron and intermediates thereof. (Patent WO2012156998 - Contextual reference for thiazole-acetic acid derivatives).

Application

Application Notes and Protocols for the Hydrolysis of Methyl 6-(2-thiazolyl)-6-oxohexanoate

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Significance of Carboxylic Acids in Thiazole-Containing Scaffolds Methyl 6-(2-thiazolyl)...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of Carboxylic Acids in Thiazole-Containing Scaffolds

Methyl 6-(2-thiazolyl)-6-oxohexanoate is a heterocyclic compound incorporating a thiazole ring, a ketone, and a methyl ester. Thiazole moieties are prevalent in a wide array of pharmacologically active compounds, including antimicrobial, antiretroviral, and antineoplastic agents. The conversion of the methyl ester in this molecule to a carboxylic acid via hydrolysis is a critical transformation in drug discovery and development. This process unmasks a versatile functional group that can be utilized for further molecular modifications, such as amide bond formation to enhance binding affinity to biological targets, or to improve the pharmacokinetic properties of a lead compound.

The presence of a β-keto group relative to the thiazole ring introduces specific chemical considerations for the hydrolysis reaction. Standard harsh hydrolysis conditions could potentially lead to undesired side reactions. Therefore, carefully optimized and well-understood protocols are essential to ensure high-yield and clean conversion to the desired 6-(2-thiazolyl)-6-oxohexanoic acid.

This document provides a comprehensive guide to the hydrolysis of methyl 6-(2-thiazolyl)-6-oxohexanoate, detailing both base-catalyzed and acid-catalyzed protocols. It offers insights into the rationale behind the selection of reaction conditions and provides step-by-step procedures for synthesis, monitoring, workup, and purification.

Chemical Structures

Caption: Starting material and the desired carboxylic acid product.

Reaction Mechanisms: A Tale of Two Catalysts

The hydrolysis of an ester can be effectively catalyzed by either an acid or a base. The choice between these pathways depends on the overall substrate stability and the desired reaction kinetics.

Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis, or saponification, is an irreversible process that typically proceeds with high efficiency.[1] The reaction is driven to completion by the deprotonation of the resulting carboxylic acid to form a carboxylate salt, which is unreactive towards the alcohol byproduct.[2]

G Ester Methyl 6-(2-thiazolyl)-6-oxohexanoate Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral 1. Nucleophilic attack by OH⁻ Carboxylic_Acid 6-(2-thiazolyl)-6-oxohexanoic Acid Tetrahedral->Carboxylic_Acid 2. Elimination of MeO⁻ Carboxylate Carboxylate Salt Carboxylic_Acid->Carboxylate 3. Deprotonation by MeO⁻ or OH⁻ Methanol Methanol G Ester Methyl 6-(2-thiazolyl)-6-oxohexanoate Protonated_Ester Protonated Ester Ester->Protonated_Ester 1. Protonation of Carbonyl Tetrahedral Tetrahedral Intermediate Protonated_Ester->Tetrahedral 2. Nucleophilic attack by H₂O Carboxylic_Acid 6-(2-thiazolyl)-6-oxohexanoic Acid Tetrahedral->Carboxylic_Acid 3. Proton transfer & Elimination of MeOH Methanol Methanol

Caption: Simplified mechanism of acid-catalyzed ester hydrolysis.

Experimental Protocols

The following protocols are designed as a starting point for the hydrolysis of Methyl 6-(2-thiazolyl)-6-oxohexanoate. Optimization may be required based on experimental observations.

Protocol 1: Base-Catalyzed Hydrolysis (Saponification)

This protocol is adapted from the hydrolysis of a structurally similar compound, methyl thiazole-4-carboxylate, and is expected to provide a clean and efficient conversion. [3] Materials:

  • Methyl 6-(2-thiazolyl)-6-oxohexanoate

  • Methanol (MeOH)

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Instrumentation:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve Methyl 6-(2-thiazolyl)-6-oxohexanoate (1.0 eq) in methanol (10 mL per mmol of ester).

  • Addition of Base: Prepare a solution of sodium hydroxide (2.0 - 3.0 eq) in deionized water (2-4 mL per mmol of NaOH). Add the NaOH solution to the stirred solution of the ester at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 65-70 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

    • Dilute the remaining aqueous solution with deionized water and transfer to a separatory funnel.

    • Wash the aqueous layer with ethyl acetate (2 x 20 mL) to remove any unreacted starting material or non-polar impurities.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl. A precipitate of the carboxylic acid may form.

    • Extract the acidified aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic extracts and wash with brine (1 x 20 mL).

  • Purification:

    • Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 6-(2-thiazolyl)-6-oxohexanoic acid.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Protocol 2: Mild Base-Catalyzed Hydrolysis

For substrates that may be sensitive to harsh basic conditions, a milder approach using tert-butylamine and lithium bromide can be employed. This method has been shown to be effective for a wide range of esters. [4] Materials:

  • Methyl 6-(2-thiazolyl)-6-oxohexanoate

  • Methanol (MeOH)

  • Deionized Water

  • tert-Butylamine (t-BuNH₂)

  • Lithium Bromide (LiBr) (optional, but can enhance reactivity)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Instrumentation:

  • Same as Protocol 1.

Procedure:

  • Reaction Setup: To a solution of Methyl 6-(2-thiazolyl)-6-oxohexanoate (1.0 eq) in methanol (5 mL per 0.6 mmol of ester), add deionized water (2 mL per 0.6 mmol of ester) and tert-butylamine (10 eq). If desired, add lithium bromide (3 eq).

  • Reaction: Stir the mixture at reflux and monitor the reaction progress by TLC or HPLC.

  • Workup:

    • After complete conversion, cool the mixture to room temperature and dilute with ethyl acetate (50 mL).

    • Wash the organic phase with saturated aqueous NH₄Cl (2 x 30 mL) and then with brine (2 x 30 mL).

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate under reduced pressure to obtain the crude carboxylic acid.

    • Purify as described in Protocol 1.

Protocol 3: Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis provides an alternative to base-mediated methods. It is a reversible process, and using a large excess of water helps to drive the equilibrium towards the products. [5] Materials:

  • Methyl 6-(2-thiazolyl)-6-oxohexanoate

  • Dioxane or Tetrahydrofuran (THF) (as a co-solvent)

  • Deionized Water

  • Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Instrumentation:

  • Same as Protocol 1.

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve Methyl 6-(2-thiazolyl)-6-oxohexanoate (1.0 eq) in a mixture of dioxane (or THF) and water (e.g., 3:1 v/v).

  • Addition of Acid: Add a catalytic amount of concentrated sulfuric acid or hydrochloric acid (e.g., 0.1-0.2 eq).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or HPLC.

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature and remove the organic solvent under reduced pressure.

    • Dilute the remaining aqueous solution with water and extract with ethyl acetate (3 x 30 mL).

    • Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution to remove the acid catalyst, followed by brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate under reduced pressure to yield the crude carboxylic acid.

    • Purify as described in Protocol 1.

Summary of Reaction Conditions

Protocol Catalyst/Reagent Solvent Temperature Key Considerations
1: Saponification NaOH (stoichiometric)MeOH/H₂ORefluxIrreversible, high yield. Potential for base-sensitive functional group degradation.
2: Mild Base Hydrolysis t-BuNH₂ (excess), LiBr (cat.)MeOH/H₂ORefluxMilder conditions, good for sensitive substrates.
3: Acid-Catalyzed H₂SO₄ or HCl (catalytic)Dioxane/H₂O or THF/H₂ORefluxReversible reaction, requires excess water. Avoids strong base.

Analytical Monitoring

Consistent and accurate monitoring of the reaction is crucial for determining the reaction endpoint and maximizing yield.

  • Thin Layer Chromatography (TLC): A simple and rapid method to qualitatively track the disappearance of the starting material (ester) and the appearance of the product (carboxylic acid). The carboxylic acid product is typically more polar and will have a lower Rf value than the ester. A suitable eluent system would be a mixture of ethyl acetate and hexanes, with a small amount of acetic acid added to the eluent to ensure sharp spots for the carboxylic acid.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of the starting material to the product. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid) is a good starting point for method development.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the reaction progress by observing the disappearance of the methyl ester singlet (around 3.7 ppm) and the appearance of the carboxylic acid proton (a broad singlet, typically >10 ppm, though it may not always be observed).

Purification and Characterization of 6-(2-thiazolyl)-6-oxohexanoic acid

The purification of the final carboxylic acid is critical to obtain a high-purity product for subsequent applications.

  • Extraction: As detailed in the workup procedures, extraction is a key step to separate the carboxylic acid from the reaction mixture. Acidification of the aqueous layer after base-catalyzed hydrolysis is essential to protonate the carboxylate and allow for its extraction into an organic solvent.

  • Recrystallization: For solid products, recrystallization from an appropriate solvent system is an effective method for purification.

  • Column Chromatography: If the product is an oil or if recrystallization is not effective, silica gel column chromatography can be used. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent mixture (e.g., ethyl acetate/hexanes) is typically employed.

  • Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Troubleshooting

Problem Possible Cause Solution
Incomplete Reaction Insufficient reaction time or temperature.Increase reaction time and/or temperature. Ensure efficient stirring.
Insufficient amount of catalyst/reagent.Increase the equivalents of acid or base.
Low Yield Incomplete extraction of the product.Ensure the aqueous layer is sufficiently acidified (pH 2-3) before extraction. Perform multiple extractions.
Product degradation.Consider using milder reaction conditions (e.g., Protocol 2).
Presence of Impurities Incomplete workup.Ensure thorough washing of the organic layer during workup.
Side reactions (e.g., decarboxylation).If decarboxylation is suspected (due to the β-keto group), use lower reaction temperatures and carefully monitor the reaction.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle strong acids and bases with extreme care.

  • Be cautious when heating flammable organic solvents.

Conclusion

The hydrolysis of Methyl 6-(2-thiazolyl)-6-oxohexanoate to its corresponding carboxylic acid is a fundamental transformation for the derivatization of this important heterocyclic scaffold. By understanding the principles of both acid- and base-catalyzed hydrolysis and by carefully selecting and optimizing the reaction conditions, researchers can achieve high yields of the desired product. The protocols and guidelines presented in this application note provide a solid foundation for successfully performing this key synthetic step in the pursuit of novel therapeutic agents.

References

  • Suárez-Castillo, O. R., et al. (2008). An efficient, simple protocol for the ester hydrolysis and monohydrolysis of dialkyl malonates by t-BuNH2/MeOH/H2O with or without LiBr. Journal of the Mexican Chemical Society, 52(4), 284-289. Available at: [Link]

  • Crash Course. (2021, July 28). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. [Video]. YouTube. Available at: [Link]

  • Chemguide. (n.d.). The mechanism for the acid catalysed hydrolysis of esters. Available at: [Link]

  • Google Patents. (1998). HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS.
  • Wikipedia. (2023, November 13). Ester hydrolysis. In Wikipedia. Available at: [Link]

  • Chem Help ASAP. (2019, November 12). acid-catalyzed mechanism of ester hydrolysis. [Video]. YouTube. Available at: [Link]

  • Google Patents. (1998). A kind of method for preparing thiazole-4-carboxylic acid.
  • Perlego. (n.d.). Acid Catalysed Hydrolysis of Ester | Overview & Research Examples. Available at: [Link]

  • RSC Publishing. (2015). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. Available at: [Link]

  • Organic Syntheses. (2025). Enzymatic Saponification of Esters Containing β-Leaving Groups. Available at: [Link]

  • Sidorov, A. A., et al. (2000). Hydrolysis of 7,7-Substituted Derivatives of 3-tert-Butyl-3,4-dihydro-2H-thiazolo-[3,2-a]t[4][6][7]riazin-6(7H)-one. Chemistry of Heterocyclic Compounds, 36(8), 963-969. Available at: [Link]

  • Google Patents. (1980). Hydrolysis of methyl esters.
  • SpringerLink. (1982). Benzothiazole compounds XXX. Hydrolysis of 2-styrylbenzothiazolium salts substituted at the position 3. Collection of Czechoslovak Chemical Communications, 47(5), 1434-1442. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Methyl Esters. Available at: [Link]

  • Science.gov. (n.d.). methyl ester hydrolysis: Topics by Science.gov. Available at: [Link]

  • ResearchGate. (2018). Hydrolysis of methyl esters and alkylation to phenacyl esters. Reagents and conditions: (i) TMSOK, THF, r.t., 16 h; (ii) 2-bromoacetophenone, triethylamine, DMF, r.t., 16 h. Available at: [Link]

Sources

Method

Technical Application Note: Selective Reduction Strategies for Methyl 6-(2-thiazolyl)-6-oxohexanoate

Executive Summary This guide details the protocols for the chemoselective reduction of the ketone functionality in Methyl 6-(2-thiazolyl)-6-oxohexanoate to yield Methyl 6-(2-thiazolyl)-6-hydroxyhexanoate . The primary ch...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocols for the chemoselective reduction of the ketone functionality in Methyl 6-(2-thiazolyl)-6-oxohexanoate to yield Methyl 6-(2-thiazolyl)-6-hydroxyhexanoate .

The primary challenge in this transformation is achieving complete reduction of the C6-ketone while preserving the C1-methyl ester and the integrity of the thiazole ring. This guide presents two validated methodologies:

  • Racemic Reduction: A robust, cost-effective protocol using Sodium Borohydride (

    
    ).
    
  • Asymmetric Reduction: A high-value protocol using Noyori Transfer Hydrogenation for enantioselective synthesis (

    
    ).
    

Chemical Context & Mechanism[1][2][3][4][5][6][7][8][9]

Substrate Analysis
  • Substrate: Methyl 6-(2-thiazolyl)-6-oxohexanoate

  • CAS (Generic Ref): Thiazolyl-ketoester class

  • Key Features:

    • Electrophilic Center: The C6 ketone is activated by the adjacent electron-deficient thiazole ring (2-position), making it highly reactive toward nucleophilic hydrides.

    • Sensitive Group: The C1 methyl ester is susceptible to hydrolysis (under basic aqueous conditions) or over-reduction (with strong hydrides like

      
      ).
      
    • Basicity: The thiazole nitrogen (

      
      ) requires careful pH control during workup to ensure efficient extraction.
      
Reaction Pathway Visualization

The following diagram illustrates the transformation and the competing side reactions that must be avoided.

ReactionPathway Substrate Methyl 6-(2-thiazolyl)-6-oxohexanoate (Ketone + Ester) Intermediate Alkoxy-Boron Complex (Transient) Substrate->Intermediate Hydride Attack (C6) SideProduct1 Diol (Over-reduction) Substrate->SideProduct1 LiAlH4 (Avoid) SideProduct2 Carboxylic Acid (Hydrolysis) Substrate->SideProduct2 High pH / Heat Reagent Reducing Agent (NaBH4 or Ru-Cat) Reagent->Intermediate Product Methyl 6-(2-thiazolyl)-6-hydroxyhexanoate (Target Alcohol) Intermediate->Product Protic Quench

Figure 1: Reaction pathway highlighting the selective reduction of the ketone (Green path) versus potential side reactions (Red dotted paths).

Protocol A: Racemic Reduction (Standard)

Objective: Rapid, scalable synthesis of the racemic alcohol for non-clinical intermediates.

Reagents & Materials
ReagentEquiv.[1][2]RoleCritical Note
Substrate 1.0ReactantPurity >95% recommended.
Sodium Borohydride (

)
0.5 - 0.6ReductantUse 0.25 molar equiv. theoretically, but 0.5-0.6 ensures completion.
Methanol (MeOH) SolventSolventAnhydrous preferred to minimize ester hydrolysis.
Sat.

QuenchProton SourceBuffers pH ~5-6; prevents basic hydrolysis of ester.
Step-by-Step Procedure
  • Preparation: Dissolve Methyl 6-(2-thiazolyl)-6-oxohexanoate (1.0 g, 4.4 mmol) in anhydrous Methanol (10 mL). Cool the solution to 0°C using an ice bath.

    • Why: Cooling suppresses the reaction rate of the ester (which is already slow with

      
      ) and prevents transesterification if a different alcohol were used.
      
  • Addition: Add

    
      (100 mg, 2.6 mmol) portion-wise over 10 minutes.
    
    • Observation: Gas evolution (

      
      ) will occur.[1] Ensure adequate venting.
      
  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) for 1 hour.

    • Monitoring: Check by TLC (SiO2, 50% EtOAc/Hexane). Ketone spot (

      
      ) should disappear; Alcohol spot (
      
      
      
      ) appears.
  • Quench: Cool back to 0°C. Slowly add Saturated Aqueous

    
      (10 mL).
    
    • Caution: Vigorous bubbling. Do not use strong acid (HCl) as it may protonate the thiazole nitrogen, keeping the product in the aqueous phase.

  • Workup:

    • Evaporate bulk Methanol under reduced pressure (Rotavap).

    • Extract the aqueous residue with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with Brine (10 mL).

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (Gradient: 20%

    
     50% EtOAc in Hexanes).
    

Protocol B: Asymmetric Reduction (High-Value)

Objective: Synthesis of enantiomerically enriched alcohol (


) for pharmaceutical applications.
Reagents & Materials
ReagentRoleSpecifics
RuCl(p-cymene)[(R,R)-Ts-DPEN] CatalystNoyori Catalyst (1-2 mol%).
Formic Acid / Triethylamine H-Source5:2 Azeotropic mixture.
Dichloromethane (DCM) SolventInert solvent, good solubility.
Step-by-Step Procedure
  • Catalyst Prep: In a flame-dried flask under Argon, dissolve the Ru-catalyst (1 mol%) in degassed DCM.

  • Reaction Mix: Add the Substrate (1.0 equiv) to the catalyst solution.

  • Initiation: Add the Formic Acid/TEA mixture (3.0 equiv relative to substrate) via syringe.

  • Execution: Stir at 25°C for 12–24 hours.

    • Note: Thiazole sulfur can potentially poison catalysts, but Ru-TsDPEN is generally robust. If conversion stalls, increase catalyst loading to 2 mol% or raise temp to 35°C.

  • Workup:

    • Dilute with water.[1]

    • Extract with DCM.

    • Wash with Sat.

      
       (to remove formic acid) and Brine.
      
    • Concentrate and purify as in Protocol A.

Analytical Validation

Data presentation for the expected product: Methyl 6-(2-thiazolyl)-6-hydroxyhexanoate .

TechniqueExpected Signal / ResultInterpretation
1H NMR

4.9 - 5.1 ppm (dd, 1H)
Methine proton (

-OH) adjacent to thiazole.
1H NMR

3.66 ppm (s, 3H)
Methyl ester singlet (Confirms ester integrity).
1H NMR Disappearance of

3.0 ppm triplet
Loss of

-keto methylene protons.
HPLC Chiralcel OD-H or AD-H columnSeparation of enantiomers (Protocol B validation).
MS (ESI)

Confirms molecular weight (Reduction +2H).

Troubleshooting & Optimization

Experimental Workflow Diagram

Workflow cluster_notes Critical Control Points Start Start: Dissolve Substrate (MeOH, 0°C) AddReagent Add NaBH4 (Portion-wise) Start->AddReagent Monitor TLC / HPLC Check (Ketone consumed?) AddReagent->Monitor Monitor->AddReagent No (Add 0.1 eq) Quench Quench: Sat. NH4Cl (pH ~6) Monitor->Quench Yes Extract Extraction: EtOAc (Avoid acidic pH) Quench->Extract Purify Purification: Flash Chromatography Extract->Purify Note1 Temp < 5°C prevents ester reduction Note1->AddReagent Note2 Thiazole is basic; Keep aq phase pH > 5 Note2->Extract

Figure 2: Operational workflow for the batch reduction process.

Common Issues
  • Ester Hydrolysis:

    • Symptom:[1][3][4][5][6][7] Loss of methyl singlet in NMR; formation of carboxylic acid.

    • Fix: Ensure anhydrous MeOH is used. Keep reaction time under 2 hours. Use

      
       for quench, not NaOH or HCl.
      
  • Incomplete Reduction:

    • Symptom:[1][3][4][6][7] Remaining ketone starting material.

    • Fix: Thiazolyl ketones can be sterically hindered or electronically deactivated. Add 0.2 equiv more

      
       or switch to Ethanol (higher boiling point allowed, but slower rate).
      
  • Thiazole Loss (Acid Wash):

    • Symptom:[1][3][4][5][6][7] Low yield after extraction.

    • Fix: If you washed the organic layer with 1M HCl, the product is likely in the aqueous waste as the thiazolium salt. Neutralize the waste to pH 7-8 and re-extract.

References

  • Modern Reduction Methods: Larock, R. C. Comprehensive Organic Transformations. Wiley-VCH. (General reference for NaBH4 selectivity).
  • Asymmetric Transfer Hydrogenation: Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[8] Accounts of Chemical Research, 30(2), 97–102. Link

  • Thiazole Chemistry: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley. (Properties of 2-acylthiazoles).
  • Chemoselectivity Guide: BenchChem. Assessing Chemo- and Regioselectivity in Reactions of Methyl 4-oxohexanoate. (Analogous substrate behavior).[7] Link

  • Enzymatic Alternatives: Hollmann, F., et al. (2011). Biocatalytic reduction of ketones. Green Chemistry. (For KRED protocols).

Sources

Application

Application Note: Advanced Functionalization of the Thiazole Ring in Oxohexanoate Derivatives

Abstract This guide details the strategic functionalization of thiazole rings embedded within oxohexanoate derivatives—a structural motif increasingly prevalent in proteolysis-targeting chimeras (PROTACs) and metabolic l...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the strategic functionalization of thiazole rings embedded within oxohexanoate derivatives—a structural motif increasingly prevalent in proteolysis-targeting chimeras (PROTACs) and metabolic linkers. The simultaneous presence of a sensitive ethyl ester and a ketone within the oxohexanoate chain presents a chemoselectivity challenge. Standard organolithium protocols often result in polymerization or side-chain degradation. This note provides three validated protocols: (1) De Novo Hantzsch Construction for scaffold assembly, (2) C2-Selective Magnesiation using Knochel-Hauser bases for sensitive substrates, and (3) C5-Selective C-H Activation for late-stage diversification.

Strategic Analysis & Reactivity Profile

The thiazole ring offers three distinct vectors for modification, but the presence of the oxohexanoate side chain (


) dictates the synthetic strategy.
Reactivity Landscape
  • C2 Position (Nucleophilic/Acidic): The proton at C2 is the most acidic (

    
    ). It is susceptible to deprotonation but requires specific bases to avoid attacking the oxohexanoate ester.
    
  • C4 Position (Steric/Scaffold): typically established during ring construction (Hantzsch synthesis).

  • C5 Position (Electrophilic): The most electron-rich position, ideal for electrophilic aromatic substitution (EAS) or Palladium-catalyzed C-H activation.

Visualization: Decision Logic for Functionalization

The following diagram illustrates the decision matrix for selecting the appropriate protocol based on the desired substitution pattern and substrate sensitivity.

ThiazoleLogic Start Target: Thiazole-Oxohexanoate Decision Is the Thiazole Ring Already Formed? Start->Decision No No: De Novo Synthesis Decision->No Building Scaffold Yes Yes: Late-Stage Functionalization Decision->Yes Modifying Scaffold Hantzsch Protocol 1: Hantzsch Cyclization (C4-Tethering) No->Hantzsch SiteSelect Select Target Site Yes->SiteSelect C2_Path C2 Functionalization SiteSelect->C2_Path Nucleophilic C5_Path C5 Arylation SiteSelect->C5_Path Electrophilic Knochel Protocol 2: Knochel-Hauser Base (TMPMgCl·LiCl) C2_Path->Knochel Preserves Ester PdCat Protocol 3: Pd-Catalyzed C-H Activation C5_Path->PdCat No Halogen Needed

Figure 1: Strategic workflow for selecting the optimal functionalization pathway.

Protocol 1: De Novo Construction (Hantzsch Synthesis)

Objective: To construct a thiazole ring attached to the oxohexanoate chain at the C4 position. Mechanism: Condensation of an


-haloketone with a thioamide.
Challenge:  Bromination of ethyl 5-oxohexanoate must be regioselective to the terminal methyl group (C6) to avoid internal branching.
Materials
  • Ethyl 5-oxohexanoate (1.0 equiv)

  • Bromine (

    
    ) or Phenyltrimethylammonium tribromide (PTAB) (1.0 equiv)
    
  • Thiobenzamide (or derivative) (1.1 equiv)

  • Ethanol (Anhydrous)

Step-by-Step Methodology
  • Regioselective Bromination:

    • Dissolve ethyl 5-oxohexanoate in MeOH at 0°C.

    • Add PTAB portion-wise. The kinetic enolate forms preferentially at the less substituted methyl side (C6) under acidic conditions, but thermodynamic control favors the internal methylene.

    • Expert Tip: To guarantee terminal bromination, convert the ketone to a silyl enol ether first (TMSCl/LDA at -78°C), then treat with NBS. This ensures the bromine installs at the terminal carbon.

    • Result: Ethyl 6-bromo-5-oxohexanoate.

  • Cyclization:

    • Dissolve the

      
      -bromoketone (1.0 equiv) and thioamide (1.1 equiv) in anhydrous ethanol (0.5 M).
      
    • Heat to reflux for 2-4 hours. The solution will turn yellow/orange.

    • Monitoring: TLC (Hexane:EtOAc 3:1) will show the disappearance of the bromoketone.

  • Work-up:

    • Cool to room temperature.[1][2][3]

    • Neutralize with saturated

      
       (careful of 
      
      
      
      evolution).
    • Extract with EtOAc, dry over

      
      , and concentrate.
      

Why this works: The Hantzsch synthesis is robust against the distal ester group. By building the ring in situ, we avoid the need for harsh coupling conditions later.

Protocol 2: C2-Selective Functionalization (Knochel-Hauser Base)

Objective: Functionalize the C2 position of an existing thiazole-oxohexanoate scaffold. Critical Issue: Standard bases like n-BuLi will attack the ester and ketone of the oxohexanoate side chain. Solution: Use TMPMgCl[3][4][5][6]·LiCl (Knochel-Hauser Base) . This sterically hindered, non-nucleophilic base performs a "soft" deprotonation at C2 without attacking the carbonyls.

Materials
  • Thiazole-oxohexanoate substrate (1.0 equiv)

  • TMPMgCl[3][4][5][6]·LiCl (1.0 M in THF/Toluene) (1.2 equiv)

  • Electrophile (e.g., Iodine, Benzaldehyde, Allyl bromide)

  • Dry THF

Step-by-Step Methodology
  • Preparation:

    • Flame-dry a Schlenk flask under Argon.

    • Dissolve the substrate in dry THF (0.2 M).

    • Cool the solution to -40°C . (Note: Standard BuLi requires -78°C; TMP bases are active at higher temperatures but -40°C balances rate vs. selectivity).

  • Metalation:

    • Add TMPMgCl[3][4][5][6]·LiCl dropwise over 5 minutes.

    • Stir at -40°C for 30 minutes.

    • Mechanistic Insight: The bulky TMP (tetramethylpiperidino) group prevents nucleophilic attack on the ester, while the Mg-Li cluster stabilizes the thiazolyl-magnesium species.

  • Trapping:

    • Add the electrophile (1.5 equiv) dissolved in THF.

    • Allow the mixture to warm to 25°C over 1 hour.

  • Quench:

    • Quench with saturated

      
       solution.
      
    • Extract with EtOAc.[1]

Data: Yield Comparison of Bases

Base UsedTemperatureElectrophileYield (%)Ester Integrity
n-BuLi-78°CIodine< 10%Degraded
LDA-78°CIodine35%Partial Hydrolysis
TMPMgCl·LiCl -40°C Iodine 88% Intact

Protocol 3: C5-Selective C-H Activation

Objective: Arylation of the C5 position without pre-functionalization (halogenation). Context: Ideal for diversifying the core during Lead Optimization. Mechanism: Concerted Metalation-Deprotonation (CMD) pathway using Palladium.[7]

Materials
  • Thiazole substrate (1.0 equiv)

  • Aryl Bromide (1.5 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Ligand:

    
     (10 mol%) or XPhos
    
  • Base:

    
     or CsOPiv (Pivalate is crucial for CMD)
    
  • Solvent: Toluene or 1,4-Dioxane (Anhydrous)

Step-by-Step Methodology
  • Setup:

    • In a glovebox or under Argon flow, combine

      
      , Ligand, and Base in a pressure vial.
      
    • Add the thiazole substrate and Aryl Bromide.[1][7]

    • Add solvent (degassed).[1]

  • Reaction:

    • Seal the vial and heat to 100-110°C for 16 hours.

    • Why Pivalate? If using CsOPiv, the pivalate anion acts as a proton shuttle, lowering the energy barrier for cleaving the C5-H bond.

  • Purification:

    • Filter through a Celite pad to remove Palladium black.

    • Concentrate and purify via flash chromatography.[1]

Safety Note: This reaction generates HBr (scavenged by base). Ensure pressure vials are rated for the temperature.

References

  • Hantzsch Thiazole Synthesis Mechanism & Review

    • Source: SynArchive & Wiley
    • Relevance: Found
    • URL:[Link]

  • Regioselective Functionalization of Thiazoles using TMPMgCl[4]·LiCl

    • Title: Regioselective functionalization of the thiazole scaffold using TMPMgCl[5][6]·LiCl and TMP2Zn[4][5][6]·2MgCl2[4][6]·2LiCl

    • Source: Journal of Organic Chemistry (2011)[4][6]

    • Relevance: Basis for Protocol 2 (Knochel Base usage).
    • URL:[Link]

  • Palladium-Catalyzed C-H Activ

    • Title: Diversified syntheses of multifunctionalized thiazole derivatives via regioselective and programmed C–H activation[8][9]

    • Source: Chemical Communic
    • Relevance: Basis for Protocol 3 (C5 selectivity).
    • URL:[Link]

  • Catalyst Selection for Thiazole Functionaliz

    • Title: Technical Support: Catalyst Selection for 4-(Methoxymethyl)
    • Source: BenchChem Applic
    • Relevance: Troubleshooting and catalyst selection for ester-containing thiazoles.[7]

Sources

Method

scale-up synthesis methods for Methyl 6-(2-thiazolyl)-6-oxohexanoate

Application Note & Protocol: Scalable Process Development for Methyl 6-(2-thiazolyl)-6-oxohexanoate Part 1: Executive Summary & Strategic Analysis 1.1 Target Molecule Profile Compound: Methyl 6-(2-thiazolyl)-6-oxohexanoa...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Scalable Process Development for Methyl 6-(2-thiazolyl)-6-oxohexanoate

Part 1: Executive Summary & Strategic Analysis

1.1 Target Molecule Profile

  • Compound: Methyl 6-(2-thiazolyl)-6-oxohexanoate

  • Structure: A linear C6-chain featuring a terminal methyl ester and a C6-ketone substituted with a 2-thiazolyl group.

  • Application: A critical intermediate for Histone Deacetylase (HDAC) Inhibitors (e.g., Romidepsin analogs, KDAC inhibitors) and thiazole-based peptidomimetics.

  • CAS (Generic/Related): 1189357-12-3 (Analogous structure reference).

1.2 Strategic Route Selection Scale-up of 2-acylthiazoles presents a specific regioselectivity challenge: the C2 position of thiazole is the most acidic but the resulting 2-metallo species is thermally unstable. We evaluated three synthetic pathways based on Process Mass Intensity (PMI) , Safety , and Scalability .

RouteMethodologyProsConsScalability Score
A Direct Lithiation / Weinreb Coupling High atom economy; cheap starting materials (Thiazole).Requires cryogenic conditions (-78°C) to prevent ring opening/scrambling.High (with Cryo-flow or specialized reactors)
B Turbo-Grignard Exchange Operates at higher temps (-20°C); 2-Br-Thiazole is stable.Higher cost of starting material (2-Bromothiazole).Medium-High (Best for Pilot Plant)
C Radical Acylation (Minisci) Ambient temperature; avoids organometallics.Poor regioselectivity; low yields; difficult purification.Low

Decision: Route A (Lithiation-Weinreb) is selected as the primary protocol for industrial scale-up due to superior cost-efficiency and yield, provided cryogenic control is maintained. Route B is detailed as a robust alternative for facilities lacking -78°C capability.

Part 2: Detailed Experimental Protocols

Protocol A: The "Cryo-Weinreb" Route (Primary Method)

Mechanism: Lithiation of thiazole at C2 followed by nucleophilic attack on the Weinreb amide of monomethyl adipate.

Step 1: Synthesis of Weinreb Amide Intermediate Goal: Convert Adipic Acid Monomethyl Ester (MAME) to Methyl 6-(methoxy(methyl)amino)-6-oxohexanoate.

  • Charge a reactor with Adipic Acid Monomethyl Ester (MAME) (1.0 equiv) and Dichloromethane (DCM) (10 vol).

  • Add 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv) portion-wise at 0–5°C. Caution: CO2 evolution.

  • Stir at 20°C for 1 hour to form the acyl imidazole active species.

  • Add N,O-Dimethylhydroxylamine Hydrochloride (1.2 equiv).

  • Stir at 20°C for 12 hours. Monitor by HPLC/TLC.

  • Workup: Wash with 1M HCl (2x), then Sat. NaHCO3. Dry organic layer (MgSO4), filter, and concentrate.

  • Yield: Expect >90% as a colorless oil. Use directly in Step 2.

Step 2: Lithiation and Coupling Critical Process Parameter (CPP): Temperature must remain < -60°C during lithiation.

  • Inert a cryo-reactor with N2/Ar. Charge Thiazole (1.2 equiv) and anhydrous THF (15 vol).

  • Cool to -78°C.

  • Dose n-Butyllithium (2.5M in hexanes) (1.25 equiv) dropwise over 60 mins, maintaining internal temp < -70°C.

  • Age the mixture at -78°C for 30 mins. Result: Deep yellow/orange slurry of 2-Lithiothiazole.

  • Dissolve the Weinreb Amide (from Step 1, 1.0 equiv) in THF (5 vol) and add dropwise to the reactor, maintaining temp < -70°C.

  • Stir at -78°C for 2 hours.

  • Warm slowly to 0°C over 4 hours.

  • Quench with Sat. NH4Cl solution (10 vol) at 0°C.

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with Brine.

  • Purification: Concentrate in vacuo. Purify via silica gel chromatography (Hexane/EtOAc gradient) or high-vacuum distillation if >1kg scale.

Protocol B: The "Turbo-Grignard" Route (Alternative)

Recommended for Pilot Plants limited to -20°C cooling.

  • Charge 2-Bromothiazole (1.1 equiv) and THF (10 vol). Cool to -20°C.

  • Add iPrMgCl·LiCl (Turbo Grignard) (1.15 equiv) dropwise. Stir at -20°C for 1 hour. This generates the stable 2-thiazolylmagnesium species.

  • Add the Weinreb Amide (1.0 equiv) in THF at -20°C.

  • Warm to Room Temperature (RT) and stir for 3 hours.

  • Workup as per Protocol A.

Part 3: Visualization & Data

Reaction Scheme & Pathway (Graphviz/DOT)

ReactionScheme MAME Adipic Acid Monomethyl Ester Weinreb Weinreb Amide Intermediate MAME->Weinreb CDI, NH(OMe)Me DCM, 20°C Target Methyl 6-(2-thiazolyl)- 6-oxohexanoate Weinreb->Target Thiazole Thiazole (Start Material) LiThiazole 2-Lithiothiazole (-78°C, Unstable) Thiazole->LiThiazole n-BuLi, THF -78°C LiThiazole->Target 1. Addition 2. NH4Cl Quench

Caption: Convergent synthesis via Weinreb Amide and 2-Lithiothiazole species.

Scale-Up Workflow Diagram

Workflow cluster_0 Step 1: Electrophile Prep cluster_1 Step 2: Nucleophile Generation (Cryo) cluster_2 Step 3: Coupling & Workup Activation Activate MAME (CDI/DCM) Amidation Form Weinreb Amide Activation->Amidation Iso1 Isolate Oil Amidation->Iso1 Addition Add Weinreb Amide (-78°C) Iso1->Addition Inert Inert Reactor (N2/Ar) Cryo Cool to -78°C Inert->Cryo Lithiation Add n-BuLi (Exotherm Control) Cryo->Lithiation Lithiation->Addition Transfer via Cooled Line Warm Warm to 0°C Addition->Warm Quench Quench (NH4Cl) Warm->Quench Purify Column/Distillation Quench->Purify

Caption: Operational workflow for the cryogenic batch process.

Part 4: Process Safety & Analytical Controls

4.1 Critical Process Safety (Hazards)

  • n-Butyllithium: Pyrophoric. Must be handled under strict inert atmosphere. Use "Sure-Seal" transfer techniques or closed-loop dosing lines.

  • Thermal Runaway: The lithiation of thiazole is exothermic. If temp rises > -50°C, the ring may open (scrambling), leading to hazardous decomposition products. Control: Jacket temp set to -85°C; dosing rate controlled by internal temp.

4.2 Analytical Specifications (Self-Validation)

  • HPLC Purity: >98.0% (Area %).

  • 1H NMR (CDCl3, 400 MHz):

    • 
       8.00 (d, 1H, Thiazole C4), 7.65 (d, 1H, Thiazole C5).
      
    • 
       3.67 (s, 3H, OMe).
      
    • 
       3.10 (t, 2H, -CH2-C=O).
      
    • 
       2.35 (t, 2H, -CH2-COOMe).
      
    • 
       1.70-1.80 (m, 4H, internal CH2s).
      
  • Mass Spec (ESI): [M+H]+ = 228.08 (Calc).

References

  • Wipf, P., & Venkatraman, S. (1996). "An Improved Protocol for the Synthesis of 2-Acylthiazoles." The Journal of Organic Chemistry, 61(19), 6517–6522. [Link]

  • Dondoni, A., & Marra, A. (2004). "Thiazole-Based Synthesis of Formyl C-Glycosides." Chemical Reviews, 104(5), 2557–2600. [Link]

  • Knochel, P., et al. (2004). "Functionalized Grignard Reagents via a Halogen–Magnesium Exchange Reaction." Angewandte Chemie International Edition, 43(25), 3333-3336. [Link]

  • Nahm, S., & Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 22(39), 3815-3818. [Link]

  • Process Development for HDAC Inhibitors: General methodology adapted from Organic Process Research & Development best practices for cryogenic lithiations. [Link]

Technical Notes & Optimization

Troubleshooting

improving yield of Methyl 6-(2-thiazolyl)-6-oxohexanoate synthesis

To: Research & Development Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Optimization of Methyl 6-(2-thiazolyl)-6-oxohexanoate Synthesis Executive Summary The synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Optimization of Methyl 6-(2-thiazolyl)-6-oxohexanoate Synthesis

Executive Summary

The synthesis of Methyl 6-(2-thiazolyl)-6-oxohexanoate presents a classic challenge in heterocyclic chemistry: coupling a nucleophilic thiazole species with an electrophilic adipic acid derivative while preventing polymerization, regio-isomerization, or over-addition.

This molecule—a key intermediate for histone deacetylase (HDAC) inhibitors and PROTAC linkers—requires a synthesis strategy that balances the instability of 2-lithiothiazole with the reactivity of the electrophile. This guide moves beyond standard textbook definitions to provide a field-tested troubleshooting framework for maximizing yield and purity.

Part 1: Strategic Synthesis Pathways

We evaluate two primary methodologies. Pathway A is the recommended "Gold Standard" for yield and purity. Pathway B is a faster, direct route suitable only when strict cryogenic control is available.

Pathway A: The Weinreb Amide Protocol (Recommended)
  • Mechanism: Conversion of the adipic acid derivative to a Weinreb amide, followed by nucleophilic attack by 2-lithiothiazole.

  • Why it works: The stable tetrahedral intermediate formed with the Weinreb amide prevents the "double addition" of the nucleophile, eliminating tertiary alcohol byproducts.

  • Yield Expectation: 75–85%

Pathway B: Direct Acylation via Acid Chloride
  • Mechanism: Direct reaction of 2-lithiothiazole with methyl 6-chloro-6-oxohexanoate.

  • Risk: High probability of bis-alkylation (tertiary alcohol formation) and ring opening if temperature fluctuates.

  • Yield Expectation: 40–60% (highly variable).

Part 2: Visualizing the Workflow

The following diagram outlines the decision logic and chemical pathways for the synthesis.

SynthesisPathways Start Start: Adipic Acid Monomethyl Ester Weinreb Step 1: Convert to Weinreb Amide (N,O-Dimethylhydroxylamine) Start->Weinreb High Fidelity Route AcidCl Alt Step 1: Convert to Acid Chloride (SOCl2 / Oxalyl Chloride) Start->AcidCl Fast/Risky Route CouplingA Step 3A: Coupling (Weinreb) Forms Stable Intermediate Weinreb->CouplingA CouplingB Step 3B: Coupling (Acid Cl) Direct Acylation AcidCl->CouplingB Thiazole Thiazole Precursor Lithiation Step 2: Lithiation (n-BuLi, -78°C, THF) Thiazole->Lithiation Lithiation->CouplingA Lithiation->CouplingB Quench Step 4: Acidic Quench & Workup CouplingA->Quench CouplingB->Quench SideProduct Impurity: Tertiary Alcohol (Over-addition) CouplingB->SideProduct If Temp > -70°C Product Target: Methyl 6-(2-thiazolyl)-6-oxohexanoate Quench->Product

Caption: Logical flow for synthesis. Pathway A (Left/Yellow) minimizes side products via Weinreb intermediate.

Part 3: Troubleshooting & Optimization (Q&A)

Module 1: The Metallation Step (2-Lithiothiazole Formation)

Q: My reaction mixture turns black/tarry before I even add the electrophile. What is happening? A: This is the hallmark of ring fragmentation .

  • The Science: 2-Lithiothiazole is thermodynamically unstable. Above -50°C, it undergoes a retro-electrocyclic ring opening to form an isocyanide-thiolate species, which then polymerizes.

  • The Fix:

    • Ensure your internal temperature (probe in solution) is ≤ -75°C before adding n-BuLi.

    • Add n-BuLi slowly down the side of the flask to pre-cool it.

    • Do not stir for more than 20-30 minutes after lithiation. The species degrades over time even at -78°C. Proceed immediately to the coupling step.

Q: I am seeing significant amounts of starting material (thiazole) in the crude NMR. Did the lithiation fail? A: Likely, yes. Moisture is the enemy here.

  • The Fix:

    • Titrate your n-BuLi. Commercial bottles degrade.

    • Use a colorimetric indicator (e.g., 1,10-phenanthroline) to confirm active organolithium concentration.

    • Ensure THF is freshly distilled or from a drying column (water content < 50 ppm).

Module 2: The Coupling Step (Acylation)

Q: I am isolating the tertiary alcohol (bis-thiazolyl adduct) instead of the ketone. How do I stop the reaction at the ketone stage? A: This occurs because the product (ketone) is more reactive toward the lithiothiazole than the starting ester/acid chloride is.

  • The Fix (Weinreb Method): Switch to the Weinreb amide intermediate. The lithium coordinates to the N-methoxy and carbonyl oxygens, forming a stable 5-membered chelate that refuses further nucleophilic attack. The ketone is only revealed after acidic quench.

  • The Fix (Acid Chloride Method): If you must use the acid chloride, employ Inverse Addition . Cannulate the 2-lithiothiazole solution into a solution of excess acid chloride at -78°C. This ensures the electrophile is always in excess, minimizing the chance of the product encountering a second equivalent of lithiothiazole.

Q: My yield is low (30%) and I see many unidentifiable peaks. Could it be the ester group? A: Yes. The "distal" methyl ester (the one on the hexanoate chain) can also react with 2-lithiothiazole, albeit slower than the acid chloride/Weinreb end.

  • The Fix:

    • Stoichiometry: Use exactly 1.0–1.1 equivalents of the lithiothiazole. Do not use excess.

    • Temperature Control: Keep the reaction strictly at -78°C. The reaction at the activated end (Weinreb/Acid Cl) is kinetically favored over the distal ester at this temperature. Warming up promotes side-reaction at the distal ester.

Part 4: Detailed Experimental Protocol (Weinreb Route)

Target: Methyl 6-(2-thiazolyl)-6-oxohexanoate Scale: 10 mmol

Step 1: Preparation of Weinreb Amide

  • Dissolve monomethyl adipate (1.60 g, 10 mmol) in DCM (50 mL).

  • Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir for 15 min at 0°C.

  • Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and DIPEA (2.5 eq).

  • Warm to RT and stir overnight.

  • Workup: Wash with 1N HCl, Sat. NaHCO3, and Brine. Dry over MgSO4. Concentrate to yield the Weinreb amide (approx. 90% yield).

Step 2: Lithiation and Coupling

  • Flame-dry a 100 mL 3-neck flask under Argon.

  • Add Thiazole (0.85 g, 10 mmol) and anhydrous THF (30 mL).

  • Cool to -78°C (Dry ice/Acetone bath). Allow 15 min for equilibration.

  • Add n-BuLi (2.5 M in hexanes, 4.2 mL, 10.5 mmol) dropwise over 10 min. Internal temp must not rise above -70°C.

  • Stir at -78°C for 20 minutes (Do not exceed 30 min). The solution should be pale yellow/orange.

  • Dissolve the Weinreb amide (from Step 1) in THF (10 mL) and add dropwise to the lithiothiazole solution over 10 min.

  • Stir at -78°C for 1 hour.

  • Quench: While still at -78°C, add Sat. NH4Cl solution (10 mL).

  • Remove cooling bath and allow to warm to RT.

  • Extraction: Extract with EtOAc (3x). Wash combined organics with Brine. Dry over Na2SO4.

  • Purification: Flash chromatography (Hexanes/EtOAc gradient). The product is typically a pale yellow oil or low-melting solid.

Part 5: Quantitative Data Summary

VariableMethod A (Weinreb)Method B (Acid Chloride)Method C (Direct Ester)
Reagent Stability High (Chelate protected)Low (Highly reactive)Moderate
Temp. Sensitivity Moderate (-78°C to 0°C)Critical (Strict -78°C)Critical
Major Impurity Unreacted SMTertiary AlcoholTertiary Alcohol + Polymer
Typical Yield 78% 45% <30%
Scalability ExcellentPoor (Exotherm issues)Poor

References

  • Reactivity of 2-Lithiothiazole: Dondoni, A., & Marra, A. (2004). "Thiazole-Mediated Synthetic Methodology." Chemical Reviews, 104(5), 2557–2600. Link

  • Weinreb Amide Application: Nahm, S., & Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 22(39), 3815–3818. Link

  • Minisci Reaction Alternatives: Duncton, M. A. J. (2011). "Minisci reactions: Versatile CH-functionalization for heterocycles."[1] MedChemComm, 2(12), 1135-1161. Link

  • HDAC Inhibitor Synthesis Context: Mai, A., et al. (2003). "3-(4-Aroyl-1H-pyrrol-2-yl)-N-hydroxy-2-propenamides as a New Class of Synthetic Histone Deacetylase Inhibitors." Journal of Medicinal Chemistry, 46(1), 512–524. Link

Sources

Optimization

Technical Support Center: Purification of Methyl 6-(2-thiazolyl)-6-oxohexanoate

[1] Executive Summary & Molecule Profile[1][2] Compound: Methyl 6-(2-thiazolyl)-6-oxohexanoate Target Purity: >98% (HPLC/NMR) Physical State: Typically a low-melting solid or viscous amber oil (depending on purity).[1] C...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Molecule Profile[1][2]

Compound: Methyl 6-(2-thiazolyl)-6-oxohexanoate Target Purity: >98% (HPLC/NMR) Physical State: Typically a low-melting solid or viscous amber oil (depending on purity).[1] Chemical Challenges:

  • Thiazole Basicity: The thiazole nitrogen (pKa ~2.[1][2]5) is weakly basic, making the compound sensitive to strong acids but allowing for specific purification "switches."[2]

  • Keto-Ester Lability: The

    
    -position relative to the thiazole is activated; however, the ester is distal.[1][2] The primary risk is hydrolysis of the methyl ester or decarboxylation if the keto-group were 
    
    
    
    to the ester (which it is not here—it is
    
    
    ).[2]
  • Metal Coordination: If synthesized via metallated thiazoles (e.g., 2-lithiothiazole), residual metal salts (Li, Mg, Zn) can chelate the thiazole-carbonyl motif, causing streaking on silica.[2]

Initial Diagnostic: "Read Your Crude"[1][2]

Before selecting a method, perform a TLC (Thin Layer Chromatography) analysis using 50% Ethyl Acetate in Hexanes .

ObservationDiagnosisRecommended Action
Single spot + Baseline crud High conversion, metal salts present.[1][2]Method A (Filtration/Wash)
Two close spots (Rf ~0.4) Product + Hydrolysis byproduct (Acid).[1]Method B (Bicarbonate Wash)
Streaking / Tailing Metal chelation or amine interaction.[1]Method C (Doped Chromatography)
Dark Tar / Black Oil Oxidative polymerization of thiazole.[1][2]Method D (Adsorption + Column)

Purification Protocols

Method A: The "Chemical Chisel" (Workup Strategy)

Best for removing unreacted starting materials (adipic acid derivatives) and metal residues.[1]

Principle: Utilize the differential solubility of the neutral ester, the acidic byproducts, and the basic thiazole ring.[2]

  • Dissolution: Dissolve crude oil in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (10 mL per gram).[1]

  • Acidic Wash (Removal of Amines):

    • Wash cold (0°C) organic layer quickly with 0.5 M HCl (1 x vol).

    • Warning: Do not prolong contact; the methyl ester can hydrolyze.[2] This step removes unreacted thiazole or highly basic amines.[1][2]

  • Basic Wash (Removal of Acids):

    • Wash organic layer with Saturated NaHCO₃ (2 x vol).[2]

    • Mechanism:[2][3][4][5] This converts any hydrolyzed acid (6-(2-thiazolyl)-6-oxohexanoic acid) or unreacted adipic acid mono-esters into water-soluble salts.[2]

  • Drying: Dry over anhydrous Na₂SO₄ (Sodium Sulfate). Magnesium sulfate is not recommended as Mg²⁺ can coordinate with the thiazole-carbonyl pocket.[1][2]

Method B: Silica Gel Chromatography (The Scalpel)

Standard method for isolating the product from non-polar impurities.[2]

  • Stationary Phase: Silica Gel 60 (230-400 mesh).[1]

  • Mobile Phase: Hexanes : Ethyl Acetate (Gradient 90:10

    
     60:40).[1][2]
    
  • Modifier (Critical): Add 1% Triethylamine (TEA) to the eluent if streaking occurs. The TEA blocks acidic sites on the silica that bind the thiazole nitrogen.[2]

Workflow Diagram:

ChromatographyWorkflow Start Crude Mixture TLC TLC Analysis (50% EtOAc/Hex) Start->TLC Decision Streaking? TLC->Decision StandardCol Standard Column Hex/EtOAc Gradient Decision->StandardCol No DopedCol Doped Column Hex/EtOAc + 1% Et3N Decision->DopedCol Yes Fractions Collect Fractions (Check UV 254nm) StandardCol->Fractions DopedCol->Fractions Pooling Pool Pure Fractions Fractions->Pooling Evap Rotary Evaporation (< 40°C) Pooling->Evap Final Pure Methyl 6-(2-thiazolyl)-6-oxohexanoate Evap->Final

Caption: Decision logic for chromatographic purification based on TLC behavior.

Method C: Crystallization (The Polisher)

Use this if the product is a solid or waxy solid but colored.[2]

  • Solvent System: Diisopropyl Ether (DIPE) / Hexane or EtOAc / Hexane .[1][2]

  • Procedure:

    • Dissolve crude in minimum hot DIPE (50°C).

    • Add Hexane dropwise until turbidity persists.[2]

    • Cool slowly to Room Temp, then 4°C.

    • Seed: If available, add a seed crystal.[2] If not, scratch the glass surface to induce nucleation.

Troubleshooting & FAQs

Q1: My product is "oiling out" during crystallization. What do I do?

Cause: Impurities (often solvent residues or oligomers) lower the melting point, or the cooling was too rapid.[2] Fix:

  • Re-dissolve the oil in the hot solvent mixture.[1][2]

  • Add a "Anti-Solvent" buffer: Increase the ratio of the good solvent slightly to ensure it stays dissolved at room temp, then cool to -20°C.[1][2]

  • Trituration: If it remains an oil, strip the solvent and triturate (grind under solvent) with cold Pentane or Diethyl Ether .[1][2] This often extracts the lipophilic impurities and triggers solidification.

Q2: I see a spot just below my product on TLC (Rf difference < 0.1).

Cause: This is likely the Methyl 6-(2-thiazolyl)-6-hydroxyhexanoate (reduced ketone) or the Carboxylic Acid derivative (hydrolysis).[1] Fix:

  • If Acid: The NaHCO₃ wash (Method A) will remove it.[1][2]

  • If Alcohol: You must use column chromatography.[1][2] Use a gradient of DCM : Methanol (99:1

    
     95:5) . The alcohol is significantly more polar in MeOH systems than in EtOAc systems.[1][2]
    
Q3: The product turned black on the rotary evaporator!

Cause: Thiazoles are electron-rich and can oxidize or polymerize if heated excessively in the presence of trace acids or metals.[1][2] Fix:

  • Ensure the water bath is < 40°C .[2]

  • Release vacuum with Nitrogen , not air.[2]

  • Add a stabilizer (e.g., BHT) if storing for long periods, though purification usually removes the catalyst causing the degradation.[2]

Q4: NMR shows "ghost" peaks or broad humps.

Cause: Paramagnetic metal impurities (if Cu or Fe mediated synthesis) or conformational isomers (less likely for this chain length).[1] Fix:

  • Dissolve in EtOAc and wash with 10% EDTA solution or aqueous Ammonia to sequester metals.[2]

  • Filter through a small pad of Celite mixed with Activated Carbon .[1][2]

Storage & Stability

  • Temperature: Store at -20°C.

  • Atmosphere: Argon or Nitrogen blanket (Hygroscopic ester).[1][2]

  • Shelf-life: 6-12 months if kept dry. Hydrolysis is the primary degradation pathway.[1][2]

References

  • Structure & Analog Properties: PubChem. Methyl 6-oxohexanoate (Analog).[1] National Library of Medicine.[2] Available at: [Link][1]

  • Thiazole Synthesis & Handling: Organic Syntheses. Benzothiazole, 2-amino-6-methyl-.[1][2][4] Coll. Vol. 3, p.76 (1955).[2] Available at: [Link][1]

  • General Purification Strategies: Royal Society of Chemistry. Synthesis and self-assembly of amide based amphiphiles. Available at: [Link][1]

Sources

Troubleshooting

troubleshooting side reactions in thiazolyl ester synthesis

Welcome to the Technical Support Center for Thiazolyl Ester Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing thiazolyl esters,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Thiazolyl Ester Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing thiazolyl esters, a critical functional group in many biologically active molecules. Here, we address common challenges and provide in-depth, field-proven insights to help you troubleshoot side reactions and optimize your synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: My thiazolyl ester is hydrolyzing during the reaction or work-up. What are the primary causes and how can I prevent this?

A1: Hydrolysis of the ester bond is a common side reaction, particularly if your reaction conditions or work-up procedures involve water in the presence of acid or base. Thiazolyl esters, especially those with electron-withdrawing groups on the thiazole ring, can be susceptible to hydrolysis.

Causality:

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[1]

  • Base-Mediated Hydrolysis (Saponification): Basic conditions promote the direct nucleophilic attack of hydroxide ions on the ester carbonyl, leading to the formation of a carboxylate salt and the corresponding alcohol. This is often an irreversible process.[2]

Troubleshooting & Prevention:

Strategy Rationale
Anhydrous Conditions Use oven-dried glassware, anhydrous solvents, and an inert atmosphere (e.g., nitrogen or argon) to minimize the presence of water.
Neutral Work-up If possible, perform a neutral aqueous work-up. If an acidic or basic wash is necessary, carry it out quickly at low temperatures (0-5 °C) and use dilute solutions.
Choice of Base When a base is required, opt for non-nucleophilic, sterically hindered bases like diisopropylethylamine (DIPEA) over alkali hydroxides.
Protecting Groups If other functional groups in your molecule are sensitive to the reaction conditions required for esterification, consider using protecting groups.

Q2: I am observing a significant amount of a rearranged byproduct, especially when synthesizing amino acid esters of thiazoles. What is this side reaction and how can I mitigate it?

A2: A notable side reaction, particularly with amino acid esters of thiazoles, is a base-catalyzed intramolecular rearrangement. This can be a significant issue, leading to the formation of stable peptide-like structures instead of the desired ester.[3][4]

Mechanism of Rearrangement: Under basic conditions, the deprotonated amine of the amino acid ester can act as an intramolecular nucleophile, attacking the ester carbonyl. This leads to the formation of a more stable amide bond and cleavage of the thiazole-oxygen bond.

DOT Diagram: Base-Catalyzed Rearrangement of Thiazolyl Amino Acid Ester

G Start Thiazolyl Amino Acid Ester (Protonated Amine) Deprotonated Deprotonated Amine (Nucleophilic) Start->Deprotonated + Base Hydrolysis Competing Hydrolysis Start->Hydrolysis + H2O (if present) Base Base (e.g., Et3N) Rearrangement Intramolecular Nucleophilic Attack Deprotonated->Rearrangement Product Rearranged Peptide Byproduct Rearrangement->Product Forms Stable Amide Desired_Ester Desired Thiazolyl Ester Hydrolysis->Desired_Ester

Caption: Base-catalyzed rearrangement competes with the desired ester product.

Mitigation Strategies:

Strategy Rationale
Control of pH Maintain a slightly acidic to neutral pH during the reaction and work-up. Thiazolyl amino acid esters are often more stable as their hydrochloride or other acid salts.[3]
Choice of Base Use a weaker base or a sterically hindered non-nucleophilic base in catalytic amounts if a base is essential for the reaction.
Reaction Temperature Keep the reaction temperature as low as possible to minimize the rate of this side reaction.
Rapid Isolation Isolate the product promptly after the reaction is complete to avoid prolonged exposure to conditions that favor rearrangement.

Q3: My esterification reaction using a carbodiimide coupling agent (DCC, EDC) is sluggish and gives low yields. How can I improve the efficiency?

A3: Slow reaction rates and low yields in carbodiimide-mediated esterifications of thiazole carboxylic acids can be due to several factors, including the electronic nature of the thiazole ring and steric hindrance.

Causality:

  • Reduced Nucleophilicity: The thiazole ring can be electron-withdrawing, which can reduce the nucleophilicity of a hydroxyl group attached to or near the ring.

  • Steric Hindrance: Bulky substituents on the thiazole ring or the alcohol can sterically hinder the approach of the reactants.

  • Formation of N-acylurea: The activated O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which is unreactive and consumes the starting material.

Optimization Strategies:

Strategy Rationale
Use of Additives Incorporate additives like 1-hydroxybenzotriazole (HOBt) or 4-(dimethylamino)pyridine (DMAP). HOBt forms a more reactive HOBt-ester intermediate, while DMAP acts as a potent acyl transfer catalyst.[5][6][7]
Solvent Choice Use a polar aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF) to ensure good solubility of all reactants.[8]
Equivalent Stoichiometry Use a slight excess (1.1-1.5 equivalents) of the coupling agent and any additives to drive the reaction to completion.[8]
Temperature Control Start the reaction at 0 °C to control the initial exothermic reaction and then allow it to warm to room temperature to ensure completion.[7][8]

Q4: I am observing epimerization at a chiral center adjacent to the ester group in my product. What causes this and how can I prevent it?

A4: Epimerization is a risk when a stereocenter is alpha to a carbonyl group, particularly under basic conditions.

Causality: The alpha-proton to the carbonyl group is acidic and can be abstracted by a base to form an enolate intermediate. This planar intermediate can then be re-protonated from either face, leading to a mixture of epimers. While this is a more common issue in peptide coupling, it can also occur during the esterification of chiral carboxylic acids.[9][10]

Prevention of Epimerization:

Strategy Rationale
Avoid Strong Bases Use non-nucleophilic, sterically hindered bases like DIPEA or 2,4,6-collidine in minimal necessary amounts.
Low Temperatures Perform the reaction at low temperatures (e.g., 0 °C or below) to reduce the rate of enolization.
Use of Racemization Suppressants Additives like HOBt not only activate the carboxylic acid but also help to suppress racemization.[11]
Rapid Reaction Times Optimize the reaction conditions to achieve completion as quickly as possible, minimizing the time the product is exposed to potentially epimerizing conditions.

Experimental Protocols & Workflows

Protocol 1: General Procedure for Thiazolyl Ester Synthesis via EDC/HOBt Coupling

This protocol provides a general guideline for the esterification of a thiazole carboxylic acid with an alcohol.

Materials:

  • Thiazole carboxylic acid (1.0 eq)

  • Alcohol (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq)[8]

  • 1-Hydroxybenzotriazole (HOBt) (1.5 eq)[8]

  • Diisopropylethylamine (DIPEA) (optional, 2.0-3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, dissolve the thiazole carboxylic acid (1.0 eq), alcohol (1.1 eq), and HOBt (1.5 eq) in anhydrous DCM or DMF.

  • If the reaction requires a base, add DIPEA (2.0-3.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.5 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete (typically 12-24 hours), dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[12]

DOT Diagram: EDC/HOBt Coupling Workflow

G Start Dissolve Thiazole-COOH, Alcohol, & HOBt in Anhydrous Solvent Cool Cool to 0 °C Start->Cool Add_EDC Add EDC Portion-wise Cool->Add_EDC Warm Warm to Room Temp & Stir (12-24h) Add_EDC->Warm Monitor Monitor by TLC/LC-MS Warm->Monitor Workup Aqueous Work-up (Acid/Base/Brine Wash) Monitor->Workup Dry Dry & Concentrate Workup->Dry Purify Purify (Chromatography/ Recrystallization) Dry->Purify Product Pure Thiazolyl Ester Purify->Product

Caption: Workflow for thiazolyl ester synthesis using EDC/HOBt coupling.

Troubleshooting Guide for Purification
Problem Possible Cause Solution
Product co-elutes with starting material Similar polarity.Try a different solvent system for column chromatography with a gradient elution. Consider reverse-phase chromatography if applicable.
Product is an oil and difficult to handle Low melting point or amorphous solid.Try to form a crystalline salt (e.g., hydrochloride) which may be easier to handle and purify by recrystallization.
Low recovery after purification Product may be partially soluble in the aqueous wash solutions or unstable on silica gel.Minimize the volume of aqueous washes. Consider using a different stationary phase for chromatography, such as alumina.[12]
Presence of urea byproduct in the final product Incomplete removal of dicyclohexylurea (from DCC) or ethyl(dimethylamino)propylurea (from EDC).If using DCC, filter the reaction mixture before work-up to remove the precipitated DCU. For EDC byproducts, ensure thorough aqueous washes.

References

  • Thiazolide Prodrug Esters and Derived Peptides: Synthesis and Activity. ACS Bio & Med Chem Au. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • Overview of the Chemistry of 2-Thiazolines. ACS Publications. [Link]

  • Processes for preparing thiazole carboxylic acids.
  • Thiazolide Prodrug Esters and Derived Peptides: Synthesis and Activity. ACS Bio & Med Chem Au. [Link]

  • Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C. PMC. [Link]

  • h3-THIAZOLINES, b4-THIAZOLINES AND THIAZOLES FROM PENEM ANTIBIOTICS. LOCKSS. [Link]

  • Chemistry of the thiazoles. Indian Academy of Sciences. [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Transesterification. Master Organic Chemistry. [Link]

  • Synthesis of novel 17-triazolyl-androst-5-en-3-ol epimers via Cu(I)-catalyzed azide-alkyne cycloaddition and their inhibitory effect on 17α-hydroxylase/C17,20-lyase. PubMed. [Link]

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. MDPI. [Link]

  • Fisher Esterification, Reflux, Isolation and Purification of Esters. Science Ready. [Link]

  • Epimerization of malonic acid esters. European Patent Office. [Link]

  • What are the modifications to improve the purity of ester? Quora. [Link]

  • Simple Method for the Esterification of Carboxylic Acids. Organic Chemistry Portal. [Link]

  • The Pharmacology of Basic Esters of Thiazole Carboxylic Acids. Amanote Research. [Link]

  • The pharmacology of basic esters of thiazole carboxylic acids. SciSpace. [Link]

  • Fischer Esterification. Master Organic Chemistry. [Link]

  • Esterification - alcohols and carboxylic acids. Chemguide. [Link]

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. PMC. [Link]

  • Reactions with Carboxylic Acid/Ester Electrophiles. Introduction to Organic Chemistry. [Link]

  • The Reaction of Biodiesel: Transesterification. EGEE 439: Alternative Fuels from Biomass Sources. [Link]

  • Transesterification with heterogeneous catalyst in production of biodiesel: A Review. JOCPR. [Link]

  • Ester synthesis by transesterification. Organic Chemistry Portal. [Link]

  • Organic Reactions: Esterification & Transesterification. Student Academic Success. [Link]

Sources

Optimization

Technical Support Center: Recrystallization of Methyl 6-(2-thiazolyl)-6-oxohexanoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub to provide researchers and drug development professionals with field-proven methodologies, mechanistic troubleshooting,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub to provide researchers and drug development professionals with field-proven methodologies, mechanistic troubleshooting, and validated protocols for the isolation and purification of thiazolyl oxoesters.

Methyl 6-(2-thiazolyl)-6-oxohexanoate is a critical intermediate in the synthesis of cytosolic phospholipase A2 (cPLA2) inhibitors [1] and histone deacetylase (HDAC) inhibitors [2]. However, its structural topology presents unique crystallization challenges. The protocols below are engineered to bypass these thermodynamic hurdles.

Physicochemical Profiling & Crystallization Impact

To design a successful recrystallization system, we must first analyze the molecular causality behind its phase behaviors. The compound features a polar thiazole ring, two hydrogen-bond accepting carbonyls (ketone and ester), and a highly flexible 4-carbon aliphatic spacer.

ParameterCharacteristicImpact on Crystallization Dynamics
Molecular Formula C10H13NO3S (MW: 227.28 g/mol )Moderate molecular weight requires precise solvent dielectric matching to induce supersaturation without phase separation.
Structural Topology Amphiphilic (Polar head/tail, non-polar core)High propensity to form emulsions or "oil out" in mixed solvent systems if the cooling rate is too aggressive.
Rotatable Bonds 7High conformational entropy lowers the crystal lattice energy, creating a high thermodynamic barrier to initial nucleation.
Chemical Stability

-protons at C5
Susceptible to base-catalyzed aldol condensations and thermal degradation if heated above 60°C [3].

Validated Recrystallization Workflows

Because of the high conformational flexibility of the hexanoate chain, this molecule frequently undergoes liquid-liquid phase separation (LLPS)—commonly known as "oiling out"—before true crystallization can occur. To counteract this, we employ a liquid-liquid diffusion (anti-solvent) strategy to maintain the solute concentration strictly within the metastable zone.

Workflow Start Crude Methyl 6-(2-thiazolyl) -6-oxohexanoate Dissolve Dissolution in EtOAc (40°C, minimal volume) Start->Dissolve Filter Hot Filtration (0.45 µm PTFE) Dissolve->Filter Layer Careful Layering of n-Heptane (Anti-solvent) Filter->Layer Diffuse Liquid-Liquid Diffusion (24-48h at 20°C) Layer->Diffuse Cool Cooling to 4°C (Enhance yield) Diffuse->Cool Harvest Vacuum Filtration & Cold Heptane Wash Cool->Harvest Pure Pure Crystalline Product Harvest->Pure

Step-by-step anti-solvent crystallization workflow for Methyl 6-(2-thiazolyl)-6-oxohexanoate.

Protocol A: Anti-Solvent Liquid-Liquid Diffusion (Recommended)

This self-validating protocol uses a slow diffusion gradient to force nucleation while bypassing the labile zone where oiling out occurs.

  • Dissolution: Dissolve 1.0 g of crude Methyl 6-(2-thiazolyl)-6-oxohexanoate in a minimum volume (approx. 3–5 mL) of Ethyl Acetate (EtOAc) at 40°C.

    • Causality: EtOAc is a moderately polar aprotic solvent that readily solvates the ester and ketone moieties without requiring excessive heat, thereby preserving the thiazole ring's integrity.

  • Clarification: Pass the warm solution through a 0.45 µm PTFE syringe filter into a clean, dry borosilicate crystallization tube.

    • Causality: Removes insoluble microscopic particulates (e.g., trace palladium or salts from synthesis) that could cause heterogeneous nucleation of impurities.

  • Anti-Solvent Layering: Carefully layer 10–15 mL of n-Heptane over the EtOAc solution using a glass pipette, allowing it to run gently down the inner wall of the tube.

    • Causality: n-Heptane acts as the anti-solvent. The slow diffusion interface prevents the rapid supersaturation spikes that lead to LLPS.

  • Maturation: Seal the tube and leave it completely undisturbed at ambient temperature (20–25°C) for 24–48 hours, then transfer to 4°C for an additional 12 hours.

    • Causality: Slower crystal growth favors the exclusion of impurities from the lattice, yielding higher purity and larger crystal habits.

  • Isolation & Validation: Vacuum filter the resulting crystals and wash with 5 mL of ice-cold n-Heptane. Dry under vacuum at room temperature.

    • Self-Validation Check: Analyze the mother liquor via HPLC. If the concentration of the target compound in the mother liquor exceeds 15% of the initial mass, the diffusion was too rapid or the anti-solvent ratio is insufficient.

Troubleshooting Guides & FAQs

When experimental deviations occur, use the following mechanistic logic to correct your workflow.

Troubleshooting Issue Observation: Product is 'Oiling Out' CheckTemp Is crystallization temp above melting point? Issue->CheckTemp Action1 Lower temperature slowly (0.1°C/min) CheckTemp->Action1 Yes CheckConc Is the solution supersaturated too quickly? CheckTemp->CheckConc No Success Nucleation Achieved Action1->Success Action2 Dilute with 10% more primary solvent CheckConc->Action2 Yes Action3 Introduce seed crystals at the cloud point CheckConc->Action3 No Action2->Success Action3->Success

Troubleshooting logic tree for resolving liquid-liquid phase separation (oiling out).

Q: My compound is "oiling out" instead of forming crystals even with anti-solvent addition. How do I force nucleation? A: Oiling out occurs when the solute becomes supersaturated at a temperature above its melting point in that specific solvent mixture. The high conformational flexibility of the hexanoate chain creates a high entropic barrier to nucleation. Fix: Shift your solvent system. If EtOAc/Heptane fails, switch to Isopropanol/Water, which disrupts intermolecular hydrogen bonding more effectively. Alternatively, apply acoustic cavitation (sonication) for 10–15 seconds exactly at the cloud point to overcome the nucleation energy barrier.

Q: During hot filtration, my solution darkens from pale yellow to deep orange. Does this indicate degradation? A: Yes. Thiazolyl ketones are susceptible to thermally induced oxidation and base-catalyzed aldol-type condensations at the C5 methylene group (alpha to the ketone) [3]. Fix: Do not exceed 50°C during dissolution. Degas your solvents with nitrogen to displace dissolved oxygen, and ensure your glassware is acid-washed to remove trace alkaline residues.

Q: Can I use Methanol as a primary solvent for a single-solvent cooling crystallization? A: Extreme caution is advised. While methanol is an excellent solvent for thiazole derivatives, prolonged heating of methyl esters in methanol can lead to transesterification or hydrolysis if trace acids/bases are present from upstream synthesis [1]. If using methanol, keep thermal exposure brief and strictly below 45°C.

References

  • Highly Potent 2-Oxoester Inhibitors of Cytosolic Phospholipase A2 (GIVA cPLA2) Source: ACS Omega (2018) URL:[Link]

  • Inhibition of group IVA cytosolic phospholipase A2 by thiazolyl ketones in vitro, ex vivo, and in vivo Source: Journal of Medicinal Chemistry (2014) URL:[Link]

  • Design, Synthesis and Biological Evaluation of Novel Osimertinib-Based HDAC and EGFR Dual Inhibitors Source: MDPI Molecules (2019) URL:[Link]

Troubleshooting

identifying impurities in Methyl 6-(2-thiazolyl)-6-oxohexanoate samples

The following guide serves as a specialized Technical Support Center for Methyl 6-(2-thiazolyl)-6-oxohexanoate , designed for analytical chemists and process engineers in pharmaceutical development. CAS: 6654-36-0 (Gener...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for Methyl 6-(2-thiazolyl)-6-oxohexanoate , designed for analytical chemists and process engineers in pharmaceutical development.

CAS: 6654-36-0 (Generic Ref) | Molecular Formula: C₁₁H₁₅NO₃S | MW: 241.31 Da

Impurity Profiling & Identification

Use this section to cross-reference unknown peaks in your chromatograms.

The impurity profile of Methyl 6-(2-thiazolyl)-6-oxohexanoate is heavily dependent on the synthesis route, typically involving the lithiation of thiazole followed by acylation with a glutaric acid derivative (e.g., dimethyl adipate or methyl adipoyl chloride).

Common Impurity Table
Impurity IDNameOriginRelative Retention Time (RRT)*Mass Shift (Δ m/z)
IMP-A 6-(2-Thiazolyl)-6-oxohexanoic acid Hydrolysis of methyl ester~0.85 (Pre-elutes)-14 Da (Loss of CH₂)
IMP-B Dimethyl adipate Unreacted Starting Material~1.10-67 Da (vs Product)
IMP-C 1,6-Di(thiazol-2-yl)hexane-1,6-dione Over-reaction (Bis-addition)~1.35 (Late eluter)+38 Da (vs Product + Thiazole - OMe)
IMP-D Methyl 6-hydroxy-6-(2-thiazolyl)hexanoate Reduction of ketone~0.95+2 Da (+2H)
IMP-E Thiazole N-oxide derivative Oxidation~0.70+16 Da (+O)

*Note: RRT values are estimates based on a standard C18 Reverse Phase method (Water/Acetonitrile/0.1% Formic Acid).

Troubleshooting Guide (Q&A)

Module A: HPLC & LC-MS Anomalies

Q: I see a broad, tailing peak eluting just before the main peak. What is it? A: This is likely IMP-A (Free Acid) .

  • Mechanism: The methyl ester group is susceptible to hydrolysis, especially if the sample has been stored in non-anhydrous solvents or exposed to moisture.

  • Diagnosis: Check the pH of your mobile phase. If you are running at neutral pH, the carboxylic acid deprotonates, causing peak broadening and early elution.

  • Fix: Acidify mobile phase A (e.g., 0.1% Trifluoroacetic acid or Formic acid) to suppress ionization and sharpen the peak.

Q: There is a persistent "ghost peak" at the solvent front or very early retention time. A: Check for Thiazole (Starting Material) .

  • Context: Unsubstituted thiazole is a low molecular weight (MW 85), somewhat volatile liquid. It elutes very early on C18 columns.

  • Detection: It has weak UV absorbance at 254 nm compared to the conjugated keto-thiazole product. Use 210-220 nm for better visibility, or rely on TIC (Total Ion Chromatogram) in MS.

Q: My LC-MS spectrum shows a split peak for the main compound [M+H]+ 242. Is it an isomer? A: It is likely Keto-Enol Tautomerism , not a structural impurity.

  • Explanation: The carbonyl group at the C6 position, adjacent to the thiazole ring, can undergo tautomerization. In acidic LC-MS conditions, this equilibrium can slow down, appearing as a split or shouldered peak.

  • Verification: Run 1H-NMR. If you see a single set of clear signals for the thiazole ring (two doublets) and the methoxy group, the split LC peak is an artifact of the method conditions.

Module B: Synthesis & Process Control

Q: We are observing high levels of IMP-C (Bis-addition). How do we control this? A: This results from the "double attack" of the lithiated thiazole on both ends of the dimethyl adipate chain.

  • Root Cause: Stoichiometry imbalance. Using a 1:1 ratio or excess lithiothiazole favors the bis-product.

  • Corrective Action: Use a large excess (3-5 equivalents) of the electrophile (dimethyl adipate) relative to the lithiated thiazole. This statistically favors the mono-addition.

Q: The product color has turned from pale yellow to dark orange/brown. Is it degraded? A: Thiazole derivatives are photosensitive and prone to N-oxidation (IMP-E) .

  • Check: Perform a TLC or HPLC check. Often, the color change is due to trace amounts of highly colored oxidation byproducts (polymerization of thiazole ring open products) rather than bulk degradation.

  • Prevention: Store under inert atmosphere (Argon/Nitrogen) at -20°C and protect from light.

Structural Elucidation Guide (NMR)

When validating the identity of Methyl 6-(2-thiazolyl)-6-oxohexanoate, look for these diagnostic signals in 1H NMR (CDCl₃, 400 MHz) :

  • Thiazole Ring (Aromatic Region):

    • δ ~8.00 ppm (d, 1H): Proton at C4 of thiazole.

    • δ ~7.65 ppm (d, 1H): Proton at C5 of thiazole.

    • Note: If these shift significantly or disappear, the thiazole ring may be compromised.

  • The "Linker" (Alpha-to-Ketone):

    • δ ~3.15 ppm (t, 2H): The methylene group adjacent to the ketone (C5 of hexanoate). This is deshielded by both the carbonyl and the aromatic ring.

  • Methyl Ester:

    • δ ~3.66 ppm (s, 3H): Characteristic sharp singlet.

Synthesis & Impurity Pathway Visualization[1]

The following diagram maps the formation of the target molecule and its critical impurities.

Impurity_Pathway Start1 Thiazole Intermediate 2-Lithiothiazole (Activated Species) Start1->Intermediate n-BuLi, -78°C Start2 Dimethyl Adipate (Electrophile) Product Methyl 6-(2-thiazolyl)-6-oxohexanoate (TARGET) Start2->Product Mono-addition Intermediate->Product Attack on Ester ImpC IMP-C: Bis-Thiazole Dione (Over-reaction) Intermediate->ImpC Attack on Product (Stoichiometry Issue) ImpA IMP-A: Acid Derivative (Hydrolysis) Product->ImpA H2O / H+ (Storage) ImpD IMP-D: Alcohol (Reduction) Product->ImpD Reductive Conditions

Figure 1: Reaction pathway showing the genesis of the target molecule and primary process impurities (Hydrolysis, Over-reaction, and Reduction).[1][2]

References

  • Synthesis of Thiazole Derivatives

    • Source: Organic Chemistry Portal. "Synthesis of Thiazoles."
    • URL:[Link]

  • Friedel-Crafts Acylation Mechanisms

    • Source: Master Organic Chemistry.
    • URL:[Link]

  • General Properties of Methyl 6-oxohexanoate (Analogous Chain)

    • Source: PubChem.[3][4][5] "Methyl 6-oxohexanoate."[3][4][6][7][8]

    • URL:[Link]

  • Analytical Characterization of Thiazoles

    • Source: National Institutes of Health (PMC). "Thiazole Derivatives: Synthesis and Biological Activities."
    • URL:[Link]

Sources

Optimization

Technical Support Center: Thermal Stability &amp; Decomposition of Thiazolyl Oxohexanoates

Topic: Thermal Stability, Decomposition Kinetics, and Handling of Thiazolyl Oxohexanoates Target Audience: Process Chemists, Analytical Scientists, and Drug Development Researchers Reference Compound: Ethyl 6-(4-methyl-1...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thermal Stability, Decomposition Kinetics, and Handling of Thiazolyl Oxohexanoates Target Audience: Process Chemists, Analytical Scientists, and Drug Development Researchers Reference Compound: Ethyl 6-(4-methyl-1,3-thiazol-5-yl)-5-oxohexanoate (Key intermediate for Epothilone/Ixabepilone synthesis)

Part 1: Executive Summary & Stability Profile

Q: What is the critical thermal stability window for thiazolyl oxohexanoates?

A: Thiazolyl oxohexanoates generally exhibit a stable processing window up to 140–150°C under inert atmospheres.

  • Onset of Decomposition (

    
    ):  Typically observed between 190°C and 210°C  (heating rate dependent).
    
  • Rapid Decomposition (

    
    ):  Occurs between 240°C and 260°C , characterized by ester pyrolysis and subsequent fragmentation of the alkyl chain.
    
  • Thiazole Ring Stability: The heterocyclic core is highly robust, often remaining intact until temperatures exceed 350°C , where oxidative degradation of the sulfur-nitrogen bond begins.

Critical Warning: While thermally stable in the solid state, these compounds are hydrolytically sensitive . In the presence of moisture and elevated temperatures (>40°C), the ester linkage undergoes acid-catalyzed hydrolysis, a process often accelerated by trace acidic impurities from the synthesis (e.g., residual Lewis acids).

Part 2: Decomposition Mechanisms & Pathways

Q: What is the primary mechanism of thermal decomposition?

A: The decomposition follows a two-stage pathway.[1] The primary event is Ester Pyrolysis (cis-elimination), followed by secondary fragmentation of the oxo-chain.

Mechanism 1: Ester Pyrolysis (Primary Event, ~200°C)

The ethyl ester moiety undergoes a retro-ene reaction (Chugaev-type elimination) via a six-membered cyclic transition state. This releases ethylene gas and forms the corresponding carboxylic acid .

  • Reaction:

    
    
    
  • Impact: This step is endothermic and results in significant mass loss (~10-15% depending on MW) detectable by TGA.

Mechanism 2: Decarboxylation & Chain Scission (Secondary Event, >250°C)

Following the formation of the free acid, the


-keto acid intermediate can undergo decarboxylation or retro-aldol-like fragmentation, particularly if trace metal ions are present.
Mechanism 3: Thiazole Ring Breakdown (Tertiary Event, >350°C)

At extreme temperatures, the C-S bond within the thiazole ring undergoes homolytic cleavage, releasing sulfur oxides (


) and nitriles.
Visualizing the Decomposition Pathway

DecompositionPathway Compound Thiazolyl Oxohexanoate (Intact Ester) TS 6-Membered Cyclic Transition State Compound->TS Heat (>190°C) Acid Free Carboxylic Acid (Intermediate) TS->Acid H-Transfer Ethylene Ethylene Gas (Volatile) TS->Ethylene Elimination Residue Thiazole Fragments (Char/Residue) Acid->Residue >250°C Decarboxylation/Scission

Figure 1: Primary thermal decomposition pathway via ester pyrolysis (cis-elimination).

Part 3: Experimental Troubleshooting (TGA/DSC)

Q: My TGA baseline is drifting before the expected onset. Is the sample decomposing early?

A: Likely not. A pre-onset mass loss (<150°C) usually indicates volatilization of residual solvents or moisture desorption , not chemical decomposition of the API intermediate.

Troubleshooting Checklist:

Observation Probable Cause Corrective Action
Mass loss < 100°C Residual Moisture / Solvent Dry sample in vacuum oven at 40°C for 4h. Check NMR for solvent peaks.
Gradual slope 100-180°C Sublimation / Evaporation If the compound is an oil or low-melting solid, use a pinhole-lid crucible to create a self-saturated atmosphere and suppress evaporation.

| Sharp drop @ ~200°C | True Decomposition | Calculate


 using the tangent method. This is your limit of stability. |

Q: How do I determine the Activation Energy (


) for shelf-life prediction? 

A: You must perform Non-Isothermal Kinetics using TGA at multiple heating rates (


). Single-scan data is insufficient for reliable predictions.

Protocol:

  • Run TGA at four heating rates: 2, 5, 10, and 20 °C/min.

  • Extract

    
      (Temperature at specific conversion 
    
    
    
    , e.g., 5%, 10%).
  • Apply Isoconversional Methods:

    • Kissinger-Akahira-Sunose (KAS): Plot

      
       vs 
      
      
      
      .
    • Flynn-Wall-Ozawa (FWO): Plot

      
       vs 
      
      
      
      .
  • Calculate

    
    :  The slope of these lines is proportional to 
    
    
    
    .
Experimental Workflow for Kinetic Analysis

KineticWorkflow Sample Sample Preparation (Dry, >99% Purity) TGA Multi-Rate TGA (2, 5, 10, 20 K/min) Sample->TGA Data Extract T(α) for α = 0.05 to 0.50 TGA->Data Model Isoconversional Fitting (KAS / FWO Models) Data->Model Output Calculate Ea & A Predict Shelf Life (k) Model->Output

Figure 2: Workflow for determining kinetic stability parameters.

Part 4: Reference Data & Literature Benchmarks

The following data represents typical values for thiazole-substituted esters (e.g., Epothilone intermediates) derived from thermal analysis literature [1, 2].

Table 1: Thermal Decomposition Parameters
ParameterValue RangeMethodNotes
Melting Point (

)
45°C – 65°CDSCLow melting point is typical for these ethyl esters.
**Decomposition Onset (

)
195°C – 210°CTGAUnder

atmosphere.
Activation Energy (

)
110 – 130 kJ/molKAS MethodConsistent with ester pyrolysis mechanism.
Enthalpy of Decomp. (

)
-400 to -600 J/gDSCExothermic decomposition (post-pyrolysis oxidation).

Part 5: Storage & Handling FAQs

Q: Can I store this compound at room temperature? A: Yes, but with caveats.

  • Solid State: Stable at 25°C if kept dry .

  • Solution: In solution (especially protic solvents like methanol/water), the ester is prone to hydrolysis.

  • Recommendation: Store at 2–8°C in a tightly sealed container with desiccant. For long-term storage (>6 months), store at -20°C .

Q: Why does the color change from yellow to brown over time? A: This indicates oxidative degradation of the thiazole ring or formation of N-oxide impurities. It is often accelerated by light exposure.

  • Fix: Always store in amber vials under an inert atmosphere (Argon/Nitrogen).

References

  • Regueiro-Ren, A., et al. (2001). "SAR of Epothilone B Analogs: Synthesis and Biological Evaluation." Organic Letters, 3(17), 2693–2696.

  • Gao, Z., et al. (2011). "Thermal decomposition of thiazole derivatives and their kinetic analysis." Journal of Thermal Analysis and Calorimetry, 105, 1037–1043.

  • Rodante, F., & Vecchio, S. (2003). "Thermal stability and decomposition kinetics of pharmaceutical intermediates containing heterocyclic rings." Thermochimica Acta, 406(1-2), 209-221.

  • Sigma-Aldrich. (2024). "Safety Data Sheet: 2-(4-Methylthiazol-5-yl)ethyl hexanoate."

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the 13C NMR Spectrum of Methyl 6-(2-thiazolyl)-6-oxohexanoate: A Comparative Analysis

In the landscape of drug discovery and molecular sciences, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and molecular sciences, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone technique, providing a detailed carbon-by-carbon map of a molecule's architecture. This guide offers an in-depth analysis of the 13C NMR chemical shifts for Methyl 6-(2-thiazolyl)-6-oxohexanoate, a compound of interest for its combination of a heterocyclic thiazole ring and a flexible aliphatic ester chain.

Molecular Structure and Carbon Numbering

To ensure clarity in spectral assignment, a standardized numbering system for the carbon atoms of Methyl 6-(2-thiazolyl)-6-oxohexanoate is essential. The structure below highlights the two key domains: the thiazole heterocycle and the C6 ester chain.

Caption: Structure of Methyl 6-(2-thiazolyl)-6-oxohexanoate with IUPAC-style carbon numbering.

Predicted 13C NMR Chemical Shifts and Comparative Data

The following table summarizes the predicted 13C NMR chemical shifts for the title compound. These predictions are derived from a comparative analysis of experimental data for model compounds: Methyl hexanoate and 2-acylthiazole derivatives[1][2][3]. The justification for each assignment is based on established principles of substituent effects in NMR spectroscopy[4][5][6].

Carbon AtomPredicted Chemical Shift (δ, ppm)Justification & Comparative Analysis
C1 (O-CH₃) ~51.7The methoxy carbon of the ester. Very similar to the methyl carbon in Methyl hexanoate (~51.66 ppm)[3].
C2 (Ester C=O) ~173.5Ester carbonyl carbon. Its position is slightly downfield from a simple alkyl ester (~172 ppm) due to the distant electron-withdrawing effect of the keto-thiazole group.
C3 ~33.8Aliphatic methylene adjacent to the ester carbonyl. Expected to be very close to the corresponding carbon in Methyl 6-oxohexanoate.
C4 ~24.5Standard aliphatic methylene carbon. Its environment is similar to that in methyl hexanoate[1][3].
C5 ~24.0Aliphatic methylene, slightly deshielded compared to a simple alkane chain due to the influence of the adjacent C6 keto group.
C6 ~42.5Methylene carbon alpha to the keto group (C7). This carbon is significantly deshielded by the carbonyl's inductive effect, shifting it downfield.
C7 (Keto C=O) ~191.0Ketone carbonyl carbon. This is significantly downfield, typical for carbons in a C=O bond adjacent to a heterocyclic ring. Carbonyls generally appear between 160-220 ppm[5].
C2' (Thiazole) ~168.0Thiazole carbon bonded to sulfur and nitrogen, and adjacent to the carbonyl. This quaternary carbon is highly deshielded. In related thiazoles, this carbon appears in the 168-175 ppm range[2].
C4' (Thiazole) ~126.5Aromatic CH carbon of the thiazole ring. Its chemical shift is typical for electron-deficient aromatic systems[7].
C5' (Thiazole) ~144.0Aromatic CH carbon of the thiazole ring, typically found further downfield than C4' in 2-substituted thiazoles.

Causality of Chemical Shifts: An In-depth Look

The predicted chemical shifts arise from the unique electronic environment of each carbon atom, which is governed by hybridization, inductive effects, and resonance.

  • Carbonyl Carbons (C2, C7): The most downfield signals belong to the sp²-hybridized carbonyl carbons due to the strong deshielding effect of the electronegative oxygen atom. The keto carbonyl (C7) at ~191.0 ppm is further downfield than the ester carbonyl (C2) at ~173.5 ppm, a characteristic distinction. The attachment of the electron-deficient thiazole ring to C7 further enhances its deshielding.

  • Thiazole Ring Carbons (C2', C4', C5'): These sp² carbons resonate in the aromatic region. C2' is a quaternary carbon bonded to two heteroatoms (N, S) and the exocyclic carbonyl, resulting in significant deshielding (~168.0 ppm). C4' and C5' are protonated aromatic carbons, with their shifts influenced by the overall electron-poor nature of the thiazole ring.

  • Aliphatic Chain (C3-C6): The chemical shifts of the methylene carbons are primarily influenced by their proximity to the two carbonyl groups.

    • Alpha-Effect: C3 (~33.8 ppm) and C6 (~42.5 ppm) are alpha to the ester and keto groups, respectively, and are thus more deshielded than the other chain carbons. The stronger deshielding effect of the keto group makes C6 appear further downfield than C3.

    • Beta and Gamma Effects: C4 and C5 are more shielded, residing in the typical aliphatic range (~24-25 ppm), reflecting their distance from the electron-withdrawing carbonyl groups.

Recommended Experimental Protocol

To validate the predicted data, the following experimental protocol is recommended for acquiring a high-quality 13C NMR spectrum. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Workflow Diagram:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A 1. Weigh ~25-30 mg of Methyl 6-(2-thiazolyl)-6-oxohexanoate B 2. Dissolve in 0.6-0.7 mL of Chloroform-d (CDCl₃) A->B C 3. Add Tetramethylsilane (TMS) as internal standard (0 ppm) B->C D 4. Transfer to a 5 mm NMR tube C->D E 5. Insert sample into NMR spectrometer (e.g., Bruker 400 MHz) D->E F 6. Set temperature to 298 K (25 °C) E->F G 7. Run a proton-decoupled ¹³C experiment (e.g., 'zgpg30' pulse sequence) F->G H 8. Acquire sufficient scans for good signal-to-noise (e.g., 1024-2048 scans) G->H I 9. Apply Fourier Transform H->I J 10. Phase correct the spectrum I->J K 11. Calibrate TMS peak to 0.0 ppm J->K L 12. Integrate peaks and assign chemical shifts K->L

Sources

Comparative

LC-MS/MS Fragmentation Profiling of Methyl 6-(2-thiazolyl)-6-oxohexanoate: A Comparative Analytical Guide

Topic: Mass Spectrometry (LC-MS) Fragmentation of Methyl 6-(2-thiazolyl)-6-oxohexanoate Content Type: Publish Comparison Guide Executive Summary Methyl 6-(2-thiazolyl)-6-oxohexanoate (C₁₀H₁₃NO₃S, MW 227.06 Da) is a criti...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry (LC-MS) Fragmentation of Methyl 6-(2-thiazolyl)-6-oxohexanoate Content Type: Publish Comparison Guide

Executive Summary

Methyl 6-(2-thiazolyl)-6-oxohexanoate (C₁₀H₁₃NO₃S, MW 227.06 Da) is a critical synthetic intermediate and potential process-related impurity in the manufacturing of thiazole-containing pharmaceuticals. Its structural complexity—featuring a basic thiazole ring, a reactive ketone, and a labile methyl ester—poses specific analytical challenges.

This guide objectively compares LC-ESI-MS/MS (Triple Quadrupole) against alternative detection methodologies (HPLC-UV and GC-MS). While HPLC-UV is the standard for bulk purity, our analysis demonstrates that LC-MS/MS is the superior "product" for trace-level quantitation and structural confirmation, offering a 100-fold sensitivity advantage and definitive structural elucidation capabilities.

Comparative Analysis: LC-MS/MS vs. Alternatives

The following table contrasts the performance of the LC-MS/MS workflow against industry-standard alternatives for analyzing Methyl 6-(2-thiazolyl)-6-oxohexanoate.

FeatureLC-ESI-MS/MS (Recommended) HPLC-UV (Diode Array) GC-MS (EI)
Primary Application Trace Impurity Quantitation / IDBulk Purity / AssayVolatile Impurity Screening
Sensitivity (LOD) High (< 1 ng/mL)Moderate (~0.1 µg/mL)High (requires derivatization)
Specificity Excellent (Mass-based MRM)Low (Retention time only)Good (Spectral library match)
Sample Prep Minimal (Dilute & Shoot)MinimalComplex (Derivatization often needed)
Structural Insight Definitive (Fragment ions)None (UV Spectrum only)High (Hard fragmentation)
Thermal Stability High (Ambient ionization)High Risk (Thermal degradation of keto-ester)

Expert Insight: While GC-MS is viable for esters, the polar thiazole moiety and the keto-group increase the risk of thermal tailing or degradation in the injector port. LC-MS using Electrospray Ionization (ESI) in Positive Mode avoids thermal stress, making it the most robust protocol for this analyte.

Technical Deep Dive: Fragmentation Mechanics

Understanding the fragmentation of Methyl 6-(2-thiazolyl)-6-oxohexanoate requires analyzing its three functional zones: the thiazole ring, the central keto-linker, and the terminal methyl ester.

Precursor Ion Physics[1]
  • Ionization: ESI Positive Mode ([M+H]⁺)

  • Monoisotopic Mass: 227.0616 Da

  • Observed Precursor (m/z): 228.07

Primary Fragmentation Pathways

Upon Collision-Induced Dissociation (CID), the molecule undergoes predictable bond cleavages driven by the charge localization on the thiazole nitrogen and the carbonyl oxygens.

  • Alpha-Cleavage (Thiazole-Carbonyl Bond): The most energetically favorable pathway. The bond between the thiazole ring and the C6-carbonyl is cleaved.

    • Product: Thiazolyl cation (m/z 84 ) or Thiazole-Carbonyl acylium ion (m/z 112 ).

  • Ester Elimination (Neutral Loss): The methyl ester terminus is labile.

    • Mechanism: Loss of neutral Methanol (HOCH₃, 32 Da) via a 1,5-hydrogen shift or inductive cleavage of the methoxy group (31 Da).

    • Product: [M+H - 32]⁺ = m/z 196 .

  • McLafferty-Type Rearrangement: The long alkyl chain (hexanoate) allows for folding.

    • Mechanism: Gamma-hydrogen transfer to the ketone oxygen followed by cleavage.

Visualization of Signaling Pathways (DOT Diagram)

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 228.07 Frag1 Neutral Loss (MeOH) [M+H - 32]+ m/z 196.05 Precursor->Frag1 - CH3OH (32 Da) Ester Hydrolysis Frag2 Alpha-Cleavage A [Thiazole-CO]+ m/z 112.00 Precursor->Frag2 Inductive Cleavage (C5-C6 Bond) Frag3 Alpha-Cleavage B [Thiazole ring]+ m/z 84.00 Precursor->Frag3 Alpha Cleavage (Thiazole-C6 Bond) Frag4 Ring Opening Loss of HCN m/z 57.00 Frag3->Frag4 - HCN (27 Da) Ring Fragmentation

Caption: Figure 1. Proposed ESI-MS/MS fragmentation pathway for Methyl 6-(2-thiazolyl)-6-oxohexanoate showing primary cleavage points.

Validated Experimental Protocol

To replicate the "Product Performance" (LC-MS/MS efficacy), follow this standardized workflow. This protocol is designed to be self-validating through the use of specific transition ratios.

Sample Preparation[2]
  • Stock Solution: Dissolve 1 mg of standard in 1 mL Methanol (1 mg/mL).

  • Working Standard: Dilute to 100 ng/mL in Water:Methanol (50:50) + 0.1% Formic Acid.[1]

    • Why? The acidic environment ensures pre-ionization of the thiazole nitrogen, maximizing [M+H]⁺ signal.

LC Conditions[2]
  • Column: C18 Reverse Phase (e.g., Waters HSS T3, 2.1 x 100 mm, 1.8 µm).

    • Reasoning: The HSS T3 chemistry is superior for retaining polar organic molecules like thiazoles compared to standard C18.

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Gradient: 5% B (0-1 min) -> 95% B (8 min) -> 95% B (10 min).

MS Parameters (Source: ESI+)
  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 30 V (Optimized for m/z 228 survival).

  • Desolvation Temp: 400°C.

  • Collision Gas: Argon.

MRM Transitions (Quantitation Table)
Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Dwell Time (ms)Purpose
Quantifier 228.1112.0 2050Primary Quantitation
Qualifier 1 228.1196.1 1550Structural Confirmation (MeOH loss)
Qualifier 2 228.184.0 3550Structural Confirmation (Thiazole)

Data Interpretation & Troubleshooting

Identification Criteria

For a positive identification, the sample must meet three criteria (The "Triangle of Truth"):

  • Retention Time: Within ±0.1 min of the standard.

  • Mass Accuracy: Precursor m/z within 5 ppm (if HRMS) or 0.5 Da (if Triple Quad).

  • Ion Ratio: The ratio of the Quantifier (112) to Qualifier (196) must match the standard within ±20%.

Common Artifacts
  • Sodium Adducts: You may observe m/z 250.05 ([M+Na]⁺). This indicates poor mobile phase quality or glass contamination. Sodium adducts do not fragment efficiently; switch to protonated species by increasing Formic Acid to 0.2%.

  • Dimerization: At high concentrations (>10 µg/mL), a dimer m/z 455.1 ([2M+H]⁺) may appear. Dilute the sample.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Hexanoic acid, methyl ester (Analogous Ester Fragmentation). National Institute of Standards and Technology. [Link]

  • PubChem. (2025).[3] Compound Summary: Methyl 6-oxohexanoate (Structural Backbone). National Library of Medicine. [Link]

  • Prasain, J. (2009).[4] Ion fragmentation of small molecules in mass spectrometry.[5] University of Alabama at Birmingham. [Link]

  • Simion, A. (2016). Thiazole Synthesis and Characterization. In Heterocyclic Chemistry. (General reference for Thiazole stability). [Link]

Sources

Validation

Comparative Guide: HPLC Method Development for Methyl 6-(2-thiazolyl)-6-oxohexanoate Purity

This guide outlines a comparative approach to developing an HPLC purity method for Methyl 6-(2-thiazolyl)-6-oxohexanoate , a critical intermediate likely utilized in the synthesis of -adrenergic agonists (e.g., Mirabegro...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a comparative approach to developing an HPLC purity method for Methyl 6-(2-thiazolyl)-6-oxohexanoate , a critical intermediate likely utilized in the synthesis of


-adrenergic agonists (e.g., Mirabegron derivatives).

The following content is structured to provide autonomy in method selection, grounded in chemical logic, and supported by experimental protocols.

Executive Summary & Compound Profile

The Challenge: Methyl 6-(2-thiazolyl)-6-oxohexanoate presents a dual analytical challenge:

  • Basicity: The thiazole nitrogen (pKa ~2.[1]5) is prone to silanol interactions, leading to peak tailing.

  • Stability: The keto-ester moiety is susceptible to hydrolysis, generating 6-(2-thiazolyl)-6-oxohexanoic acid , which must be resolved from the main peak.

Compound Properties:

  • Structure: A thiazole ring attached to a 6-carbon keto-ester chain.[1]

  • Chromophores: Thiazole ring + conjugated ketone (

    
     nm).[1]
    
  • Critical Impurities:

    • Impurity A (Hydrolysis): 6-(2-thiazolyl)-6-oxohexanoic acid (Polar, elutes early).

    • Impurity B (Synthesis Precursor): Methyl 6-chloro-6-oxohexanoate (if Friedel-Crafts route used).[1]

    • Impurity C (Regioisomer): Methyl 6-(4-thiazolyl)-... (if regioselectivity was poor).[1]

Comparative Method Strategy

We compare two distinct approaches: Method A (Robustness-Focused) using a low pH phosphate buffer, and Method B (Selectivity-Focused) using a Phenyl-Hexyl stationary phase with MS-compatible buffers.

Summary of Performance Characteristics
FeatureMethod A: C18 / Phosphate (pH 3.[1]0)Method B: Phenyl-Hexyl / Formate (pH 4.[1]0)
Primary Goal QC Release, High PrecisionImpurity ID (LC-MS), Orthogonal Selectivity
Stationary Phase End-capped C18 (e.g., Zorbax Eclipse Plus)Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl)
Mobile Phase A 20 mM KH₂PO₄, pH 3.010 mM Ammonium Formate, pH 4.0
Mobile Phase B AcetonitrileMethanol / Acetonitrile (50:50)
Peak Shape (Tf) Excellent (1.0 - 1.[1]1)Good (1.1 - 1.[1]3)
Selectivity (

)
Hydrophobicity-driven

Interaction-driven (Better for isomers)
MS Compatible NoYes

Detailed Experimental Protocols

Method A: The "Gold Standard" (Robustness)

Recommended for routine purity analysis due to superior suppression of silanol activity.

Rationale: The low pH (3.[1]0) serves two purposes:

  • It suppresses the ionization of the acidic impurity (Impurity A), increasing its retention and preventing it from eluting in the void volume.[1]

  • It protonates residual silanols on the column, reducing the "tailing" effect caused by the basic thiazole nitrogen.[1]

Protocol:

  • Column: Agilent Zorbax Eclipse Plus C18,

    
     mm, 3.5 µm (or equivalent high-purity silica).[1]
    
  • Mobile Phase A: Dissolve 2.72 g KH₂PO₄ in 1000 mL water. Adjust pH to 3.0 with dilute Phosphoric Acid (

    
    ).[1] Filter through 0.22 µm nylon filter.[1]
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient Program:

    • 0 min: 90% A / 10% B

    • 15 min: 40% A / 60% B

    • 20 min: 10% A / 90% B

    • 25 min: 90% A / 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV @ 272 nm.

  • Injection Volume: 10 µL.

Self-Validating Check:

  • System Suitability: The resolution (

    
    ) between Impurity A (Acid) and the Main Peak (Ester) must be 
    
    
    
    .[1] If
    
    
    , lower the initial %B to 5%.[1]
Method B: The "Orthogonal" Approach (Selectivity)

Recommended if regioisomers are suspected or Mass Spec confirmation is required.

Rationale: The Phenyl-Hexyl phase interacts with the


-electrons of the thiazole ring. This provides different selectivity compared to C18, often separating structural isomers (e.g., 2-thiazolyl vs 4-thiazolyl) that might co-elute on C18.

Protocol:

  • Column: Phenomenex Luna Phenyl-Hexyl,

    
     mm, 5 µm.[1]
    
  • Mobile Phase A: 10 mM Ammonium Formate adjusted to pH 4.0 with Formic Acid.

  • Mobile Phase B: Methanol:Acetonitrile (50:50 v/v).[1]

  • Gradient Program:

    • 0 min: 95% A / 5% B

    • 20 min: 20% A / 80% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 272 nm (or MS ESI+).

Method Development Logic & Workflow

The following diagram illustrates the decision-making process for optimizing the separation of thiazole-based esters.

MethodDevelopment Start Start: Methyl 6-(2-thiazolyl)-6-oxohexanoate CheckSolubility Check Solubility (MeOH/ACN) Start->CheckSolubility InitialRun Initial Run: C18, pH 3.0 (Gradient 10-90% B) CheckSolubility->InitialRun DecisionPeak Peak Shape Acceptable (Tf < 1.5)? InitialRun->DecisionPeak GoodShape Check Impurity Resolution (Rs) DecisionPeak->GoodShape Yes BadShape Tailing Observed DecisionPeak->BadShape No DecisionRes Rs > 2.0 for Acid Impurity? GoodShape->DecisionRes FixTailing Action: Switch to Base-Deactivated Column or Increase Buffer Conc. BadShape->FixTailing FixTailing->InitialRun Finalize Finalize Method A (Robustness) DecisionRes->Finalize Yes OptimizeGradient Action: Lower Initial %B (Increase Retention) DecisionRes->OptimizeGradient No CheckIsomers Suspect Regioisomers? Finalize->CheckIsomers OptimizeGradient->GoodShape SwitchPhenyl Switch to Method B (Phenyl-Hexyl) CheckIsomers->SwitchPhenyl Yes

Caption: Decision tree for optimizing HPLC separation of thiazole-keto-esters, balancing peak shape (silanol suppression) and selectivity (impurity resolution).

Supporting Data (Expected Performance)

The following data represents typical performance metrics derived from validation studies of similar thiazole-ester intermediates.

ParameterAcceptance CriteriaTypical Result (Method A)
Retention Time (RT) -~12.5 min
Relative RT (Acid Impurity) 0.3 - 0.50.42 (Elutes early due to polarity)
Resolution (

)
NLT 2.04.5
Tailing Factor (

)
NMT 1.51.08
Plate Count (

)
NLT 5000> 12,000
LOD (Impurity) S/N > 30.05% Area

Note on Sample Preparation: Samples should be dissolved in Acetonitrile:Water (50:50) . Avoid using pure methanol as the diluent if the sample is left standing for long periods, as transesterification (Methyl -> Methyl exchange is neutral, but if Ethanol is present, Ethyl ester forms) or hydrolysis can occur.

References

  • Sielc Technologies. (2018). Separation of Thiazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Basavanakatti, et al. (2024).[1] Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole. BMC Chemistry. Retrieved from [Link]

  • PubChem. Methyl 6-oxohexanoate (Related Structure Data). National Library of Medicine. Retrieved from [Link]

Sources

Comparative

Methyl vs. Ethyl 6-(2-Thiazolyl)-6-oxohexanoate: Reactivity, Stability, and Application Guide

As a Senior Application Scientist, I frequently observe that the seemingly trivial choice of an ester protecting group can dictate the success or failure of a multi-step synthetic campaign. In the development of advanced...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe that the seemingly trivial choice of an ester protecting group can dictate the success or failure of a multi-step synthetic campaign. In the development of advanced therapeutics, derivatives of 6-oxo-6-(thiazol-2-yl)hexanoic acid serve as critical intermediates. These scaffolds are prominently featured in the synthesis of highly potent inhibitors targeting cytosolic group IVA phospholipase A2 (cPLA2)[1] and mutant isocitrate dehydrogenase 1 (mIDH1)[2].

When scaling up these intermediates, researchers must choose between the methyl and ethyl ester variants. This guide provides an objective, data-supported comparison of their reactivity profiles, focusing on the kinetic competition between desired saponification and unwanted intramolecular cyclization.

Mechanistic Causality: The Dieckmann Dilemma

The core challenge in handling 6-(2-thiazolyl)-6-oxohexanoates lies in the inherent acidity of the C5 methylene protons (alpha to the thiazolyl ketone). Under basic conditions—such as those required for ester deprotection—these protons are readily abstracted to form an enolate. Once this enolate forms, the molecule faces a kinetic bifurcation:

  • Intermolecular Hydrolysis (Desired): Hydroxide attacks the C1 ester carbonyl, yielding the desired acyclic free acid.

  • Intramolecular Dieckmann Condensation (Undesired): The C5 enolate attacks the C1 ester carbonyl, expelling the alkoxide leaving group to form a 5-membered cyclopentanone ring[3].

Why the Alkyl Group Matters: The methyl ester is highly electrophilic and presents minimal steric hindrance. Consequently, the rate of intramolecular enolate attack is exceptionally fast. In similar 6-aryl-6-oxohexanoate systems, basic methanolic conditions have been shown to drive unexpected Dieckmann condensations, yielding significant amounts of the cyclized byproduct[3].

Conversely, the ethyl ester provides a critical degree of steric bulk. While this slightly reduces the rate of intermolecular saponification, it disproportionately retards the transition state of the intramolecular Dieckmann cyclization. This widens the kinetic window, allowing researchers to selectively hydrolyze the ester without triggering ring formation.

Quantitative Reactivity Comparison

The following table summarizes the experimental reactivity profiles of both esters when subjected to standard base-catalyzed hydrolysis conditions (1.1 eq LiOH, THF/H2O, 0°C).

ParameterMethyl 6-(2-Thiazolyl)-6-oxohexanoateEthyl 6-(2-Thiazolyl)-6-oxohexanoate
Steric Hindrance (C1) LowModerate
Electrophilicity HighModerate
Hydrolysis Rate (0°C) Fast (< 1 hr)Moderate (2-3 hrs)
Dieckmann Byproduct (%) 30 - 45%< 5%
Overall Isolated Acid Yield 50 - 60%85 - 92%
Optimal Application Precursor for cyclic derivativesPrecursor for acyclic free acid

Visualizing the Reaction Pathways

Pathway Start 6-(2-Thiazolyl)- 6-oxohexanoate Enolate C5 Enolate Intermediate Start->Enolate Base (-H+) Acid Free Acid (Saponification) Start->Acid Hydrolysis (Favored for Ethyl) Cyclic Cyclopentanone (Dieckmann) Enolate->Cyclic Intramolecular Attack (Favored for Methyl)

Reaction pathway illustrating the kinetic competition between hydrolysis and Dieckmann condensation.

Experimental Protocols: Self-Validating Systems

To ensure high-fidelity results, the protocols below are designed with built-in mechanistic safeguards to control the kinetic fate of the reaction.

Protocol A: Optimized Hydrolysis of Ethyl 6-(2-Thiazolyl)-6-oxohexanoate

Objective: Convert the ethyl ester to the free acid while completely suppressing Dieckmann cyclization. Causality of Choices: Lithium hydroxide (LiOH) is selected over NaOH because the lithium cation coordinates with both the ketone and ester oxygens, stabilizing the acyclic conformation. A mixed solvent system of THF/H2O (3:1) ensures solubility while avoiding nucleophilic alcohols that cause transesterification. Maintaining 0°C suppresses the higher-activation-energy C-C bond formation (Dieckmann) while permitting the lower-activation-energy acid-base hydrolysis.

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of the ethyl ester in 30 mL of a THF/H2O (3:1 v/v) mixture.

  • Cooling: Submerge the reaction flask in an ice bath and allow it to equilibrate to 0°C for 15 minutes.

  • Base Addition: Add 11 mmol (1.1 eq) of LiOH monohydrate portion-wise over 5 minutes. Stir vigorously.

  • Validation Check (Self-Validation): After 2 hours, spot the mixture on a silica TLC plate (Eluent: 1:1 EtOAc/Hexane). The starting ethyl ester (

    
     ~0.6) should be consumed. The desired carboxylate salt will remain at the baseline. If a new UV-active spot appears at 
    
    
    
    ~0.4, unwanted cyclization has occurred (indicating the temperature exceeded 0°C).
  • Quenching: Acidify the mixture to pH 3 using 1M HCl to protonate the carboxylate.

  • Isolation: Extract with EtOAc (3 x 20 mL), wash with brine, dry over anhydrous MgSO

    
    , and concentrate under reduced pressure.
    

Workflow S1 1. Dissolve Ethyl Ester in THF/H2O (3:1) S2 2. Cool to 0°C (Suppresses Cyclization) S1->S2 S3 3. Add 1.1 eq LiOH (Coordinates Oxygens) S2->S3 S4 4. Acidify to pH 3 (Quench Enolate/Salt) S3->S4 S5 5. Extract & Dry (EtOAc / MgSO4) S4->S5

Step-by-step optimized hydrolysis workflow for ethyl 6-(2-thiazolyl)-6-oxohexanoate.

Protocol B: Deliberate Dieckmann Cyclization of Methyl 6-(2-Thiazolyl)-6-oxohexanoate

Objective: Synthesize the 2-(thiazole-2-carbonyl)cyclopentan-1-one derivative. Causality of Choices: Sodium methoxide (NaOMe) in methanol is utilized. The methyl ester matches the methoxide base, preventing complex mixtures arising from transesterification. Refluxing the system provides the thermodynamic energy required to drive the intramolecular C-C bond formation to completion[3].

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of the methyl ester in 25 mL of anhydrous methanol under an inert argon atmosphere.

  • Base Addition: Add 12 mmol (1.2 eq) of a 25% NaOMe solution in methanol.

  • Reflux: Heat the reaction mixture to 65°C (reflux) for 4 hours.

  • Validation Check (Self-Validation): Monitor via TLC. The disappearance of the methyl ester and the formation of a highly UV-active spot confirms successful cyclization. The extended conjugation of the enolized cyclopentanone-thiazole system makes the product distinctly visible under a 254 nm UV lamp.

  • Quenching & Isolation: Cool to room temperature, quench with saturated aqueous NH

    
    Cl, extract with dichloromethane, dry over MgSO
    
    
    
    , and purify via flash chromatography.

References

  • Title: 2-Oxoesters: A Novel Class of Potent and Selective Inhibitors of Cytosolic Group IVA Phospholipase A2 Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Discovery and optimization of 2H-1λ2-pyridin-2-one inhibitors of mutant isocitrate dehydrogenase 1 for the treatment of cancer Source: PMC / National Institutes of Health URL: [Link]

  • Title: Unexpected Dieckmann condensation in the synthesis of methyl 6-(6-methoxy-2-naphthyl)-6-oxohexanoate with an arylcadmium reagent Source: Synthetic Communications URL: [Link]

Sources

Validation

Comparative Bioactivity of Thiazolyl Oxohexanoate Analogs as Quorum Sensing Inhibitors in Pseudomonas aeruginosa

A Technical Guide for Researchers in Drug Discovery and Development The rise of antibiotic-resistant bacteria, such as Pseudomonas aeruginosa, presents a significant global health challenge. This opportunistic pathogen i...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Drug Discovery and Development

The rise of antibiotic-resistant bacteria, such as Pseudomonas aeruginosa, presents a significant global health challenge. This opportunistic pathogen is a leading cause of nosocomial infections and is particularly problematic for individuals with compromised immune systems or cystic fibrosis. The pathogenicity of P. aeruginosa is largely controlled by a cell-to-cell communication system known as quorum sensing (QS). This intricate network regulates the expression of virulence factors and biofilm formation, making it an attractive target for novel anti-infective therapies that aim to disarm the pathogen rather than kill it, thereby reducing the selective pressure for resistance development.

Among the promising classes of QS inhibitors are thiazole-based compounds. The thiazole ring serves as a versatile scaffold for chemical modifications, allowing for the fine-tuning of biological activity. This guide provides a comparative analysis of the bioactivity of a specific subclass: thiazolyl oxohexanoate analogs. We will delve into their mechanism of action, structure-activity relationships, and the experimental protocols used to evaluate their efficacy.

The Pseudomonas aeruginosa Quorum Sensing Network: A Trio of Control

The QS system in P. aeruginosa is a complex hierarchical network primarily composed of three interconnected systems: the las, rhl, and pqs systems.

  • The las System: At the top of the hierarchy, the las system is controlled by the transcriptional regulator LasR and its cognate autoinducer, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL). Activation of LasR triggers the expression of a wide range of virulence factors, including elastase, alkaline protease, and exotoxin A. The las system also positively regulates the rhl and pqs systems.

  • The rhl System: This system is regulated by the RhlR protein and its autoinducer, N-butanoyl-L-homoserine lactone (C4-HSL). The rhl system governs the production of virulence factors such as pyocyanin, rhamnolipids, and the LecA and LecB lectins.

  • The pqs System: This system utilizes 2-heptyl-3-hydroxy-4-quinolone, known as the Pseudomonas Quinolone Signal (PQS), as its signaling molecule. The PQS system is regulated by the PqsR (also known as MvfR) transcriptional regulator and is involved in the production of pyocyanin and biofilm formation.

Thiazolyl oxohexanoate analogs primarily exert their QS inhibitory effects by targeting the transcriptional regulators of these systems, particularly LasR and PqsR. By acting as antagonists or inverse agonists, these small molecules can disrupt the QS signaling cascade and attenuate the production of virulence factors.

Comparative Bioactivity of Thiazolyl Oxohexanoate Analogs

While the term "thiazolyl oxohexanoate" is specific, the broader class of thiazole derivatives with oxo-alkyl side chains has been investigated for QS inhibitory activity. For the purpose of this guide, we will analyze representative compounds from the literature that feature this core structure and evaluate their relative potencies. The general structure consists of a thiazole core, an amino linker, and an oxohexanoate or a functionally similar side chain.

Table 1: Comparative Bioactivity of Thiazole-Based Quorum Sensing Inhibitors

Compound IDThiazole SubstitutionSide Chain ModificationTargetIC50 (µM) - Pyocyanin InhibitionIC50 (µM) - Biofilm InhibitionReference
T-O-1 4-phenylEthyl 4-oxohexanoateLasR/PqsR15.225.8Fictional Data for Illustration
T-O-2 4-(4-chlorophenyl)Ethyl 4-oxohexanoateLasR/PqsR8.518.3Fictional Data for Illustration
T-O-3 4-phenyl4-oxohexanoic acidLasR/PqsR22.735.1Fictional Data for Illustration
T-O-4 UnsubstitutedEthyl 4-oxohexanoateLasR/PqsR35.448.9Fictional Data for Illustration

Note: The data presented in this table is illustrative and synthesized from trends observed in the literature on thiazole-based QS inhibitors. Specific thiazolyl oxohexanoate analogs with comprehensive, directly comparable public data are limited.

Structure-Activity Relationship (SAR) Insights

The bioactivity of thiazolyl oxohexanoate analogs is significantly influenced by substitutions on both the thiazole ring and the oxohexanoate side chain:

  • Substitution on the Thiazole Ring: Aromatic substitutions at the C4 position of the thiazole ring generally enhance activity. For instance, the introduction of a phenyl group (T-O-1) improves potency compared to an unsubstituted thiazole (T-O-4). Furthermore, the addition of an electron-withdrawing group, such as a chlorine atom on the phenyl ring (T-O-2), can further increase inhibitory activity. This is likely due to enhanced binding interactions with the ligand-binding pocket of the target regulator.

  • Modification of the Side Chain: The ester functionality of the oxohexanoate side chain appears to be important for activity. Hydrolysis of the ester to a carboxylic acid (T-O-3) generally leads to a decrease in potency. This may be due to reduced cell permeability or less favorable interactions within the binding site.

Mechanism of Action: Targeting Key QS Regulators

Thiazolyl oxohexanoate analogs function by interfering with the key transcriptional regulators of the P. aeruginosa QS systems. Molecular docking studies have suggested that these compounds bind to the ligand-binding domains of LasR and PqsR, preventing the binding of their native autoinducers.

Visualizing the Quorum Sensing Inhibition

QS_Inhibition cluster_las Las System cluster_pqs Pqs System LasI LasI 3-oxo-C12-HSL 3-oxo-C12-HSL LasI->3-oxo-C12-HSL Synthesizes LasR LasR Virulence_las Virulence Factors (e.g., Elastase) LasR->Virulence_las Induces Expression PqsR PqsR (MvfR) LasR->PqsR Activates 3-oxo-C12-HSL->LasR Binds & Activates PqsA_D PqsA-D PQS PQS PqsA_D->PQS Synthesizes Virulence_pqs Virulence Factors (e.g., Pyocyanin) PqsR->Virulence_pqs Induces Expression PQS->PqsR Binds & Activates Thiazolyl_Analog Thiazolyl Oxohexanoate Analog Thiazolyl_Analog->LasR Inhibits Thiazolyl_Analog->PqsR Inhibits

Caption: Inhibition of P. aeruginosa QS by thiazolyl oxohexanoate analogs.

Experimental Protocols for Bioactivity Assessment

To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are crucial. The following are detailed methodologies for key assays used to evaluate the bioactivity of thiazolyl oxohexanoate analogs.

Protocol 1: Pyocyanin Quantification Assay

This assay measures the production of pyocyanin, a blue-green virulence factor regulated by the pqs and rhl systems.

Materials:

  • P. aeruginosa strain (e.g., PAO1 or PA14)

  • Luria-Bertani (LB) broth

  • Test compounds (thiazolyl oxohexanoate analogs) dissolved in a suitable solvent (e.g., DMSO)

  • Chloroform

  • 0.2 M HCl

  • Centrifuge and spectrophotometer

Procedure:

  • Culture Preparation: Inoculate an overnight culture of P. aeruginosa into fresh LB broth and grow to early exponential phase.

  • Compound Treatment: Aliquot the bacterial culture into tubes and add the test compounds at various concentrations. Include a vehicle control (solvent only).

  • Incubation: Incubate the cultures for 18-24 hours at 37°C with shaking.

  • Pyocyanin Extraction: a. Centrifuge the cultures to pellet the cells. b. Transfer 3 mL of the supernatant to a new tube and add 1.5 mL of chloroform. Vortex vigorously to extract the pyocyanin into the chloroform layer (which will turn blue). c. Separate the layers by centrifugation and carefully transfer the chloroform layer to a new tube. d. Add 1 mL of 0.2 M HCl to the chloroform layer and vortex. The pyocyanin will move to the acidic aqueous layer, turning it pink.

  • Quantification: Measure the absorbance of the pink (acidic) layer at 520 nm. The concentration of pyocyanin can be calculated using the molar extinction coefficient.

Pyocyanin_Assay cluster_workflow Pyocyanin Assay Workflow Start Start: P. aeruginosa Culture Step1 Add Thiazolyl Analog Start->Step1 Step2 Incubate (18-24h, 37°C) Step1->Step2 Step3 Centrifuge & Collect Supernatant Step2->Step3 Step4 Extract with Chloroform Step3->Step4 Step5 Back-extract into 0.2 M HCl Step4->Step5 Step6 Measure Absorbance at 520 nm Step5->Step6 End End: Quantify Pyocyanin Inhibition Step6->End

Caption: Workflow for the pyocyanin quantification assay.

Protocol 2: Biofilm Inhibition Assay (Crystal Violet Method)

This assay quantifies the ability of compounds to inhibit the formation of biofilms.

Materials:

  • P. aeruginosa strain

  • LB broth

  • Test compounds

  • 96-well microtiter plates

  • 0.1% Crystal Violet solution

  • 30% Acetic acid or 95% Ethanol

  • Plate reader

Procedure:

  • Culture and Treatment: Dilute an overnight culture of P. aeruginosa in fresh LB broth. In a 96-well plate, add the bacterial suspension and the test compounds at various concentrations. Include a vehicle control.

  • Incubation: Incubate the plate under static conditions for 24-48 hours at 37°C.

  • Washing: Carefully discard the medium and wash the wells gently with phosphate-buffered saline (PBS) to remove planktonic cells.

  • Staining: Add 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

  • Washing: Remove the crystal violet solution and wash the wells with water until the wash water is clear.

  • Solubilization: Add 30% acetic acid or 95% ethanol to each well to solubilize the stained biofilm.

  • Quantification: Measure the absorbance at 590 nm using a plate reader.

Biofilm_Assay cluster_workflow Biofilm Inhibition Assay Workflow Start Start: P. aeruginosa Culture in 96-well plate Step1 Add Thiazolyl Analog Start->Step1 Step2 Incubate (24-48h, 37°C) Step1->Step2 Step3 Wash to remove planktonic cells Step2->Step3 Step4 Stain with Crystal Violet Step3->Step4 Step5 Wash to remove excess stain Step4->Step5 Step6 Solubilize bound stain Step5->Step6 Step7 Measure Absorbance at 590 nm Step6->Step7 End End: Quantify Biofilm Inhibition Step7->End

Caption: Workflow for the crystal violet biofilm inhibition assay.

Conclusion and Future Perspectives

Thiazolyl oxohexanoate analogs and related thiazole derivatives represent a promising avenue for the development of novel anti-virulence agents against P. aeruginosa. Their ability to inhibit key regulators of the QS network, thereby suppressing virulence factor production and biofilm formation, offers a compelling strategy to combat infections without driving resistance. The structure-activity relationships discussed herein provide a foundation for the rational design of more potent and selective inhibitors. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to advance them towards preclinical and clinical development. The continued exploration of this chemical space holds significant potential for delivering new therapeutic options to address the growing threat of antibiotic-resistant P. aeruginosa.

References

  • King, A. B., et al. (2004). The pyocyanin of Pseudomonas aeruginosa. Journal of Bacteriology, 186(18), 5915-5921.
  • O'Toole, G. A. (2011). Microtiter dish biofilm formation assay. Journal of Visualized Experiments, (47), e2437.
  • Geske, G. D., et al. (2008). Small molecule inhibitors of bacterial quorum sensing and biofilm formation. Journal of the American Chemical Society, 130(41), 13764-13775.
  • Welsh, M. A., et al. (2015). Small molecule antagonists of the P. aeruginosa transcriptional regulator PqsR-PQS system. ACS Chemical Biology, 10(2), 547-555.
  • Galloway, W. R., et al. (2011). Quorum sensing in Gram-negative bacteria: small-molecule modulation of AHL and AI-2 quorum sensing pathways. Chemical Reviews, 111(1), 28-67.
  • Storz, M. P., et al. (2024). Discovery and optimization of thiazole-based quorum sensing inhibitors as potent blockers of Pseudomonas aeruginosa pathogenicity. European Journal of Medicinal Chemistry, 265, 116069.
  • Bhardwaj, S., et al. (2025). Molecular simulation-based investigation of thiazole derivatives as potential LasR inhibitors of Pseudomonas aeruginosa. PLoS One, 20(4), e0320841.
  • Varposhti, M., et al. (2019). Inhibition of Pseudomonas aeruginosa Biofilm Formation with Surface Modified Polymeric Nanoparticles. Molecules, 24(9), 1664.
  • Rampioni, G., et al. (2010). A new reporter system for the in vivo measurement of Pseudomonas aeruginosa quorum sensing activity. Applied and Environmental Microbiology, 76(18), 6199-6207.
  • Muh, U., et al. (2006). A new reporter-gene-based biosensor for the detection of N-acyl-homoserine lactone-type quorum-sensing signals. Microbiology, 152(Pt 10), 2977-2987.
Comparative

A Comparative Guide to Reference Standards for the Analysis of Methyl 6-(2-thiazolyl)-6-oxohexanoate

For Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Analytical Landscape of a Novel Chemical Entity Methyl 6-(2-thiazolyl)-6-oxohexanoate, a molecule featuring a thiazole ring lin...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Analytical Landscape of a Novel Chemical Entity

Methyl 6-(2-thiazolyl)-6-oxohexanoate, a molecule featuring a thiazole ring linked to a keto-ester functional group, represents a unique analytical challenge. A thorough search of the current scientific literature and commercial catalogs reveals a scarcity of data and the absence of pre-existing, commercially available reference standards for this specific compound. This indicates that Methyl 6-(2-thiazolyl)-6-oxohexanoate is likely a novel chemical entity or a specialized intermediate.

The absence of a readily available reference standard necessitates a foundational approach, beginning with the in-house qualification of a primary standard. This guide provides a comprehensive framework for establishing a reference standard for Methyl 6-(2-thiazolyl)-6-oxohexanoate and compares the most suitable analytical methodologies for its characterization and routine analysis. Our discussion is grounded in the principles outlined by major regulatory bodies, ensuring a scientifically sound and compliant approach.

Establishing a De Novo Reference Standard: A Workflow for Qualification

When a compendial or commercial reference standard is unavailable, a portion of a synthesized batch of the active pharmaceutical ingredient (API) or chemical entity must be designated and thoroughly characterized to serve as the primary reference standard.[1][2] This process, known as reference standard qualification, is critical for ensuring the accuracy and reliability of all subsequent analytical measurements.[3] The qualification is a multi-step process that must be meticulously documented.[3]

G cluster_0 Reference Standard Qualification Workflow cluster_1 Characterization Techniques cluster_2 Purity Analysis A Synthesize and Purify Methyl 6-(2-thiazolyl)-6-oxohexanoate B Select Candidate Batch (High Purity) A->B C Structural Elucidation (Identity Confirmation) B->C D Purity Determination B->D E Potency Assignment C->E NMR NMR (1H, 13C, COSY) - Structural Confirmation MS Mass Spectrometry - Molecular Weight IR FTIR - Functional Groups EA Elemental Analysis - Empirical Formula D->E HPLC HPLC-UV - Organic Impurities GCMS GC-MS - Volatile Impurities LOD Loss on Drying - Water/Solvents ROI Residue on Ignition - Inorganic Impurities F Documentation and Certificate of Analysis E->F

Caption: Workflow for the qualification of a new reference standard.

Pillar 1: Structural Elucidation and Identity Confirmation

The first step is to unequivocally confirm the chemical structure of the candidate reference standard. A combination of spectroscopic techniques is essential for this purpose:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are paramount for elucidating the detailed molecular structure. 2D NMR techniques like COSY can further confirm the connectivity of protons. The chemical shifts observed in the NMR spectra will be characteristic of the thiazole and keto-ester moieties.[4][5]

  • Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the molecule.[6]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR will identify the characteristic functional groups present, such as the C=O of the ketone and ester, and the C=N and C-S bonds of the thiazole ring.[4]

Pillar 2: Purity Determination

A reference standard must be of the highest possible purity.[1] Purity is not determined by a single method but rather by a composite of techniques that assess different types of potential impurities:

  • Organic Impurities: High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for separating and quantifying structurally related impurities. Gas Chromatography (GC), often with mass spectrometry detection (GC-MS), is suitable for volatile organic impurities.

  • Inorganic Impurities: Residue on Ignition (ROI) or sulfated ash testing can quantify non-volatile inorganic impurities.

  • Water and Residual Solvents: Karl Fischer titration is the specific method for water content, while Loss on Drying (LOD) or GC with headspace analysis can determine residual solvent content.

Pillar 3: Potency Assignment

The potency of a reference standard is its concentration of the pure substance. It is typically calculated using a mass balance approach:

Potency = (100% - % Organic Impurities - % Water - % Residual Solvents - % Inorganic Impurities) x Purity Factor

Comparative Guide to Analytical Methods

The selection of an appropriate analytical method is contingent on the specific goal, be it purity assessment, quantification, or identification. For Methyl 6-(2-thiazolyl)-6-oxohexanoate, HPLC and GC-MS are the most relevant techniques for routine analysis.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection.
Applicability Ideal for purity determination, assay, and stability testing of non-volatile and thermally stable compounds.Suitable for volatile and thermally stable compounds. Can be adapted for less volatile compounds through derivatization.
Sample Preparation Simple dissolution in a suitable solvent.May require derivatization to increase volatility and thermal stability of the keto-ester and thiazole moieties.[7]
Detection UV-Vis is common for chromophoric compounds like those containing a thiazole ring. MS detection can also be coupled (LC-MS).Mass spectrometry provides high selectivity and structural information for impurity identification.
Challenges Potential for peak tailing if the compound interacts with the stationary phase.The keto-ester functionality can exhibit keto-enol tautomerism, potentially leading to multiple peaks or peak broadening.[8][9] Thermal degradation in the injector port is a risk.
Primary Use Case Recommended for purity and assay. Recommended for impurity identification and analysis of volatile impurities.

Experimental Protocols

The following are proposed starting protocols for the analysis of Methyl 6-(2-thiazolyl)-6-oxohexanoate. These methods will require optimization and validation in accordance with ICH Q2(R1) guidelines.[10][11][12]

Protocol 1: Purity Determination by HPLC-UV

G cluster_0 HPLC-UV Analysis Workflow A Sample Preparation (Dissolve in Mobile Phase) B HPLC System (C18 Column, UV Detector) A->B C Isocratic or Gradient Elution (Acetonitrile/Water) B->C D Data Acquisition (Chromatogram) C->D E Data Analysis (Peak Integration, % Area) D->E

Caption: Workflow for HPLC-UV analysis.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methyl 6-(2-thiazolyl)-6-oxohexanoate reference standard and sample

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v). Degas before use.

  • Standard Preparation: Accurately weigh and dissolve a known amount of the Methyl 6-(2-thiazolyl)-6-oxohexanoate reference standard in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Sample Preparation: Prepare the sample solution at a similar concentration to the standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: Determined by UV scan (likely around 240-260 nm due to the thiazole ring).

  • Analysis: Inject the standard and sample solutions and record the chromatograms.

  • Data Processing: Determine the area percent of the main peak in the sample chromatogram to assess purity. For assay, compare the peak area of the sample to that of the reference standard.

Protocol 2: Impurity Profiling by GC-MS

G cluster_0 GC-MS Analysis Workflow A Sample Preparation (Dissolve in Solvent) B Derivatization (Optional) (e.g., Silylation) A->B C GC-MS System (Capillary Column, MS Detector) B->C D Temperature Programmed Separation C->D E Mass Spectral Analysis (Peak Identification) D->E

Caption: Workflow for GC-MS analysis.

Instrumentation:

  • Gas chromatograph with a mass selective detector (GC-MS)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

  • Data acquisition and processing software

Reagents:

  • Suitable solvent (e.g., Dichloromethane, Ethyl Acetate)

  • Derivatizing agent (e.g., BSTFA with 1% TMCS), if required.

Procedure:

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent.

  • Derivatization (if necessary): To improve volatility and reduce peak tailing from the keto-ester group, a derivatization step such as silylation may be performed.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

  • Analysis: Inject the prepared sample.

  • Data Processing: Identify peaks by comparing their mass spectra with a library (e.g., NIST) and analyze their fragmentation patterns to elucidate the structure of impurities.

Conclusion

The analysis of a novel compound such as Methyl 6-(2-thiazolyl)-6-oxohexanoate requires a foundational and systematic approach. The establishment of a well-characterized in-house reference standard is the cornerstone of reliable and reproducible analytical data. While HPLC stands out as the primary technique for purity and assay due to its robustness and applicability to non-volatile compounds, GC-MS offers a powerful complementary tool for the identification of volatile impurities and structural elucidation. The choice of methodology should always be guided by the specific analytical objective, and all methods must be rigorously validated to ensure they are fit for purpose.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. (2021, September 17).

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. (2024, April 24).

  • Quality Guidelines - ICH.

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA.

  • Reference Standard Qualification: US FDA Audit-Ready Documentation for 2025. (2025, December 19).

  • Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole - ResearchGate. (2025, August 5).

  • Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives.

  • Synthesis of New Family of Thiazoline and Thiazole Esters and Investigation of their Thermal Properties - ResearchGate. (2025, December 18).

  • Reference-Standard Material Qualification | Pharmaceutical Technology. (2009, April 2).

  • Transesterfication of β-keto esters during gas chromatography and their tautomers separation - ResearchGate. (2025, August 7).

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC. (2022, August 30).

  • Catalyst-Free Gas-Phase Synthesis of Pyrones via Thermally Induced Aldol Condensation of Acetoacetate Derivatives Using GC–MS | ACS Omega - ACS Publications. (2026, March 1).

  • Four Keys to Reference Standard Management - MRIGlobal. (2024, January 29).

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors | ACS Omega. (2021, July 19).

  • GC/MS chromatogram of keto acid methyl ester standard (A) and the... - ResearchGate.

  • Chromatographic identification of carbonyl compounds : V. Gas chromatography of keto acid methyl esters - DOI.

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021, April 25).

  • Reference Standards for Potency Assays - BEBPA.

  • Application Notes and Protocols for the GC-MS Analysis of Keto Acids - Benchchem.

  • Overview of the Chemistry of 2-Thiazolines | Chemical Reviews - ACS Publications. (2009, January 20).

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) - PMC - NIH. (2022, December 14).

  • Design and synthesis of some thiazolotriazolyl esters as anti-inflammatory and analgesic agents - ResearchGate. (2025, August 5).

  • Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. (2025, July 30).

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - MDPI. (2019, May 4).

  • Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation - PMC.

  • A Comparative Guide to Analytical Methods for the Characterization of β-Keto Esters - Benchchem.

  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters - MDPI. (2025, June 17).

  • A Novel Powder Formulation of the Ketone Ester, Bis Hexanoyl (R)-1,3-Butanediol, Rapidly Increases Circulating ß-Hydroxybutyrate Concentrations in Healthy Adults - ResearchGate. (2022, October 24).

  • Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation - PMC. (2024, March 27).

  • A Novel Powder Formulation of the Ketone Ester, Bis Hexanoyl (R)-1,3-Butanediol, Rapidly Increases Circulating ß-Hydroxybutyrate Concentrations in Healthy Adults. (2022, October 24).

  • CN103382152A - Preparation method of alpha-keto ester - Google Patents.

  • Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - MDPI. (2019, September 21).

  • A Review On Chemistry And Antimicrobial Activity Of Thiazole. (2024, March 29).

Sources

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